Fluciclovine
Description
Properties
IUPAC Name |
1-amino-3-fluorocyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2/c6-3-1-5(7,2-3)4(8)9/h3H,1-2,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEDWGYJNHZKQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027797 | |
| Record name | Fluciclovine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222727-43-7 | |
| Record name | Fluciclovine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222727437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluciclovine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15237 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluciclovine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUCICLOVINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKG0YF688X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fluciclovine (¹⁸F) in Oncology: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluciclovine (¹⁸F), a synthetic amino acid analog, has emerged as a critical diagnostic tool in oncology, particularly for the detection of recurrent prostate cancer. Its efficacy stems from a targeted mechanism of action that exploits the altered metabolic landscape of cancer cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound (¹⁸F) uptake and retention in malignant tissues. We will dissect the key transporters involved, the metabolic fate of the tracer, and the signaling pathways that regulate its accumulation. This document consolidates quantitative data from various studies into structured tables, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological processes, offering a comprehensive resource for researchers and professionals in drug development.
Introduction
Cancer cells exhibit a reprogrammed metabolism characterized by an increased demand for nutrients, including amino acids, to fuel their rapid proliferation and growth. This metabolic shift presents an opportunity for targeted diagnostic imaging. This compound (¹⁸F), or anti-1-amino-3-[¹⁸F]-fluorocyclobutane-1-carboxylic acid (FACBC), is a radiolabeled synthetic analog of the amino acid L-leucine. It is designed to be a substrate for amino acid transporters that are overexpressed on the surface of cancer cells. Once intracellular, its unique chemical structure prevents significant metabolism or incorporation into proteins, leading to its accumulation and enabling visualization by Positron Emission Tomography (PET). This guide delves into the core mechanics of this process.
Mechanism of Cellular Uptake and Retention
The preferential accumulation of this compound (¹⁸F) in cancer cells is a multi-step process primarily driven by its interaction with specific amino acid transporters.
The Role of Amino Acid Transporters
This compound (¹⁸F) is transported into cancer cells predominantly by two types of amino acid transporters: the sodium-dependent Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene, and the sodium-independent L-type Amino Acid Transporter 1 (LAT1), a heterodimer composed of subunits encoded by the SLC7A5 and SLC3A2 genes.[1][2][3] Both transporters are frequently upregulated in various malignancies, including prostate cancer, to meet the increased demand for amino acids.[1]
The affinity of this compound (¹⁸F) for these transporters has been quantified, as detailed in the table below.
| Transporter | Gene | Substrate Analogy | K_m_ (μM) | Citation(s) |
| ASCT2 | SLC1A5 | Glutamine | 92.0 | [4] |
| LAT1 | SLC7A5/SLC3A2 | Leucine | 230.4 | [4] |
| SNAT2 | SLC38A2 | Alanine | 222.0 | [4] |
Table 1: Affinity of this compound (¹⁸F) for Key Amino Acid Transporters. K_m_ (Michaelis constant) values indicate the substrate concentration at which the transport rate is half of the maximum.
The following diagram illustrates the transport of this compound (¹⁸F) into a cancer cell.
Metabolic Fate
A key characteristic of this compound (¹⁸F) is its metabolic stability. Unlike natural amino acids, it is not significantly metabolized or incorporated into proteins once inside the cell. This metabolic inertia is crucial for its function as a PET tracer, as it allows for a clear and stable signal that directly reflects the activity of the amino acid transporters. Studies have shown that this compound (¹⁸F) remains largely intact within the cells, leading to its effective trapping and accumulation.
Signaling Pathways Influencing this compound (¹⁸F) Uptake
The expression and activity of the amino acid transporters responsible for this compound (¹⁸F) uptake are regulated by complex signaling networks within the cancer cell.
Androgen Receptor Signaling
In prostate cancer, the androgen receptor (AR) plays a pivotal role in regulating cellular metabolism and biosynthesis.[5] Androgen receptor signaling has been shown to modulate the expression of genes encoding for amino acid transporters, including SLC1A5 (ASCT2).[6] This provides a molecular basis for the increased uptake of this compound (¹⁸F) in androgen-sensitive and castration-resistant prostate cancer.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Amino acids are known to activate the mTORC1 complex, a key component of this pathway. The influx of amino acids, facilitated by transporters like LAT1 and ASCT2, is a critical step in this activation. While direct modulation of the PI3K/AKT/mTOR pathway by this compound (¹⁸F) itself has not been extensively detailed, its uptake is intrinsically linked to the activity of this pathway, which is frequently hyperactivated in cancer.
The following diagram depicts the signaling pathways influencing the expression of amino acid transporters.
Quantitative Data on this compound (¹⁸F) Uptake
The uptake of this compound (¹⁸F) can be quantified using the Standardized Uptake Value (SUV), a common metric in PET imaging. The maximum SUV (SUVmax) is often reported.
| Cancer Type | Model | SUVmax (mean ± SD or range) | Citation(s) |
| Prostate Cancer | Human Primary Lesions | 5.47 ± 2.33 | [7] |
| Prostate Cancer | Human Recurrent Lesions | 3.6 ± 1.7 (prostate bed), 5.5 ± 3.1 (nodal) | [7] |
| Breast Cancer | Human Primary Tumors | 5.1 ± 2.2 | [6] |
| Prostate Cancer Xenograft (CWR22Res) | Mouse (androgen-responsive) | ~1.5 (baseline) | [1] |
| Prostate Cancer Xenograft (22Rv1) | Mouse (castration-resistant) | ~2.0 (baseline) | [1] |
Table 2: Representative SUVmax Values of this compound (¹⁸F) in Preclinical and Clinical Studies.
Experimental Protocols
In Vitro this compound (¹⁸F) Uptake and Inhibition Assay
This protocol is adapted from studies on breast cancer cell lines.[8]
Objective: To measure the uptake of this compound (¹⁸F) in cancer cells and to determine the contribution of specific amino acid transporters through competitive inhibition.
Materials:
-
Cancer cell lines (e.g., HCC38, HCC1806, MCF-7)
-
96-well cell culture plates
-
Complete culture medium
-
Phosphate-buffered saline (PBS) containing 5 mM glucose
-
This compound (¹⁸F)
-
Inhibitors: L-glutamine, L-BCH (LAT1 inhibitor), GPNA (ASCT2 inhibitor)
-
Scintillation counter
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 25,000-30,000 cells/well) and incubate overnight.
-
Wash the cells with PBS containing 5 mM glucose.
-
For inhibition assays, pre-incubate the cells with the inhibitors at desired concentrations (e.g., 5 mM L-glutamine, 10 mM BCH, 1 mM GPNA) for a specified time.
-
Initiate uptake by adding this compound (¹⁸F) (e.g., ~300,000 cpm/well) to each well.
-
Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold PBS.
-
Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Normalize the counts to the protein concentration in each well.
The following diagram illustrates the workflow for an in vitro uptake assay.
Preclinical PET/CT Imaging Protocol
This protocol is a general guide for imaging tumor-bearing mice.
Objective: To visualize and quantify the uptake of this compound (¹⁸F) in a preclinical cancer model.
Materials:
-
Tumor-bearing mice (e.g., xenograft models)
-
This compound (¹⁸F)
-
Small animal PET/CT scanner
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Administer this compound (¹⁸F) intravenously (e.g., via tail vein injection) at a dose of approximately 3.7-7.4 MBq.
-
Position the animal in the PET/CT scanner.
-
Acquire dynamic or static PET images. For dynamic imaging, start acquisition immediately after injection. For static imaging, a typical uptake period of 3-5 minutes is allowed before starting the scan.[9]
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
Reconstruct the PET images and co-register with the CT images.
-
Draw regions of interest (ROIs) over the tumor and other tissues to quantify uptake (e.g., as %ID/g or SUV).
Immunohistochemistry (IHC) for ASCT2 and LAT1
This is a general protocol for FFPE tissues.[8]
Objective: To visualize the expression and localization of ASCT2 and LAT1 proteins in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 10% normal serum)
-
Primary antibodies against ASCT2 and LAT1
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced antigen retrieval by incubating the slides in antigen retrieval solution.
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific binding sites with blocking buffer.
-
Incubate with the primary antibody (anti-ASCT2 or anti-LAT1) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with ABC reagent.
-
Develop the signal with DAB substrate, which produces a brown precipitate.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
Conclusion
This compound (¹⁸F) is a highly effective PET radiotracer that leverages the increased amino acid metabolism of cancer cells for diagnostic imaging. Its mechanism of action is centered on its transport into cancer cells via the overexpressed amino acid transporters ASCT2 and LAT1, followed by intracellular trapping due to its metabolic stability. The expression of these transporters is influenced by key oncogenic signaling pathways, including the androgen receptor and PI3K/AKT/mTOR pathways. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working to further understand and utilize this important diagnostic tool in the fight against cancer. Further research into the direct downstream signaling consequences of this compound (¹⁸F) uptake may reveal additional insights into its biological effects and potential therapeutic implications.
References
- 1. mttlab.eu [mttlab.eu]
- 2. 18F-Fluciclovine PET metabolic imaging reveals prostate cancer tumour heterogeneity associated with disease resistance to androgen deprivation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding and Improving 18F-Fluciclovine PET/CT Reports: A Guide for Physicians Treating Patients with Biochemical Recurrence of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. Assessing the effectiveness of MRI, 18F-fluciclovine PET, SUVmax, and PSA in detecting local recurrence of prostate cancer after prostatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.unibo.it [cris.unibo.it]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. snmmi.org [snmmi.org]
The Journey of a PET Tracer: A Technical Guide to the Discovery and Radiosynthesis of Fluciclovine (¹⁸F)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluciclovine (¹⁸F), also known as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC), is a synthetic amino acid analogue that has emerged as a pivotal tool in positron emission tomography (PET) imaging, particularly for the detection of recurrent prostate cancer.[1][2][3] Its development represents a significant advancement in molecular imaging, offering a distinct advantage over other radiotracers due to its specific mechanism of uptake and favorable pharmacokinetic properties. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and radiosynthesis of this compound, tailored for professionals in the field of drug development and molecular imaging.
Discovery and Preclinical Development: Unraveling the Mechanism
The development of this compound was driven by the need for a PET tracer that could effectively image tumors with increased amino acid metabolism, a hallmark of many cancers.[1][2] Unlike naturally occurring amino acids, this compound is not metabolized and incorporated into proteins, which allows for a more stable and specific imaging signal.[1]
Mechanism of Cellular Uptake
This compound is transported into cancer cells primarily through upregulated amino acid transporters. In vitro studies have identified the Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2) and the L-type Amino Acid Transporter 1 (LAT1) as the key players in its cellular uptake.[4][5] This targeted uptake mechanism results in high tumor-to-background contrast, enabling the clear visualization of cancerous lesions.
Key Preclinical Findings
In vitro and in vivo preclinical studies were instrumental in validating the potential of this compound as a PET tracer. These studies demonstrated its high uptake in tumor cells and favorable biodistribution.
Table 1: Summary of Preclinical In Vitro Data for this compound (¹⁸F)
| Cell Line | Cancer Type | Key Findings | Reference |
| DU-145 | Prostate Cancer | High in vitro uptake, demonstrating potential for prostate cancer imaging. | [6][7] |
| 9L | Gliosarcoma | Significant uptake in tumor cells, leading to its initial investigation for brain tumor imaging. | [8] |
| HCC1806 | Breast Cancer | Cellular uptake is mediated by glutamine transporters and can be blocked by excess glutamine. | [9] |
| HCC38 | Breast Cancer | Uptake kinetics suggest a reversible process. | [9] |
Table 2: Summary of Preclinical In Vivo Data for this compound (¹⁸F)
| Animal Model | Tumor Type | Key Findings | Reference |
| Fischer 344 rats with intracerebral 9L gliosarcoma | Gliosarcoma | High tumor-to-brain uptake ratio (5.58 at 5 min, 6.61 at 60 min). | [8] |
| Mice with orthotopic human prostate cancer xenografts (CWR22Res and 22Rv1) | Prostate Cancer | In vivo uptake correlates with viable cancer cells in both androgen-proficient and castrated environments. | [5] |
| Rats with orthotopically implanted DU-145 tumor cells | Prostate Cancer | Higher tumor-to-background contrast compared to ¹⁸F-FDG. | [10] |
| GL-261 and DBT orthotopic brain tumor models in mice | Glioma | High initial uptake in both tumor and radiation necrosis models with subsequent washout. | [11] |
Experimental Protocols
In Vitro Cell Uptake Assay
This protocol provides a general framework for assessing the cellular uptake of this compound (¹⁸F) in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., DU-145, HCC1806)
-
96-well cell culture plates
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (¹⁸F)
-
Inhibitors (e.g., L-glutamine, BCH, GPNA)
-
Scintillation counter
Procedure:
-
Seed cells in a 96-well plate and incubate overnight to allow for attachment.
-
On the day of the assay, replace the culture medium with a pre-warmed uptake buffer (e.g., PBS with glucose and glutamine).
-
For competition assays, add inhibitors at desired concentrations to the respective wells and incubate for a specified period.
-
Initiate the uptake by adding a known activity of this compound (¹⁸F) to each well.
-
Incubate the plate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold PBS to remove extracellular radioactivity.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Normalize the counts to the protein content in each well to determine the percent uptake per milligram of protein.
In Vivo Animal PET Imaging
This protocol outlines a typical procedure for PET imaging with this compound (¹⁸F) in a tumor-bearing animal model.
Materials:
-
Tumor-bearing animal model (e.g., mouse with prostate cancer xenograft)
-
Anesthesia (e.g., isoflurane)
-
This compound (¹⁸F)
-
Preclinical PET/CT or PET/MRI scanner
-
Catheter for intravenous injection
Procedure:
-
Anesthetize the animal and maintain anesthesia throughout the imaging procedure.
-
Position the animal on the scanner bed.
-
Administer a known activity of this compound (¹⁸F) (e.g., 7-15 MBq) via intravenous injection (e.g., tail vein).[5]
-
Acquire dynamic or static PET images. For dynamic scans, acquisition starts immediately after injection for a duration of up to 60 minutes.[4] For static scans, a specific uptake period (e.g., 50 minutes) is allowed before a shorter acquisition (e.g., 15 minutes).[5]
-
A CT or MRI scan is typically acquired for anatomical co-registration.
-
Reconstruct the PET data and analyze the images to determine the tracer uptake in the tumor and other organs of interest. Uptake is often quantified as the percentage of injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).
Radiosynthesis of this compound (¹⁸F)
The routine clinical production of this compound (¹⁸F) is now largely performed using automated synthesis modules, which ensures high reproducibility and compliance with Good Manufacturing Practice (GMP).
Automated Radiosynthesis on the GE FASTlab™ Platform
The GE FASTlab™ synthesizer is a commonly used platform for the automated production of this compound (¹⁸F). The synthesis is a two-step, one-pot process that utilizes a disposable cassette, simplifying the production and ensuring sterility.
Table 3: Typical Parameters for Automated Radiosynthesis of this compound (¹⁸F)
| Parameter | Value | Reference |
| Synthesis Platform | GE FASTlab™ | [5] |
| Precursor | syn-1-(N-(tert-butoxycarbonyl)amino)-3-[[(trifluoromethyl)sulfonyl]oxy]-cyclobutane-1-carboxylic acid ethyl ester | [10] |
| Radiochemical Yield (decay-corrected) | 24% - 49.1% | [5][10] |
| Synthesis Time | ~45-60 minutes | [10] |
| Radiochemical Purity | >99% | [5][10] |
| Specific Activity | 137-192 GBq/μmol | [10] |
Detailed Radiosynthesis Protocol
-
[¹⁸F]Fluoride Production and Trapping: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The aqueous [¹⁸F]fluoride is then trapped on an anion exchange cartridge.
-
Elution and Drying: The trapped [¹⁸F]fluoride is eluted into the reactor vessel using a solution of potassium carbonate and Kryptofix 2.2.2. The mixture is then dried via azeotropic distillation with acetonitrile to form the reactive, anhydrous [¹⁸F]fluoride-Kryptofix complex.
-
Nucleophilic Fluorination: The protected precursor, dissolved in a suitable solvent like acetonitrile, is added to the reactor. The nucleophilic substitution reaction is carried out at an elevated temperature (e.g., 85-120°C) for a short period (e.g., 3-10 minutes).
-
Deprotection: The two protecting groups on the precursor, an ethyl ester and a tert-butoxycarbonyl (Boc) group, are removed by sequential hydrolysis steps. This is typically achieved by first using a base (e.g., sodium hydroxide) to cleave the ester, followed by the addition of an acid (e.g., hydrochloric acid) to remove the Boc group.
-
Purification: The crude product is purified using solid-phase extraction (SPE) cartridges. This step removes unreacted [¹⁸F]fluoride, the precursor, and other impurities.
-
Formulation and Quality Control: The purified this compound (¹⁸F) is formulated in a sterile, injectable solution (e.g., saline). The final product undergoes rigorous quality control tests to ensure its identity, purity, radiochemical purity, sterility, and apyrogenicity before it is released for clinical use.
Conclusion
The discovery and development of this compound (¹⁸F) exemplify a successful translation from basic chemical synthesis and biological evaluation to a clinically impactful diagnostic tool. Its unique mechanism of uptake via amino acid transporters provides a distinct advantage for imaging certain cancers, particularly recurrent prostate cancer. The advent of automated radiosynthesis platforms has further solidified its role in routine clinical practice by ensuring reliable and GMP-compliant production. This technical guide provides a comprehensive overview of the core scientific principles and methodologies that underpin the success of this compound as a PET radiopharmaceutical, serving as a valuable resource for researchers and professionals in the field.
References
- 1. Update on 18F-Fluciclovine PET for Prostate Cancer Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Update on 18 F-Fluciclovine PET for Prostate Cancer Imaging: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. Frontiers | Imaging Glioblastoma With 18F-Fluciclovine Amino Acid Positron Emission Tomography [frontiersin.org]
- 5. 18F-Fluciclovine PET metabolic imaging reveals prostate cancer tumour heterogeneity associated with disease resistance to androgen deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Initial experience with the radiotracer anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid with PET/CT in prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 18F-Fluciclovine PET Imaging of Glutaminase Inhibition in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
An In-Depth Technical Guide to the Cellular Uptake of Fluciclovine via LAT1 and ASCT2 Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluciclovine (anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid, or [¹⁸F]FACBC) is a synthetic amino acid analog that has become a critical tool in oncological imaging, particularly for the detection of recurrent prostate cancer using positron emission tomography (PET).[1][2] Its efficacy as an imaging agent is rooted in its ability to exploit the metabolic reprogramming of cancer cells, which exhibit an increased demand for amino acids to fuel their rapid proliferation and growth.[2] This guide provides a comprehensive technical overview of the cellular uptake pathways of this compound, focusing on the pivotal roles of two key amino acid transporters: L-type Amino Acid Transporter 1 (LAT1) and Alanine-Serine-Cysteine Transporter 2 (ASCT2).
The uptake of this compound into cancer cells is primarily mediated by these two transporter systems.[2][3] ASCT2 is a sodium-dependent transporter, while LAT1 functions in a sodium-independent manner.[4] The differential expression and activity of these transporters in various cancer types and stages can influence the degree of this compound accumulation, providing a biological basis for its use in diagnostic imaging. This document will delve into the quantitative kinetics of this compound transport, detail the experimental protocols used to elucidate these mechanisms, and visualize the complex signaling pathways that regulate the expression and function of LAT1 and ASCT2.
Quantitative Data on this compound Transport
The affinity of this compound for LAT1 and ASCT2 has been quantified through kinetic studies, providing valuable insights into the transport mechanism. The Michaelis-Menten constant (Km), which represents the substrate concentration at which the transport rate is half of the maximum, is a key parameter in these assessments.
| Transporter | Substrate | Km (µM) | Transport Characteristics |
| ASCT2 (SLC1A5) | This compound | 92.0 | Sodium-dependent |
| LAT1 (SLC7A5) | This compound | 230.4 | Sodium-independent |
A lower Km value indicates a higher affinity of the transporter for the substrate.
Cellular Uptake Pathways of this compound
This compound enters the cell through both LAT1 and ASCT2, which are often overexpressed in prostate cancer and other malignancies.[3] The relative contribution of each transporter can vary depending on the specific cancer type and its metabolic state.
The Role of LAT1
LAT1, a heterodimeric transporter composed of a light chain (SLC7A5) and a heavy chain (SLC3A2/4F2hc), is a sodium-independent exchanger of large neutral amino acids, such as leucine.[5] It facilitates the influx of essential amino acids into the cell in exchange for intracellular amino acids, most notably glutamine. While this compound is a substrate for LAT1, some studies suggest that its uptake in primary prostate cancer correlates more significantly with LAT1 expression than with ASCT2 expression.[6][7]
The Role of ASCT2
ASCT2, a sodium-dependent transporter, is the primary transporter for glutamine and other small neutral amino acids.[8] Given that this compound's uptake has been shown to closely mirror that of glutamine, ASCT2 is considered a major pathway for its cellular entry.[4] In androgen-dependent prostate cancer cells, ASCT2 has been shown to play a major role in this compound uptake.[8]
Cellular uptake of this compound via LAT1 and ASCT2 transporters.
Regulatory Signaling Pathways
The expression and activity of LAT1 and ASCT2 are tightly regulated by complex signaling networks that are often dysregulated in cancer. Understanding these pathways is crucial for interpreting this compound uptake patterns and for developing targeted therapies.
Androgen Receptor (AR) Signaling
In prostate cancer, the androgen receptor (AR) plays a critical role in regulating cellular metabolism. AR signaling has been shown to directly upregulate the expression of ASCT2, thereby promoting glutamine uptake and cellular growth.[9] Conversely, some studies indicate that androgen deprivation can lead to an upregulation of LAT1 expression, suggesting a potential mechanism for castration resistance.[10]
Androgen Receptor (AR) regulation of ASCT2 expression and this compound uptake.
PI3K/Akt/mTORC1 Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin complex 1 (mTORC1) pathway is a central regulator of cell growth, proliferation, and metabolism. This pathway is frequently hyperactivated in cancer. Both LAT1 and ASCT2 are linked to mTORC1 signaling.[5] Growth factor signaling through the PI3K/Akt pathway can promote the expression and cell surface localization of these transporters.[11] The uptake of essential amino acids like leucine through LAT1 is a critical step in the activation of mTORC1, which in turn promotes protein synthesis and cell growth. ASCT2-mediated glutamine uptake provides the necessary substrate for the LAT1-mediated exchange and also fuels the TCA cycle.[10]
PI3K/Akt/mTORC1 pathway regulation of LAT1 and ASCT2.
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible study of this compound uptake. The following sections provide generalized methodologies for key experiments. Note: These are generalized protocols and will require optimization for specific cell lines, tissues, and experimental conditions.
In Vitro Radiolabeled this compound Uptake Assay
This assay measures the uptake of radiolabeled this compound (e.g., [¹⁴C]this compound) into cultured cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3)
-
Cell culture medium and supplements
-
[¹⁴C]this compound
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Lysis buffer (e.g., 0.1 N NaOH)
-
Scintillation cocktail and vials
-
Microplate reader or scintillation counter
Protocol:
-
Cell Seeding: Seed prostate cancer cells in a multi-well plate at a density that allows for logarithmic growth and confluence on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO₂.
-
Cell Washing: On the day of the assay, aspirate the culture medium and wash the cells three times with pre-warmed uptake buffer to remove any residual amino acids.
-
Pre-incubation: Add fresh uptake buffer to each well and pre-incubate the cells for 10-15 minutes at 37°C to allow them to equilibrate.
-
Uptake Initiation: Aspirate the pre-incubation buffer and add the uptake buffer containing a known concentration of [¹⁴C]this compound. For inhibition studies, co-incubate with known inhibitors of LAT1 (e.g., BCH) or ASCT2 (e.g., L-glutamine).
-
Uptake Termination: After the desired incubation time (e.g., 1, 5, 15, 30 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Normalization: Determine the protein concentration of a parallel set of wells using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.
-
Data Analysis: Express the uptake as nmol of this compound per mg of protein per unit of time.
Workflow for in vitro radiolabeled this compound uptake assay.
Immunohistochemistry (IHC) for LAT1 and ASCT2
IHC is used to visualize the expression and localization of LAT1 and ASCT2 proteins in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies against LAT1 and ASCT2
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100%, 95%, 70%) to rehydrate the tissue sections. Finally, rinse with distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating in a microwave or pressure cooker. Allow the slides to cool to room temperature.
-
Blocking: Block endogenous peroxidase activity by incubating the sections in a hydrogen peroxide solution. Then, block non-specific antibody binding by incubating with a blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary antibodies against LAT1 or ASCT2 at the optimal dilution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the slides and incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Wash the slides and incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Chromogenic Detection: Wash the slides and apply the DAB chromogen substrate. Monitor the color development under a microscope.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene. Mount the coverslip using a permanent mounting medium.
-
Microscopic Examination: Examine the stained sections under a light microscope to assess the intensity and localization of LAT1 and ASCT2 expression.
Workflow for Immunohistochemistry (IHC) of LAT1 and ASCT2.
Conclusion
The cellular uptake of this compound is a multifaceted process orchestrated primarily by the LAT1 and ASCT2 amino acid transporters. The quantitative differences in this compound's affinity for these transporters, coupled with their differential expression and regulation by key oncogenic signaling pathways like the AR and PI3K/Akt/mTORC1 pathways, provide a strong rationale for its use in cancer imaging. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate the nuances of this compound transport and its regulation. A deeper understanding of these mechanisms will not only enhance the clinical utility of this compound PET but also pave the way for the development of novel therapeutic strategies that target the metabolic vulnerabilities of cancer cells.
References
- 1. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on 18F-Fluciclovine PET for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and Improving 18F-Fluciclovine PET/CT Reports: A Guide for Physicians Treating Patients with Biochemical Recurrence of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TPC - this compound [turkupetcentre.net]
- 5. mdpi.com [mdpi.com]
- 6. med.emory.edu [med.emory.edu]
- 7. Correlation between 18F-1-amino-3-fluorocyclobutane-1-carboxylic acid (18F-fluciclovine) uptake and expression of alanine-serine-cysteine-transporter 2 (ASCT2) and L-type amino acid transporter 1 (LAT1) in primary prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [(14)C]this compound (alias anti-[(14)C]FACBC) uptake and ASCT2 expression in castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.hellobio.com [cdn.hellobio.com]
- 10. Recent Advances in Understanding Amino Acid Sensing Mechanisms that Regulate mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics and Biodistribution of Fluciclovine (¹⁸F) In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and biodistribution of Fluciclovine (¹⁸F), a synthetic amino acid radiotracer widely utilized in Positron Emission Tomography (PET) for oncological imaging, particularly in the context of prostate cancer. This document delves into the cellular uptake mechanisms, quantitative distribution in human and preclinical models, and detailed experimental protocols to support further research and development.
Core Principles of this compound (¹⁸F) Pharmacokinetics
This compound (¹⁸F), an analog of the amino acid L-leucine, is designed to leverage the increased amino acid metabolism characteristic of many cancer cells. Its clinical utility is underpinned by its preferential uptake in malignant tissues compared to surrounding healthy tissues.
Cellular Uptake Mechanism
The cellular accumulation of this compound (¹⁸F) is primarily mediated by two types of amino acid transporters that are often upregulated in cancer cells: the sodium-dependent Alanine, Serine, Cysteine Transporter 2 (ASCT2) and the sodium-independent L-type Amino Acid Transporter 1 (LAT1)[1][2].
-
ASCT2: This transporter plays a significant role in the uptake of this compound (¹⁸F).
-
LAT1: This transporter also contributes to the cellular influx of the radiotracer.
Unlike natural amino acids, this compound (¹⁸F) is not metabolized or incorporated into proteins within the cell. The transport is a reversible process, with the radiotracer eventually being effluxed from the cell, contributing to its pharmacokinetic profile of rapid uptake and subsequent washout[3].
Key Pharmacokinetic Parameters
This compound (¹⁸F) exhibits rapid distribution and a relatively short biological half-life, which is advantageous for clinical imaging.
| Parameter | Value/Description | Source |
| Metabolism | This compound (¹⁸F) is not metabolized in the body and is found in its unchanged form in plasma and urine. | |
| Blood Clearance | Radioactivity in the blood decreases over time, with approximately 7.68% of the injected dose (%ID) in whole blood at 2 minutes, decreasing to 3.13%ID at 240 minutes post-injection. | |
| Excretion | Primarily excreted through the urinary tract, though the rate is low. Approximately 3% of the administered radioactivity is excreted in the urine within the first four hours, and 5% within 24 hours. | [4] |
| Tumor Uptake and Washout | Uptake in tumors is rapid, with the highest tumor-to-normal tissue contrast observed between 4 and 10 minutes post-injection. A significant reduction in mean tumor uptake (around 65%) is seen by 90 minutes post-injection. | [5][6] |
In Vivo Biodistribution
The distribution of this compound (¹⁸F) in normal tissues is a critical factor in image interpretation.
Human Biodistribution
Following intravenous administration, this compound (¹⁸F) distributes to various organs. The highest initial uptake is observed in the liver, red bone marrow, and lungs. Over time, there is increasing distribution to skeletal muscle.
Table 1: Quantitative Biodistribution of this compound (¹⁸F) in Healthy Humans (% Injected Dose)
| Organ/Tissue | Mean % Injected Dose (Initial Uptake) | Source |
| Liver | 14% | [4] |
| Red Bone Marrow | 12% | [4] |
| Lung | 7% | [4] |
| Myocardium | 4% | [4] |
| Pancreas | 3% | [4] |
Table 2: Standardized Uptake Values (SUV) of this compound (¹⁸F) in Normal Human Tissues
| Region | Mean SUVmean ± SD | Source |
| Extracerebral | ||
| Parotid Gland | 3.4 ± 0.8 | [7] |
| Pharynx | 2.5 ± 0.5 | [7] |
| Pituitary Gland | 2.3 ± 0.4 | [7] |
| Nasal Cavity | 2.3 ± 0.4 | [7] |
| Muscle | 2.2 ± 0.6 | [7] |
| Bone Marrow | 2.0 ± 0.5 | [7] |
| Skin | 1.9 ± 0.6 | [7] |
| Cerebral | ||
| Cerebral Cortex | 0.3 ± 0.1 | [7] |
| Basal Ganglia, Thalamus, Midbrain, Pons, Medulla Oblongata, Cerebellum | 0.4 ± 0.1 | [7] |
| Cerebral White Matter | 0.2 ± 0.1 | [7] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable in vivo studies with this compound (¹⁸F).
Clinical PET/CT Imaging Protocol (Human)
The following protocol is a typical procedure for this compound (¹⁸F) PET/CT imaging in patients with suspected recurrent prostate cancer.
-
Patient Preparation:
-
Fasting for a minimum of 4 hours is recommended to minimize physiological variations in amino acid levels.
-
Patients should avoid significant physical activity for at least 24 hours prior to the scan to reduce muscle uptake of the tracer.
-
Ensure adequate hydration. Patients are encouraged to drink water.
-
The patient should void immediately before the scan.
-
-
Radiotracer Administration:
-
Aseptically administer approximately 370 MBq (10 mCi) of this compound (¹⁸F) as an intravenous bolus.
-
Flush the injection line with sterile saline to ensure the full dose is delivered.
-
-
Imaging Acquisition:
-
Position the patient supine on the scanner table, typically with arms raised above the head.
-
Imaging commences 3-5 minutes after the injection.
-
Acquire a low-dose CT scan for attenuation correction and anatomical localization, typically from the mid-thigh to the base of the skull.
-
PET data is acquired over the same anatomical range. The acquisition time per bed position is typically 2-5 minutes.
-
-
Image Reconstruction and Analysis:
-
Reconstruct PET images using an iterative algorithm with corrections for attenuation, scatter, and random coincidences.
-
Analyze images for areas of focal uptake that are greater than the surrounding background tissue. Quantitative analysis is often performed using Standardized Uptake Values (SUV).
-
Preclinical PET Imaging Protocol (Rodent Models)
This protocol outlines a general procedure for this compound (¹⁸F) PET imaging in mouse or rat models of cancer.
-
Animal Model:
-
Species/Strain: Commonly used models include immunodeficient mice (e.g., nude, SCID) for xenograft tumors (e.g., human prostate cancer cell lines like PC-3 or LNCaP) or transgenic mouse models of cancer. Male outbred homozygous nude mice (J:Nu) have been utilized.[8]
-
Age/Weight: Typically, animals are 6-8 weeks old at the time of tumor implantation or imaging.
-
Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water, unless fasting is required for the study.
-
-
Animal Preparation:
-
Fasting for 4-6 hours prior to imaging is often employed to reduce background signal.
-
Anesthetize the animal for the duration of the injection and imaging procedure. Inhaled isoflurane (1.5-2.5% in oxygen) is a common choice.
-
Maintain the animal's body temperature using a heating pad or lamp.
-
-
Radiotracer Administration:
-
Administer this compound (¹⁸F) via a tail vein injection. The injected dose is typically in the range of 3.7-18.5 MBq (100-500 µCi) for a mouse, adjusted for body weight.
-
-
Imaging Acquisition:
-
Position the anesthetized animal on the scanner bed.
-
Dynamic imaging can be performed starting immediately after injection for a duration of 60-90 minutes to assess tracer kinetics. Alternatively, static scans are often acquired at a specific time point post-injection (e.g., 30-60 minutes).
-
A CT or MRI scan is typically acquired for anatomical co-registration.
-
-
Image Reconstruction and Analysis:
-
Reconstruct PET data with appropriate corrections.
-
Draw regions of interest (ROIs) on the tumor and various organs to quantify tracer uptake, often expressed as %ID/g or SUV.
-
Conclusion
This technical guide has provided a detailed overview of the in vivo pharmacokinetics and biodistribution of this compound (¹⁸F). Understanding its cellular uptake mechanism, normal tissue distribution, and adherence to standardized experimental protocols is paramount for researchers, scientists, and drug development professionals working with this important PET radiotracer. The quantitative data and methodologies presented herein serve as a valuable resource for designing and interpreting in vivo studies, ultimately contributing to the advancement of oncological imaging and therapy.
References
- 1. PET Tracer 18F-Fluciclovine Can Detect Histologically Proven Bone Metastatic Lesions: A Preclinical Study in Rat Osteolytic and Osteoblastic Bone Metastasis Models [thno.org]
- 2. Correlation between 18F-1-amino-3-fluorocyclobutane-1-carboxylic acid (18F-fluciclovine) uptake and expression of alanine-serine-cysteine-transporter 2 (ASCT2) and L-type amino acid transporter 1 (LAT1) in primary prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on 18F-Fluciclovine PET for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Regional distribution and kinetics of [18F]this compound (anti-[18F]FACBC), a tracer of amino acid transport, in subjects with primary prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UpToDate 2018 [doctorabad.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective modification of this compound (18F) transport in prostate carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Cancer Metabolism: Upregulation of Amino Acid Transporters and its Role in Fluciclovine PET Imaging
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key feature of this altered metabolism is an increased demand for amino acids, which serve as building blocks for macromolecules and as crucial signaling molecules. To meet this heightened requirement, tumors upregulate the expression of specific amino acid transporters (AATs). This technical guide delves into the core of this phenomenon, focusing on two pivotal transporters, L-type Amino Acid Transporter 1 (LAT1/SLC7A5) and Alanine, Serine, Cysteine Transporter 2 (ASCT2/SLC1A5). We will explore the molecular mechanisms driving their upregulation, their intricate relationship with key oncogenic signaling pathways, and the consequential impact on tumor growth. Furthermore, this guide will provide a comprehensive overview of how the increased activity of these transporters is exploited for cancer diagnosis through Positron Emission Tomography (PET) imaging with the synthetic amino acid analog, Fluciclovine (¹⁸F-Fluciclovine). Detailed experimental protocols and quantitative data on transporter expression and this compound uptake are provided to facilitate further research and drug development in this promising area of oncology.
Introduction: The Amino Acid Addiction of Cancer
A hallmark of cancer is the reprogramming of cellular metabolism to support continuous growth and proliferation. While the "Warburg effect," characterized by increased glucose uptake and aerobic glycolysis, has long been a central focus, the critical role of amino acids in tumorigenesis is now increasingly recognized. Cancer cells are "addicted" to certain amino acids, not only for protein and nucleotide synthesis but also for maintaining redox balance and fueling key metabolic and signaling pathways.[1]
To satisfy this voracious appetite, cancer cells enhance the expression of various nutrient transporters on their surface. Among these, the amino acid transporters LAT1 and ASCT2 have emerged as key players in a wide spectrum of human cancers.[2][3] Their coordinated upregulation provides tumors with a steady supply of essential amino acids like leucine (B10760876) and glutamine, driving cancer progression and often correlating with poor patient prognosis.[4][5]
This guide will provide a detailed examination of:
-
The molecular machinery behind the upregulation of LAT1 and ASCT2 in tumors.
-
The functional interplay between these transporters and their role in cancer cell metabolism.
-
The mechanism of this compound uptake and its utility in PET imaging of tumors.
-
Quantitative insights into transporter expression and this compound uptake across different cancer types.
-
Detailed experimental methodologies to study amino acid transport in cancer.
Upregulation of Amino Acid Transporters in Tumors: The Central Role of LAT1 and ASCT2
LAT1 (SLC7A5) and ASCT2 (SLC1A5) are two of the most extensively studied amino acid transporters in the context of cancer.
-
LAT1 (L-type Amino Acid Transporter 1; SLC7A5): This transporter is a sodium-independent exchanger responsible for the uptake of large neutral amino acids, including essential amino acids like leucine, isoleucine, and valine.[3] LAT1 forms a heterodimeric complex with the heavy chain 4F2hc (CD98) for its functional expression on the plasma membrane.[6]
-
ASCT2 (Alanine, Serine, Cysteine Transporter 2; SLC1A5): ASCT2 is a sodium-dependent transporter that mediates the uptake of small neutral amino acids, with a particularly high affinity for glutamine.[3]
The expression of both LAT1 and ASCT2 is often coordinately elevated in a wide range of primary human cancers, suggesting a synergistic role in supporting the "tumor metabolome".[2][3]
Signaling Pathways Driving Transporter Upregulation
The overexpression of LAT1 and ASCT2 in cancer is not a random event but is driven by the activation of key oncogenic signaling pathways.
-
The PI3K/Akt/mTOR Pathway: The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and proliferation, integrating signals from growth factors and nutrient availability.[7] Amino acids, particularly leucine transported by LAT1, are potent activators of the mTORC1 complex.[5] Activated mTORC1, in turn, can promote the expression of nutrient transporters, creating a positive feedback loop that sustains tumor growth.[7]
-
The c-Myc Oncogene: The transcription factor c-Myc is a master regulator of cell growth and metabolism and is frequently overexpressed in cancer.[8] c-Myc directly binds to the promoter regions of the SLC7A5 (LAT1) and SLC1A5 (ASCT2) genes, driving their transcription and leading to increased amino acid uptake.[8][9] This creates a feed-forward loop where increased amino acid availability further stabilizes c-Myc protein, reinforcing the cancer phenotype.[4]
This compound (¹⁸F-Fluciclovine) PET Imaging: Exploiting the Amino Acid Transport Phenotype
This compound, also known as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (¹⁸F-FACBC), is a synthetic amino acid analog of leucine.[10] It is a radiotracer used for PET imaging, primarily for the detection of recurrent prostate cancer.[11]
Mechanism of this compound Uptake
The diagnostic utility of this compound is rooted in its ability to be transported into cancer cells by the very transporters that are upregulated in malignancy. This compound is recognized as a substrate by both LAT1 and ASCT2.[10] The increased density of these transporters on the surface of cancer cells compared to normal tissues leads to a higher accumulation of the radiotracer in tumors.[10]
Once inside the cell, this compound is not significantly metabolized or incorporated into proteins. This metabolic trapping allows for a high tumor-to-background signal ratio, enabling the visualization of cancerous lesions with PET imaging.[10]
Quantitative Data on Transporter Expression and this compound Uptake
The following tables summarize quantitative data on the expression of LAT1 and ASCT2 and the uptake of this compound in various cancers, compiled from the cited literature.
Table 1: Upregulation of LAT1 and ASCT2 in Various Cancers
| Cancer Type | Transporter | Method | Finding | Reference |
| Colorectal Cancer | LAT1 | Immunohistochemistry | 72.4% of cases showed high expression in tumors vs. 30% in adenomas. | [12] |
| Lung Adenocarcinoma | LAT1 & ASCT2 | Immunohistochemistry | Positive LAT1 expression in 22% and ASCT2 in 40% of cases. Co-expression in 12% of cases was associated with poor prognosis. | [6] |
| Lung Cancer (NSCLC) | LAT1 | RT-PCR | Significantly higher mRNA levels in all NSCLCs compared to normal lung tissue. | [13] |
| Melanoma | LAT1 | Microarray Analysis | 11.1-fold increase in expression in melanoma samples compared to normal skin. | [11] |
| Melanoma | ASCT2 | Microarray Analysis | 4.4-fold increase in expression in melanoma samples compared to normal skin. | [11] |
| Prostate Cancer | ASCT2 | Immunohistochemistry | Significantly higher expression in normal tissue (49%) compared to BPH (25.8%) or prostate cancer (25.3%). However, ASCT2-positive prostate cancer correlates with aggressive behavior. | [2] |
| Prostate Cancer | LAT1 | Immunohistochemistry | Moderate staining intensity in 25% of tumors, low in 63%, and negative in 12%. No tumors showed high staining. | [14] |
| Glioma (High-Grade) | ASCT2 | Immunohistochemistry | 59.28% expression in HGG tissue compared to 2.05% in normal tissue. | [15] |
| Glioma (High-Grade) | LAT1 | Immunohistochemistry | 17.24% expression in HGG tissue compared to 59.47% in normal tissue (note: high expression in normal brain is due to the blood-brain barrier). | [15] |
Table 2: this compound (¹⁸F-Fluciclovine) Uptake (SUVmax) in Different Tumors
| Tumor Type | Patient Cohort | Mean/Median SUVmax | Range of SUVmax | Reference |
| Recurrent Brain Tumors | 27 patients | 4.5 ± 2.3 | 1.5 - 10.5 | [2] |
| Glioblastoma (Tumor Progression) | 18 patients | 6.99 ± 2.06 (40-50 min post-injection) | - | [3] |
| Glioblastoma (Pseudoprogression) | 8 patients | 3.93 ± 1.63 (40-50 min post-injection) | - | [3] |
| Breast Cancer (Grade 1) | - | - | 4.2 - 17.6 | [8] |
| Breast Cancer (Grade 2) | - | - | 3.3 - 12.9 | [8] |
| Breast Cancer (Grade 3) | - | - | 4.7 - 12.0 | [8] |
| Metastatic Breast Cancer (ILC) | 1 patient | 8.6 (L1 vertebra), 8.1 (retroperitoneal node) | - | [16] |
| Recurrent Prostate Cancer | 1 patient | 3.5 (local recurrence) | - | [17] |
Correlation between LAT1 Expression and this compound Uptake in Prostate Cancer: A study on primary prostate cancer found a significant positive correlation between LAT1 expression and this compound uptake (Spearman's ρ = 0.39, p = 0.01 for SUVmax at 2 min). No significant correlation was found for ASCT2.[14]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible investigation of amino acid transporter expression and function.
Immunohistochemistry (IHC) for LAT1 and ASCT2 in Paraffin-Embedded Tissues
This protocol provides a general framework for the immunohistochemical detection of LAT1 and ASCT2 in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Protocol Steps:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 10 minutes each).
-
Immerse in 100% ethanol (2 changes for 10 minutes each).
-
Immerse in 95% ethanol for 5 minutes.
-
Immerse in 70% ethanol for 5 minutes.
-
Rinse with deionized water.[9]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0, or Tris-EDTA, pH 9.0) and heating in a pressure cooker, water bath, or microwave. The optimal buffer and heating time should be determined for each antibody.[11]
-
-
Blocking:
-
Inactivate endogenous peroxidase by incubating sections in 3% hydrogen peroxide for 15 minutes.
-
Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[11]
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (e.g., rabbit anti-ASCT2 or mouse anti-LAT1) diluted in antibody diluent overnight at 4°C in a humidified chamber. Optimal antibody concentration should be determined by titration.[18]
-
-
Secondary Antibody Incubation:
-
Wash slides with PBST (PBS with 0.05% Tween 20).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP or goat anti-mouse HRP) for 1 hour at room temperature.[7]
-
-
Detection:
-
Wash slides with PBST.
-
Apply a diaminobenzidine (DAB) substrate solution and incubate until the desired brown color develops (typically 1-10 minutes).
-
Rinse with deionized water to stop the reaction.[7]
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize nuclei.
-
Dehydrate the sections through a graded series of ethanol and xylene.
-
Mount with a permanent mounting medium.[19]
-
Western Blotting for LAT1 and ASCT2 Protein Quantification
This protocol outlines the steps for quantifying LAT1 and ASCT2 protein levels in cell lysates or tissue homogenates.
Protocol Steps:
-
Sample Preparation:
-
Lyse cells or homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using wet or semi-dry transfer methods.[20]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-LAT1 or anti-ASCT2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using X-ray film or a digital imaging system.[21]
-
-
Data Analysis:
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Real-Time PCR (qPCR) for SLC7A5 and SLC1A5 mRNA Quantification
This protocol details the measurement of SLC7A5 (LAT1) and SLC1A5 (ASCT2) mRNA levels.
Protocol Steps:
-
RNA Extraction:
-
Extract total RNA from cells or tissues using a commercial kit or TRIzol reagent.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (SLC7A5 or SLC1A5) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (containing DNA polymerase and SYBR Green or a fluorescent probe).
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.[22]
-
In Vitro this compound (or other Radiolabeled Amino Acid) Uptake Assay
This assay measures the uptake of a radiolabeled amino acid into cancer cells in culture.
Protocol Steps:
-
Cell Culture:
-
Plate cells in a multi-well plate and culture until they reach the desired confluency.[14]
-
-
Uptake Assay:
-
Wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Incubate the cells with the uptake buffer containing the radiolabeled amino acid (e.g., ¹⁸F-Fluciclovine or ³H-Leucine) for a defined period (e.g., 5-15 minutes) at 37°C.[14]
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).[14]
-
-
Quantification:
-
Measure the radioactivity in the cell lysate using a gamma counter (for ¹⁸F) or a liquid scintillation counter (for ³H).
-
Normalize the radioactivity to the protein concentration or cell number in each well.[14]
-
Conclusion and Future Directions
The upregulation of amino acid transporters, particularly LAT1 and ASCT2, is a fundamental aspect of the metabolic reprogramming that drives cancer progression. This enhanced transport activity not only provides the necessary building blocks for rapid cell growth but also activates key oncogenic signaling pathways, creating a vicious cycle that fuels tumorigenesis. The development of this compound PET imaging has provided a powerful non-invasive tool to visualize this altered metabolic state, aiding in the diagnosis and staging of cancers like prostate cancer.
Future research in this field should focus on:
-
Expanding the quantitative understanding: Further studies are needed to create a comprehensive database of LAT1 and ASCT2 expression levels and this compound uptake values across a wider array of cancer types and subtypes. This will be crucial for establishing diagnostic and prognostic biomarkers.
-
Developing novel therapeutic strategies: The critical role of LAT1 and ASCT2 in cancer makes them attractive therapeutic targets. The development of specific and potent inhibitors of these transporters holds great promise for novel anti-cancer therapies.
-
Investigating mechanisms of resistance: Understanding how tumors might develop resistance to therapies targeting amino acid transport is essential for designing effective and durable treatment strategies.
-
Exploring combination therapies: Combining amino acid transporter inhibitors with conventional chemotherapy, targeted therapies, or immunotherapy could lead to synergistic anti-tumor effects.
By continuing to unravel the complexities of amino acid metabolism in cancer, we can pave the way for more effective diagnostic tools and innovative therapeutic interventions to improve patient outcomes.
References
- 1. youtube.com [youtube.com]
- 2. 18F-Fluciclovine (18F-FACBC) PET imaging of recurrent brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ASCT2 and LAT1 Contribution to the Hallmarks of Cancer: From a Molecular Perspective to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. Clinical significance of coexpression of L-type amino acid transporter 1 (LAT1) and ASC amino acid transporter 2 (ASCT2) in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Characterising 18F-fluciclovine uptake in breast cancer through the use of dynamic PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. L-Type Amino Acid Transporter 1 Regulates Cancer Stemness and the Expression of Programmed Cell Death 1 Ligand 1 in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.hellobio.com [cdn.hellobio.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. LAT1 expression in non-small-cell lung carcinomas: analyses by semiquantitative reverse transcription-PCR (237 cases) and immunohistochemistry (295 cases) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [jove.com]
- 15. Frontiers | Imaging Glioblastoma With 18F-Fluciclovine Amino Acid Positron Emission Tomography [frontiersin.org]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. L-Type Amino Acid Transporter 1 Regulates Cancer Stemness and the Expression of Programmed Cell Death 1 Ligand 1 in Lung Cancer Cells [mdpi.com]
- 18. Amino Acid Uptake Assay Kit UP04 manual | DOJINDO [dojindo.com]
- 19. cdn.origene.com [cdn.origene.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
Molecular Blueprint: An In-depth Guide to Fluciclovine Accumulation in Malignant Tissues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluciclovine (¹⁸F), a synthetic amino acid analog, has emerged as a critical radiotracer for positron emission tomography (PET) imaging, particularly in the context of recurrent prostate cancer. Its accumulation in malignant tissues is a multifaceted process, primarily governed by the upregulation of specific amino acid transporters and its subsequent metabolic fate within the cancer cell. This technical guide provides a comprehensive overview of the molecular basis for this compound accumulation, detailing the transport mechanisms, metabolic pathways, and regulatory signaling cascades involved. Quantitative data on transport kinetics and cellular uptake are presented, alongside detailed experimental protocols for the key assays cited. Visual diagrams of the core signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying molecular interactions.
Introduction
Cancer cells exhibit a reprogrammed metabolism characterized by an increased demand for nutrients, including amino acids, to fuel their rapid proliferation and growth.[1] This metabolic alteration leads to the overexpression of amino acid transporters on the cancer cell surface, a feature that can be exploited for diagnostic imaging. This compound (¹⁸F), also known as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (FACBC), is a synthetic analog of the amino acid L-leucine.[2] Its structural similarity to natural amino acids allows it to be recognized and transported into cancer cells by these upregulated transporters.[1][3] Unlike many natural amino acids, this compound is not significantly metabolized or incorporated into proteins, leading to its intracellular accumulation and enabling high-contrast PET imaging of tumor tissues.[1][3][4]
Molecular Mechanisms of this compound Accumulation
The accumulation of this compound in malignant tissues is a two-step process involving:
-
Transport across the cell membrane: Primarily mediated by the Alanine-Serine-Cysteine Transporter 2 (ASCT2) and the L-type Amino Acid Transporter 1 (LAT1).[5][6][7]
-
Intracellular retention: Due to its limited metabolic conversion and lack of incorporation into proteins.[1][3][4]
Amino Acid Transporters: The Gatekeepers
The transport of this compound into cancer cells is predominantly facilitated by ASCT2 and, to a lesser extent, LAT1.[5][7][8] These transporters are frequently overexpressed in a variety of cancers, including prostate, breast, and glioma.[6][8][9]
-
ASCT2 (SLC1A5): A sodium-dependent transporter that mediates the exchange of neutral amino acids, with a high affinity for glutamine.[10] this compound's affinity for ASCT2 is comparable to that of natural amino acids like L-alanine and L-serine.[10]
-
LAT1 (SLC7A5): A sodium-independent transporter that forms a heterodimer with the heavy chain 4F2hc (CD98).[9] It facilitates the transport of large neutral amino acids, such as leucine.[9]
The differential expression and activity of these transporters contribute to the varying avidity of this compound in different tumor types and grades.
Metabolic Trapping: The "One-Way" Ticket
Once inside the cell, this compound is not a significant substrate for downstream metabolic pathways.[1][3][4] It is not incorporated into newly synthesized proteins, a key feature that distinguishes it from natural amino acids and contributes to its accumulation.[3] This metabolic stability ensures that the PET signal originates from the transported radiotracer itself, providing a more direct measure of amino acid transporter activity.
Quantitative Analysis of this compound Transport
The interaction of this compound with its transporters can be quantified using kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum transport velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the transporter for the substrate.
| Transporter | Substrate | Kₘ (µM) | Cancer Type Studied | Reference |
| ASCT2 | This compound | 92.0 | Prostate Cancer | [1] |
| LAT1 | This compound | 230.4 | Prostate Cancer | [1] |
Table 1: Michaelis-Menten Constants (Kₘ) for this compound Transport. This table summarizes the reported Kₘ values for the interaction of this compound with its primary transporters, ASCT2 and LAT1, in prostate cancer cells.
Comparative Uptake in Different Malignancies
The uptake of this compound, often quantified by the maximum standardized uptake value (SUVmax) in PET imaging, varies across different cancer types. This variation reflects the underlying differences in the expression levels of ASCT2 and LAT1, as well as the overall metabolic activity of the tumor.
| Cancer Type | Cell Line / Tissue | SUVmax (approximate range) | Key Transporter(s) Implicated | Reference(s) |
| Prostate Cancer | Primary and Recurrent | 4.0 - 10.0 | ASCT2, LAT1 | [7][11] |
| Breast Cancer | Primary Tumors | 3.0 - 13.0 | ASCT2 | [12] |
| Glioma | High-Grade Glioma | 3.0 - 5.0 | ASCT2 | [13] |
Table 2: Comparative this compound Uptake in Different Malignant Tissues. This table provides an overview of the approximate SUVmax ranges observed for this compound in different cancer types, highlighting the key transporters involved.
Regulatory Signaling Pathways
The expression and activity of ASCT2 and LAT1 are tightly regulated by complex intracellular signaling pathways that are often dysregulated in cancer. Understanding these pathways provides insight into the molecular basis of increased this compound uptake in malignant cells.
Androgen Receptor (AR) Signaling
In prostate cancer, the androgen receptor (AR) plays a crucial role in regulating the expression of amino acid transporters. Upon binding to androgens, the AR translocates to the nucleus and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes, including those encoding for amino acid transporters.[12][14] This leads to an increase in the transcription and subsequent protein expression of transporters like ASCT2, thereby enhancing this compound uptake.[15]
PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism.[6][16][17] Activation of this pathway, often triggered by growth factors, leads to the phosphorylation and activation of Akt.[17] Active Akt can then phosphorylate and inhibit the TSC1/TSC2 complex, leading to the activation of mTORC1.[17] mTORC1, in turn, promotes protein synthesis, including the synthesis of amino acid transporters like ASCT2 and LAT1, and can also influence their trafficking to the cell membrane.[18][19] This results in increased capacity for amino acid and this compound uptake.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the molecular basis of this compound accumulation.
In Vitro ¹⁴C-Fluciclovine Uptake Assay
This assay quantifies the uptake of radiolabeled this compound into cancer cells in culture, allowing for the characterization of transport kinetics and the effects of inhibitors.
Materials:
-
Cancer cell lines (e.g., PC-3, LNCaP, MCF-7)
-
Cell culture medium and supplements
-
¹⁴C-Fluciclovine
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Inhibitors (e.g., L-leucine, L-glutamine, specific transporter inhibitors)
-
Scintillation cocktail and vials
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Protein assay reagent (e.g., BCA kit)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.
-
Preparation: On the day of the assay, wash the cells twice with pre-warmed uptake buffer.
-
Initiation of Uptake: Add uptake buffer containing a known concentration of ¹⁴C-Fluciclovine to each well. For inhibition studies, pre-incubate cells with the inhibitor for a specified time before adding the radiotracer.
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes).
-
Termination of Uptake: Rapidly aspirate the radioactive medium and wash the cells three times with ice-cold uptake buffer to stop the transport process.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete lysis.
-
Scintillation Counting: Transfer a portion of the cell lysate to a scintillation vial containing scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use another portion of the cell lysate to determine the total protein concentration using a standard protein assay.
-
Data Analysis: Express the uptake as counts per minute (CPM) per milligram of protein. For kinetic analysis, perform the assay with varying concentrations of this compound and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
In Vivo Biodistribution of ¹⁸F-Fluciclovine in Tumor-Bearing Mice
This protocol describes the assessment of ¹⁸F-Fluciclovine distribution in various organs and the tumor in a preclinical animal model.
Materials:
-
Tumor-bearing mice (e.g., xenograft models with human cancer cell lines)
-
¹⁸F-Fluciclovine
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Gamma counter
-
Surgical tools for tissue dissection
-
Saline
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse.
-
Radiotracer Administration: Inject a known activity of ¹⁸F-Fluciclovine intravenously (e.g., via the tail vein).
-
PET/CT Imaging (Optional): At selected time points post-injection, perform dynamic or static PET/CT scans to visualize the biodistribution of the radiotracer in real-time.
-
Euthanasia and Tissue Collection: At predetermined time points (e.g., 30, 60, 120 minutes post-injection), euthanize the mouse.
-
Organ Dissection: Immediately dissect the tumor and major organs (e.g., blood, heart, lungs, liver, kidneys, muscle, bone).
-
Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This allows for the assessment of tumor-to-background ratios.
Conclusion
The accumulation of this compound in malignant tissues is a well-defined process driven by the overexpression of amino acid transporters, primarily ASCT2 and LAT1, and the subsequent intracellular trapping of the non-metabolized radiotracer. The expression and activity of these transporters are, in turn, regulated by key oncogenic signaling pathways, including the Androgen Receptor and PI3K/Akt/mTOR pathways. The quantitative differences in this compound uptake across various cancer types underscore the heterogeneity of tumor metabolism and provide a molecular basis for its differential diagnostic performance. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuances of this compound transport and its regulation, paving the way for the development of novel therapeutic strategies targeting amino acid metabolism in cancer.
References
- 1. Assessment of Amino Acid/Drug Transporters for Renal Transport of [18F]this compound (anti-[18F]FACBC) in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient kinetics reveal the mechanism of competitive inhibition of the neutral amino acid transporter ASCT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pcf.org [pcf.org]
- 9. researchgate.net [researchgate.net]
- 10. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 11. Androgen receptor signaling regulates the transcriptome of prostate cancer cells by modulating global alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 13. Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. [(14)C]this compound (alias anti-[(14)C]FACBC) uptake and ASCT2 expression in castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Studies on Fluciclovine Transport in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluciclovine (¹⁸F), a synthetic amino acid analog of L-leucine, is a key radiotracer for positron emission tomography (PET) imaging, particularly in the context of recurrent prostate cancer. Its efficacy relies on the over-expression of specific amino acid transporters in cancer cells compared to healthy tissues. This technical guide provides an in-depth overview of the in vitro studies that have elucidated the mechanisms of this compound transport in various cancer cell lines. We will delve into the primary transporters involved, present available quantitative data on its uptake, detail common experimental protocols, and visualize the associated cellular pathways.
Introduction: The Role of Amino Acid Transport in Cancer
Cancer cells exhibit a reprogrammed metabolism to fuel their rapid proliferation and survival. A hallmark of this altered metabolism is an increased demand for amino acids, which serve as building blocks for protein synthesis, energy sources, and precursors for nucleotide and lipid biosynthesis. To meet this heightened demand, cancer cells upregulate the expression of various amino acid transporters on their cell surface. This differential expression provides a therapeutic and diagnostic window.
This compound, structurally known as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (¹⁸F-FACBC), is a synthetic amino acid that is transported into cells by these upregulated transporters but is not metabolized and incorporated into proteins.[1] This property allows for its accumulation in cancer cells, enabling their visualization through PET imaging. In vitro studies using various cancer cell lines have been instrumental in identifying the specific transporters responsible for this compound uptake and characterizing the kinetics of this process.
Key Amino Acid Transporters for this compound Uptake
Extensive in vitro research has identified two primary amino acid transporter systems responsible for the cellular uptake of this compound:
-
Alanine-Serine-Cysteine Transporter 2 (ASCT2; SLC1A5): This sodium-dependent transporter is a major carrier for neutral amino acids, with a particularly high affinity for glutamine.[2][3][4] Numerous studies have demonstrated that ASCT2 is the predominant transporter of this compound in prostate cancer cells.[2][3][5] Its expression can be influenced by factors such as androgen levels.[3][4]
-
L-type Amino Acid Transporter 1 (LAT1; SLC7A5): As a sodium-independent transporter, LAT1 facilitates the transport of large neutral amino acids, including leucine. It forms a heterodimeric complex with the glycoprotein CD98 (4F2hc; SLC3A2). While generally considered to play a lesser role than ASCT2 in this compound transport in prostate cancer, LAT1-mediated uptake can become more significant in certain contexts, such as in higher-grade tumors or castration-resistant prostate cancer.[5][6] In other cancers, like glioma, both ASCT2 and LAT1 are considered important for this compound uptake.
Quantitative Analysis of this compound Transport
Quantifying the transport kinetics of this compound is crucial for understanding its uptake mechanisms and for the development of novel therapeutic strategies targeting these transporters. The following tables summarize the available quantitative data from in vitro studies.
Table 1: this compound Uptake in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Transporter(s) | Observations | Reference(s) |
| LNCaP | Prostate Cancer (Androgen-Sensitive) | ASCT2 > LAT1 | Dihydrotestosterone (DHT) enhances ASCT2 expression and this compound uptake. | [3][7] |
| PC-3 | Prostate Cancer (Androgen-Independent) | ASCT2, LAT1 | shRNA knockdown of ASCT2 inhibits tumor growth. | [4][8] |
| DU145 | Prostate Cancer (Androgen-Independent) | ASCT2, LAT1 | Exhibits sensitivity to DHT under certain culture conditions. | [9] |
| CWR22Rv1 | Prostate Cancer | ASCT2, LAT1 | High co-expression of CD44 and CD133. | [10] |
| HCC38 | Breast Cancer (Triple-Negative) | Glutamine Transporters | High glutaminase activity. | |
| HCC1806 | Breast Cancer (Triple-Negative) | Glutamine Transporters | High glutaminase activity. | |
| MCF-7 | Breast Cancer (Estrogen Receptor-Positive) | Glutamine Transporters | Low glutaminase activity. |
Table 2: Inhibition of [¹⁴C]this compound Uptake in Prostate Cancer Cells
| Cell Line(s) | Inhibitor | Transporter System Targeted | Inhibition (%) | Reference(s) |
| LNCaP, LNCaP-SF, LN-Pre, LN-REC4 | L-Glutamine | System ASC (ASCT2) | Strong | [2] |
| LNCaP, LNCaP-SF, LN-Pre, LN-REC4 | L-Serine | System ASC (ASCT2) | Strong | [2] |
Note: Specific Ki, Km, and Vmax values for this compound transport in various cancer cell lines are not consistently reported in the reviewed literature, indicating a gap in the publicly available data.
Experimental Protocols
The following are detailed methodologies for key experiments used to study this compound transport in vitro.
Cell Culture
-
Cell Lines: Prostate cancer cell lines (LNCaP, PC-3, DU145), breast cancer cell lines (MCF-7, HCC1806, HCC38), and glioma cell lines are commonly used.
-
Culture Medium: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin/streptomycin).
-
Culture Conditions: Cells are grown in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded in multi-well plates (e.g., 24- or 96-well) and allowed to reach 70-80% confluency.
Radiolabeled this compound Uptake Assay
This assay measures the rate of this compound transport into cancer cells.
-
Materials:
-
[¹⁴C]this compound
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer (pH 7.4)
-
Amino acid inhibitors (e.g., L-glutamine, L-serine, BCH)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Seed cells in 24-well plates and grow to confluency.
-
On the day of the experiment, wash the cells twice with pre-warmed HBSS.
-
Pre-incubate the cells with HBSS for 15-30 minutes at 37°C.
-
To initiate uptake, replace the buffer with HBSS containing a known concentration of [¹⁴C]this compound and, for inhibition studies, the respective amino acid inhibitors.
-
Incubate for a predetermined time (e.g., 1-15 minutes) at 37°C.
-
To terminate uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS.
-
Lyse the cells with cell lysis buffer.
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of the cell lysate, determined by a protein assay (e.g., BCA assay).
-
Western Blot Analysis for Transporter Expression
This technique is used to determine the protein levels of ASCT2 and LAT1.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against ASCT2 (SLC1A5) and LAT1 (SLC7A5)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare total protein lysates from cultured cancer cells.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
-
siRNA-mediated Knockdown of Transporters
This method is used to confirm the role of specific transporters in this compound uptake.
-
Materials:
-
siRNA targeting ASCT2 (SLC1A5) and LAT1 (SLC7A5)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
-
Procedure:
-
Seed cells in 6-well plates to be 60-80% confluent at the time of transfection.
-
In separate tubes, dilute the siRNA and the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the siRNA-lipid complex to the cells and incubate for 24-72 hours.
-
Assess the knockdown efficiency by Western blot or qRT-PCR.
-
Perform the [¹⁴C]this compound uptake assay on the transfected cells to determine the effect of transporter knockdown on uptake.
-
Visualization of Pathways and Workflows
Signaling Pathways Influencing this compound Transport
The expression and activity of ASCT2 and LAT1 are regulated by complex signaling networks within the cancer cell. The PI3K/Akt/mTOR pathway, which is frequently hyperactive in cancer, is a key regulator of amino acid metabolism and transporter expression. Additionally, in hormone-sensitive cancers like prostate cancer, the androgen receptor (AR) signaling pathway can directly influence the expression of these transporters.
Experimental Workflow for In Vitro this compound Uptake Studies
The following diagram illustrates a typical workflow for investigating this compound transport in cancer cell lines.
Logical Relationship of this compound Transport Mechanisms
This diagram outlines the logical steps and components involved in the cellular transport of this compound.
Conclusion and Future Directions
In vitro studies have been fundamental in establishing that this compound uptake in cancer cells is primarily mediated by the amino acid transporters ASCT2 and LAT1. This knowledge has been pivotal for the clinical application of this compound PET imaging in oncology. However, there remains a need for more comprehensive quantitative data, including kinetic parameters across a wider range of cancer cell lines, to better understand the nuances of its transport.
Future research should focus on:
-
Detailed Kinetic Analysis: Determining the Km, Vmax, and Ki values for this compound transport in a panel of cancer cell lines to facilitate direct comparisons.
-
Elucidation of Regulatory Pathways: Further investigation into the upstream signaling pathways that regulate ASCT2 and LAT1 expression and activity in different cancer types.
-
Development of Novel Inhibitors: Using the established in vitro models to screen for and characterize novel inhibitors of ASCT2 and LAT1 as potential therapeutic agents.
By continuing to build upon the foundational knowledge provided by in vitro studies, the scientific community can further refine the diagnostic and therapeutic applications related to altered amino acid metabolism in cancer.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. [(14)C]this compound (alias anti-[(14)C]FACBC) uptake and ASCT2 expression in castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The glutamine transporter ASCT2 (SLC1A5) promotes tumor growth independently of the amino acid transporter LAT1 (SLC7A5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of glutamine uptake regulates mTORC1, glutamine metabolism and cell growth in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid assay system for cytotoxicity tests using 14C-leucine incorporation into tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guidelines for transfection of siRNA [qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of dihydrotestosterone, epidermal growth factor, and basic fibroblast growth factor on the cell kinetics of the PC3, DU145, and LNCaP prostatic cancer cell lines: relationship with DNA ploidy level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analyzing the Expression of Biomarkers in Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Development and Characterization of Anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (Fluciclovine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid, also known as [18F]Fluciclovine (brand name Axumin®), is a synthetic amino acid analog developed for positron emission tomography (PET) imaging.[1][2] Unlike naturally occurring amino acids, this compound is not metabolized or incorporated into proteins, which allows for a stable and clear imaging signal.[3][4] Its development was driven by the need for a PET tracer that could overcome some limitations of [18F]FDG, particularly in malignancies with lower glucose metabolism or in areas with high background glucose uptake, such as the brain.[2] this compound has proven especially valuable in the imaging of prostate cancer, leading to its FDA approval for detecting suspected recurrence in men with elevated prostate-specific antigen (PSA) levels after previous treatment.[1][5] This guide details the fundamental aspects of its early development, from synthesis and preclinical evaluation to its characterization in initial clinical trials.
Mechanism of Cellular Uptake and Action
This compound's efficacy as an imaging agent stems from its ability to exploit the metabolic characteristics of cancer cells. As a synthetic analog of the amino acid L-leucine, it targets the increased amino acid transport capacity of proliferating tumor cells.[2][6]
The primary uptake is mediated by two types of amino acid transporters that are frequently upregulated on the surface of cancer cells:
-
ASCT2 (Alanine-Serine-Cysteine Transporter 2): A sodium-dependent transporter that plays a significant role in this compound influx.[3][5][7]
-
LAT1 (L-type Amino Acid Transporter 1): A sodium-independent transporter that also contributes to its uptake.[3][5][7]
Once inside the cell, this compound is not significantly metabolized or incorporated into proteins.[4] This intracellular trapping, combined with the overexpression of its transporters on malignant cells, leads to a high concentration of the radiotracer in tumors relative to surrounding healthy tissue, creating a high-contrast PET image.[3] The fluorine-18 isotope emits positrons, which annihilate with electrons to produce two 511 keV gamma photons, detectable by a PET scanner.[3]
Radiosynthesis and Quality Control
The synthesis of [18F]this compound is a critical step in its production for clinical use. The relatively long half-life of fluorine-18 (approx. 110 minutes) allows for centralized production and distribution.[2][8]
Experimental Protocol: Radiosynthesis
A common method for producing [18F]this compound is through nucleophilic fluorination. An automated synthesis approach is typically used for consistency and radiation safety.[9]
-
[18F]Fluoride Production: Cyclotron-produced [18F]fluoride is trapped on an anion exchange column.
-
Elution: The [18F]fluoride is eluted from the column using a solution containing potassium carbonate and a phase-transfer catalyst like Kryptofix 2.2.2 (K222).[10]
-
Azeotropic Drying: The solvent is removed under vacuum and heat to ensure an anhydrous reaction environment.
-
Nucleophilic Substitution: The dried [18F]fluoride/K222 complex is reacted with a precursor molecule, typically syn-1-(N-(t-butoxycarbonyl)amino)-3-[((trifluoromethyl)sulfonyl)oxy]cyclobutane-1-carboxylic acid ethyl ester, in a solvent like dimethylsulfoxide (DMSO) at elevated temperatures.[9]
-
Hydrolysis: The resulting ester and Boc-protecting groups are removed via acid or base hydrolysis to yield the final [18F]this compound product.
-
Purification: The final product is purified using High-Performance Liquid Chromatography (HPLC) to remove unreacted precursors and byproducts.[11]
-
Formulation: The purified [18F]this compound is formulated in a sterile, injectable solution, typically physiological saline, and passed through a sterile filter.
Quality Control Parameters
The final product must meet stringent quality control standards before clinical administration.
| Parameter | Typical Specification | Reference |
| Radiochemical Yield | 24-50% (decay corrected) | [9][12] |
| Radiochemical Purity | >95-99% | [9][11] |
| Specific Activity | 137-192 GBq/μmol | [9] |
| Synthesis Time | 60-120 minutes | [9][11] |
Preclinical Characterization
Preclinical studies are essential to establish the safety, biodistribution, and tumor-targeting potential of a new radiotracer before human trials.
In Vitro Cell Uptake Assays
In vitro studies using cancer cell lines confirm the mechanism of uptake and affinity of the tracer.
Experimental Protocol: Cell Uptake Assay [13][14][15]
-
Cell Culture: Prostate cancer cells (e.g., DU-145) are seeded in multi-well plates and grown to near confluence.[6][16]
-
Pre-incubation: The growth medium is removed, and cells are washed with an assay buffer (e.g., HBSS-HEPES).
-
Incubation: Cells are incubated with a known concentration of [18F]this compound in the assay buffer at 37°C for predetermined time intervals (e.g., 5, 30, 60 minutes).
-
Termination: The incubation is stopped by rapidly washing the cells three times with ice-cold buffer to remove extracellular tracer.
-
Lysis and Counting: Cells are lysed (e.g., with 0.2 M NaOH), and the lysate is collected. The radioactivity in the lysate is measured using a gamma counter.
-
Data Analysis: Uptake is typically expressed as a percentage of the added dose per milligram of cellular protein. For inhibition studies, the assay is repeated in the presence of excess non-radioactive amino acids (like glutamine or L-leucine) or specific transporter inhibitors to confirm the uptake mechanism.[14]
In Vivo Animal Biodistribution Studies
These studies determine how the tracer distributes throughout the body over time and its accumulation in tumors versus normal organs.
Experimental Protocol: Animal Biodistribution [16][17]
-
Animal Model: Athymic nude mice or rats are inoculated with human prostate cancer cells (e.g., PC-3, DU-145) to induce tumor xenografts.[16][17]
-
Tracer Administration: Once tumors reach a suitable size, a known activity of [18F]this compound is injected intravenously (e.g., via the tail vein).
-
Euthanasia and Dissection: At specific time points post-injection (e.g., 5, 60, 120 minutes), cohorts of animals are euthanized.
-
Organ Harvesting: Key organs (liver, kidneys, muscle, bone, brain, etc.) and the tumor are dissected, weighed, and placed in counting tubes.
-
Radioactivity Measurement: The radioactivity in each sample is measured in a gamma counter, alongside standards of the injected dose.
-
Data Calculation: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Representative Preclinical Biodistribution of [18F]this compound in a Rat Brain Tumor Model (%ID/g)
| Organ | 5 min post-injection | 60 min post-injection |
| Tumor | 0.62 | 1.72 |
| Brain | 0.11 | 0.26 |
| Blood | 0.70 | 0.35 |
| Liver | 1.83 | 2.05 |
| Kidney | 1.77 | 0.66 |
| Muscle | 0.53 | 0.30 |
| Tumor-to-Brain Ratio | 5.58 | 6.61 |
| Data adapted from studies in Fisher 344 rats with intracerebrally implanted 9L gliosarcoma.[9][18] |
Clinical Characterization
Following promising preclinical data, [18F]this compound advanced to clinical trials to evaluate its safety, dosimetry, and diagnostic efficacy in humans.
Early Phase Clinical Trials
Phase I and IIa trials focused on establishing the safety profile, radiation dose, and optimal imaging procedures. These studies confirmed the safety of intravenous injection, with only mild, transient adverse events reported in a small number of patients.[19][20][21] The trials demonstrated favorable characteristics for imaging, with rapid uptake in prostate cancer lesions and relatively low urinary excretion, which is advantageous for pelvic imaging.[5][19]
Experimental Protocol: Clinical PET/CT Imaging
Standardized procedures are crucial for acquiring high-quality, reproducible images.
-
Fasting: Patients should fast for a minimum of 4 hours before tracer injection to minimize background muscle uptake.
-
Hydration: Patients are encouraged to drink water.
-
Activity: Strenuous physical activity should be avoided for 24 hours prior to the scan.
-
Positioning: The patient is positioned supine on the PET/CT scanner table.
-
Tracer Injection: A dose of 370 MBq (10 mCi) of [18F]this compound is administered as an intravenous bolus.[8]
-
Uptake Time: Imaging begins very shortly after injection, typically 3-5 minutes. This early imaging is recommended to maximize the contrast between lesions and background, as the tracer can wash out over time.[5][23]
-
CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
PET Scan: The PET emission scan is acquired from the mid-thigh to the base of the skull.
Biodistribution and Image Interpretation
Understanding the normal physiological distribution is key to accurately interpreting the scans.
Table 2: Physiological Biodistribution of [18F]this compound in Humans
| Organ/Tissue | Uptake Intensity | Notes | Reference |
| Liver, Pancreas | Intense | Highest physiological uptake. | [8][24][25] |
| Bone Marrow | Moderate | Can be heterogeneous. | [5][8][25] |
| Salivary Glands, Pituitary Gland | Moderate | Common finding in amino acid tracers. | [7][8] |
| Skeletal Muscle | Mild (increases over time) | Uptake is lower with fasting. | [24][25] |
| Brain, Lungs | Low | Activity is typically less than the blood pool. | [24][25] |
| Urinary Bladder | Low to Mild | Minimal early renal excretion is a key advantage. | [5][24] |
Interpretation Criteria: A lesion is typically considered positive for malignancy if its [18F]this compound uptake is focally increased and visibly greater than the background activity in the surrounding tissue, with bone marrow often used as a reference for soft tissue lesions.[5][7]
Quantitative Data on Diagnostic Performance
Early clinical studies established the diagnostic utility of [18F]this compound, particularly in detecting recurrent prostate cancer.
Table 3: Summary of Diagnostic Performance from Early Clinical Trials for Recurrent Prostate Cancer
| Parameter | Finding | Study Population/Notes | Reference |
| Overall Detection Rate | 66% | 58 patients with biochemical recurrence. | [26] |
| Detection by Site | Prostate/Bed: 53%Lymph Nodes: 28%Bone: 7% | Same cohort of 58 patients. | [26] |
| Sensitivity (Extraprostatic) | 87.5% | Comparison against a composite reference standard. | [27] |
| Specificity (Extraprostatic) | 90.0% | Comparison against a composite reference standard. | [27] |
| Positive Predictive Value (Bone) | 1.00 | Head-to-head comparison with 11C-choline. | [28] |
| Change in Management | 51% | Based on PET/CT findings in 58 patients. | [26] |
Conclusion
The early development and characterization of anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid established it as a robust and effective PET radiotracer. Its mechanism, leveraging the upregulated amino acid transport in cancer cells, combined with favorable characteristics like low urinary excretion and a straightforward synthesis, has made it a cornerstone of molecular imaging for recurrent prostate cancer. The rigorous preclinical and clinical evaluations detailed in this guide have provided the foundation for its successful translation into routine clinical practice, significantly improving the management of patients with this disease.
References
- 1. pubs.rsna.org [pubs.rsna.org]
- 2. This compound (18F) - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound 18F? [synapse.patsnap.com]
- 4. Axumin® (this compound F 18) injection | Mechanism of Action for Axumin [axumin.com]
- 5. Update on 18F-Fluciclovine PET for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Understanding and Improving 18F-Fluciclovine PET/CT Reports: A Guide for Physicians Treating Patients with Biochemical Recurrence of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Solid-Phase Synthesis and Fluorine-18 Radiolabeling of CycloRGDyK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiosynthesis and Evaluation of A Fluorine-18 Radiotracer [18F]FS1P1 for Imaging Sphingosine-1-Phosphate Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 18F-Fluciclovine PET metabolic imaging reveals prostate cancer tumour heterogeneity associated with disease resistance to androgen deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. 18F-Fluciclovine PET Imaging of Glutaminase Inhibition in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 18F-Fluciclovine PET Imaging of Glutaminase Inhibition in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Ex-vivo biodistribution and micro-PET/CT imaging of 18F-FDG, 18F-FLT, 18F-FMISO, and 18F-AlF-NOTA-PRGD2 in a prostate tumor-bearing nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase IIa Clinical Trial of Trans-1-Amino-3-18F-Fluoro-Cyclobutane Carboxylic Acid in Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phase IIa Clinical Trial of Trans-1-Amino-3-18F-Fluoro- Cyclobutane Carboxylic Acid in Metastatic Prostate Cancer [aojnmb.mums.ac.ir]
- 21. [PDF] Phase IIa Clinical Trial of Trans-1-Amino-3-18F-Fluoro-Cyclobutane Carboxylic Acid in Metastatic Prostate Cancer | Semantic Scholar [semanticscholar.org]
- 22. radiology.unm.edu [radiology.unm.edu]
- 23. snmmi.org [snmmi.org]
- 24. Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid: Physiologic Uptake Patterns, Incidental Findings, and Variants That May Simulate Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid: physiologic uptake patterns, incidental findings, and variants that may simulate disease [pubmed.ncbi.nlm.nih.gov]
- 26. [18F]this compound PET/CT Improves the Clinical Management of Early Recurrence Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 27. med.emory.edu [med.emory.edu]
- 28. Diagnostic Performance of 18F-Fluciclovine in Detection of Prostate Cancer Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Standardized Fluciclovine F18 PET/CT Imaging in Recurrent Prostate Cancer
Introduction
Fluciclovine F18 (also known as Axumin®) is a synthetic amino acid analog radiotracer used for positron emission tomography (PET) imaging.[1][2] It is approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for imaging in men with suspected prostate cancer recurrence, based on elevated prostate-specific antigen (PSA) levels following prior treatment.[3] This document provides a standardized protocol for this compound F18 PET/CT imaging to ensure accuracy, precision, and repeatability, which are crucial for clinical management and multi-center research.[3] Unlike 18F-FDG PET/CT, the protocol for 18F-Fluciclovine has distinct requirements for patient preparation, injection, and imaging timing.[1][4]
I. Patient Preparation and Scheduling
Proper patient scheduling and preparation are essential for optimal image quality and interpretation.
A. Scheduling and Indications
The primary indication for this compound F18 PET/CT is for restaging in patients with suspected recurrent prostate cancer based on a rising PSA level after previous therapy.[1][4] It is important for the referring physician and the nuclear medicine physician to confirm the appropriateness of the study to prevent issues with insurance approval.[1]
B. Patient Preparation Protocol
No specific patient preparation, such as fasting, is required. Patients can eat, drink, and take their medications as usual. However, to ensure patient comfort and minimize motion artifacts, the following steps are recommended:
-
Hydration: Patients should be well-hydrated.
-
Voiding: Patients should be encouraged to void immediately before the scan to reduce radioactive urine in the bladder, which can interfere with the imaging of the pelvic region.[5]
-
Comfort: Ensure the patient is as comfortable as possible. A pillow may be placed under the patient's knees for comfort.[5]
-
Metal Objects: All removable metal objects, such as glasses, dentures, and jewelry, should be removed from the area to be scanned to avoid artifacts on the CT images.[5]
II. Radiopharmaceutical and Injection Protocol
The administration of this compound F18 is a critical step in the imaging procedure.
A. Dosage and Administration
| Parameter | Specification |
| Radiopharmaceutical | This compound F18 |
| Recommended Dose | 370 MBq (10 mCi) ± 20% |
| Route of Administration | Intravenous bolus injection |
| Injection Volume | Maximum of 5 mL (undiluted) |
Table 1: this compound F18 Dosage and Administration.
The dose may be diluted with 0.9% sodium chloride.[6] The injection should be administered while the patient is lying supine on the PET/CT scanner table.[1] To avoid artifacts from the injection site, it is recommended to inject the tracer into the patient's right arm.[3]
B. Injection and Uptake Phase
The patient should remain quiet and rest comfortably during the short uptake phase between the injection and the start of the scan.[5]
III. PET/CT Imaging Protocol
Precise timing and acquisition parameters are vital for standardized and high-quality this compound F18 PET/CT imaging.
A. Imaging Acquisition Parameters
| Parameter | Specification |
| Uptake Time (Injection to Scan Start) | 3-5 minutes (Target: 4 minutes) |
| Patient Positioning | Supine, with arms raised above the head |
| Scan Range | Proximal thighs (including inguinal lymph nodes) to the base of the skull |
| Scanning Direction | Craniocaudal |
| PET Acquisition Time (Pelvis) | 5 minutes per bed position |
| PET Acquisition Time (Chest/Abdomen/Neck) | 3-5 minutes per bed position |
| Total Scan Time | Typically 20-30 minutes |
| CT Contrast | Not required (IV or oral) |
Table 2: this compound F18 PET/CT Acquisition Parameters.
B. Detailed Imaging Workflow
-
Patient Positioning: Position the patient comfortably in a supine position on the scanner table. Initially, the patient's arms can be down.[3]
-
Injection: Administer the this compound F18 intravenously. Start a stopwatch at the time of injection.[5]
-
Arm Repositioning: Immediately following the injection, instruct the patient to raise their arms above their head for the duration of the scan.[3][5]
-
CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization. The patient should be instructed to breathe quietly to minimize motion artifacts.[5]
-
PET Scan: Begin the PET scan 3-5 minutes after the completion of the this compound F18 injection.[3][6] The first bed position should be centered on the prostate or prostate bed.[6]
-
Image Reconstruction: Reconstruct the PET data with attenuation correction from the CT scan. Both attenuation-corrected and non-attenuation-corrected PET images should be generated.[5]
-
Image Analysis: Analyze the fused PET/CT images. Quantification of this compound F18 uptake is typically performed using the Standardized Uptake Value (SUV).[3]
IV. Experimental Workflow Diagram
The following diagram illustrates the standardized workflow for this compound F18 PET/CT imaging in recurrent prostate cancer.
Standardized workflow for this compound F18 PET/CT imaging.
V. Interpretation and Reporting
A standardized approach to interpretation and reporting is crucial for the clinical utility of this compound F18 PET/CT.
A. Physiological Uptake
It is important to be aware of the normal biodistribution of this compound F18 to avoid misinterpretation. Physiological uptake is typically seen in the:
-
Pancreas
-
Liver
-
Bone marrow
-
Salivary glands
-
Pituitary gland
-
Muscles
B. Pathological Uptake
Increased focal uptake of this compound F18, greater than the surrounding background tissue, is considered suspicious for malignancy. The location, size, and intensity of uptake (SUV) of any suspicious lesions should be documented.
C. Reporting
The report should include a detailed description of the findings, including the location and intensity of any abnormal uptake. A comparison with previous imaging studies, if available, is recommended. The report should conclude with an overall impression of the findings and their clinical significance.
VI. Conclusion
This standardized protocol for this compound F18 PET/CT imaging in recurrent prostate cancer provides a framework for acquiring high-quality, reproducible images. Adherence to these guidelines will enhance the diagnostic accuracy of the examination and facilitate its use in both clinical practice and research settings.
References
- 1. Best Practices for 18F-Fluciclovine PET/CT Imaging of Recurrent Prostate Cancer: A Guide for Technologists | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 2. GUEST | SNMMI [snmmi.org]
- 3. snmmi.org [snmmi.org]
- 4. Best Practices for 18F-Fluciclovine PET/CT Imaging of Recurrent Prostate Cancer: A Guide for Technologists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. radiology.unm.edu [radiology.unm.edu]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for Automated Radiolabeling of [¹⁸F]Fluciclovine using a GE FASTlab™ Synthesizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹⁸F]Fluciclovine, a synthetic amino acid analog, is a valuable radiotracer for positron emission tomography (PET) imaging, particularly in the context of oncology. Its uptake is mediated by amino acid transporters, which are often upregulated in tumor cells. The automated synthesis of [¹⁸F]this compound is crucial for ensuring a consistent and reliable supply for both clinical and research applications. The GE FASTlab™ synthesizer provides a robust, cassette-based platform for the automated and GMP-compliant production of this and other radiotracers.
This document provides a detailed overview of the automated radiolabeling of [¹⁸F]this compound using the GE FASTlab™ synthesizer. It includes a summary of expected performance data, detailed experimental protocols, and visual diagrams to illustrate the workflow.
Data Presentation
The successful automated synthesis of [¹⁸F]this compound on the FASTlab™ platform should consistently meet predefined quality control specifications. The following table summarizes typical production parameters and quality control results.
Table 1: Summary of Production Parameters and Quality Control for Automated [¹⁸F]this compound Synthesis
| Parameter | Specification | Typical Result |
| Synthesis | ||
| Synthesis Time | < 50 minutes | ~45 minutes[1] |
| Radiochemical Yield (non-decay corrected) | > 40% | 45-50%[1] |
| Final Product | ||
| Appearance | Clear, colorless, free of particulates | Conforms |
| pH | 4.5 - 7.5 | 5.0 - 6.0 |
| Radiochemical Purity | ≥ 95% | > 98%[1] |
| Radionuclidic Identity | [¹⁸F]Fluoride | Conforms |
| Radionuclidic Purity | ≥ 99.5% | Conforms |
| Residual Solvents (e.g., Acetonitrile, Ethanol) | Per USP/Ph. Eur. | Conforms |
| Kryptofix 2.2.2 | < 50 µg/mL | < 20 µg/mL |
| Endotoxins | < 175 EU/V | < 25 EU/V |
| Sterility | Sterile | Conforms |
Experimental Protocols
The automated synthesis of [¹⁸F]this compound on the FASTlab™ synthesizer involves a multi-step process, including the trapping of [¹⁸F]fluoride, azeotropic drying, nucleophilic substitution, and subsequent deprotection and purification steps.[1]
Reagent and Cassette Preparation
A pre-assembled, single-use cassette for [¹⁸F]this compound synthesis on the FASTlab™ is required. The cassette typically contains all the necessary reagents and solid-phase extraction (SPE) cartridges for the synthesis and purification.
Reagents typically included in the cassette:
-
Eluent: A solution for eluting the trapped [¹⁸F]fluoride from the anion exchange cartridge, usually containing Kryptofix 2.2.2 and potassium carbonate in a mixture of acetonitrile and water.
-
Precursor: The tosylate or other suitable leaving group-containing precursor of this compound dissolved in an appropriate solvent (e.g., acetonitrile).
-
Deprotection Agent: An acidic or basic solution to remove the protecting groups from the labeled intermediate.
-
Purification Solvents: A series of solvents for washing and eluting the final product from the SPE cartridges.
-
Final Formulation Buffer: A sterile, pyrogen-free solution, typically saline or a buffered saline solution, for the final product formulation.
Automated Synthesis Workflow
The following is a generalized protocol for the automated synthesis of [¹⁸F]this compound on the FASTlab™ synthesizer. The specific parameters and timings are controlled by the synthesizer's software.
-
[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride from the cyclotron is passed through an anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]fluoride.
-
Elution and Drying: The trapped [¹⁸F]fluoride is eluted into the reaction vessel using the eluent solution. The water is then removed through azeotropic distillation with acetonitrile under vacuum and heat.
-
Radiolabeling Reaction: The precursor solution is added to the dried [¹⁸F]fluoride/Kryptofix complex in the reaction vessel. The nucleophilic substitution reaction is carried out at an elevated temperature.
-
Deprotection: After the labeling reaction, the deprotection agent is added to the reaction mixture to remove the protecting groups from the labeled intermediate. This step is also typically performed at an elevated temperature.
-
Purification: The crude reaction mixture is passed through a series of SPE cartridges to remove unreacted [¹⁸F]fluoride, the precursor, and other impurities. The purified [¹⁸F]this compound is retained on a final SPE cartridge.
-
Elution and Formulation: The purified [¹⁸F]this compound is eluted from the final SPE cartridge with the formulation buffer.
-
Sterile Filtration: The final product is passed through a sterile 0.22 µm filter into a sterile, pyrogen-free collection vial.
Quality Control
Comprehensive quality control testing must be performed on the final [¹⁸F]this compound product to ensure it meets all specifications for human injection.
Table 2: Quality Control Procedures for [¹⁸F]this compound
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless, free of particulates |
| pH | pH paper or pH meter | 4.5 - 7.5 |
| Radiochemical Purity and Identity | High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) | ≥ 95% [¹⁸F]this compound, retention time corresponds to standard |
| Radionuclidic Identity | Half-life determination using a dose calibrator | 105 - 115 minutes |
| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% of total radioactivity is from [¹⁸F] |
| Residual Solvents | Gas Chromatography (GC) | Acetonitrile: < 410 ppm, Ethanol: < 5000 ppm (or as per pharmacopeia) |
| Kryptofix 2.2.2 | Spot test or GC | < 50 µg/mL |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (or as per pharmacopeia) |
| Sterility | USP/Ph. Eur. sterility test | No microbial growth |
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the automated synthesis of [¹⁸F]this compound.
References
Application of Fluciclovine (¹⁸F) PET in Monitoring Response to Androgen Deprivation Therapy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Androgen deprivation therapy (ADT) is a cornerstone in the management of advanced and recurrent prostate cancer. However, monitoring the therapeutic response to ADT can be challenging. While serum prostate-specific antigen (PSA) levels are a standard biomarker, they do not always correlate with the extent of disease or predict response accurately. Molecular imaging with Positron Emission Tomography (PET) offers a non-invasive method to visualize and quantify the metabolic activity of tumors, providing valuable insights into treatment efficacy.
Fluciclovine (¹⁸F), a synthetic amino acid analog, is a PET radiotracer approved for imaging in men with suspected prostate cancer recurrence. Unlike other tracers, its uptake is not significantly affected by ADT, making it a potentially valuable tool for monitoring treatment response in this patient population.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound (¹⁸F) PET in this context.
Application Notes
This compound (¹⁸F) PET imaging has demonstrated utility in several key areas related to ADT for prostate cancer:
-
Unaffected Diagnostic Performance During ADT: Retrospective studies have shown that the diagnostic performance of this compound (¹⁸F) PET is not significantly compromised in patients undergoing ADT. The positivity rates for detecting recurrent disease are comparable between patients on ADT and those who are not.[1][2][3] This is a significant advantage over choline-based PET tracers, whose uptake can be inhibited by ADT.[1][2]
-
Monitoring Therapeutic Response: A prospective pilot study has indicated that this compound (¹⁸F) PET can effectively monitor the early response to ADT. A significant decrease in this compound (¹⁸F) uptake, as measured by the Standardized Uptake Value (SUV), has been observed in both primary prostatic lesions and metastatic lymph nodes following the initiation of ADT.[4][5] This reduction in tracer uptake correlates with a decline in serum PSA levels, suggesting its potential as an early indicator of treatment efficacy.[6]
-
Guiding Treatment Decisions: this compound (¹⁸F) PET/CT has been shown to have a substantial impact on patient management. In numerous cases, the detailed anatomical and metabolic information provided by the scan has led to modifications of the initial treatment plan.[7][8] Notably, imaging findings have prompted the avoidance or delay of ADT in a significant proportion of patients, shifting the therapeutic strategy towards more targeted salvage treatments like stereotactic body radiation therapy (SBRT) to localized sites of recurrence.[9][10][11] This ability to personalize treatment can potentially spare patients from the side effects of systemic therapy.
-
Detecting Castration-Resistant Prostate Cancer (CRPC): By highlighting viable tumor cells in a castrated environment, longitudinal this compound (¹⁸F) PET imaging may help in the early identification of tumor heterogeneity and the development of castration-resistant disease.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from studies evaluating this compound (¹⁸F) PET in the context of ADT.
Table 1: Impact of this compound (¹⁸F) PET/CT on Planned Androgen Deprivation Therapy
| Study Population (Biochemical Recurrence) | Number of Patients with Pre-scan Plan for ADT | Change in Management Plan Post-scan | Avoidance or Delay of ADT Post-scan | Reference |
| LOCATE and FALCON trials (Secondary Analysis) | 146 | 64% (93/146) | 59% (55/93) of those with a changed plan | [9][10] |
| LOCATE and FALCON trials (Secondary Analysis) | 60 (ADT Monotherapy) | 75% (45/60) had a change from monotherapy | N/A | [10] |
Table 2: Changes in this compound (¹⁸F) PET Parameters After Androgen Deprivation Therapy
| Lesion Location | PET Parameter | Pre-ADT Value (Mean ± SD) | Post-ADT Value (Mean ± SD) | p-value | Reference |
| Primary Intraprostatic Lesion | SUVmean | 4.5 ± 1.1 | 2.4 ± 1.1 | 0.008 | [4][5] |
| Primary Intraprostatic Lesion | SUVmax | 7.1 ± 1.7 | 3.5 ± 2.0 | 0.008 | [5] |
| Suspicious Lymph Nodes | SUVmax | 5.5 ± 3.7 | 2.8 ± 1.4 | 0.03 | [4][5] |
Table 3: Detection Rates of this compound (¹⁸F) PET in Patients on Androgen Deprivation Therapy
| Study | Number of Patients on ADT | Overall Detection Rate | Detection Rate by Time on ADT | Reference |
| Retrospective Study | 71 (on ADT for ≥3 months) | 82% | No significant influence of ADT duration | [2][13] |
| Retrospective Study | 68 | 82% (similar to non-ADT group) | N/A | [1] |
Experimental Protocols
Patient Preparation Protocol
A standardized patient preparation protocol is crucial for ensuring optimal image quality and accurate quantification.
-
Fasting: Patients should fast for a minimum of 4 hours prior to this compound (¹⁸F) administration to minimize background muscle uptake.[14]
-
Hydration: Patients should be well-hydrated. Small amounts of water are permitted.
-
Medications: Patients can take their prescribed medications with small amounts of water.
-
Physical Activity: Strenuous physical activity should be avoided for at least 24 hours before the scan to reduce non-specific muscle uptake of the tracer.[14]
-
Voiding: Patients should void immediately before the start of the PET scan to reduce urinary activity in the pelvis.[15]
This compound (¹⁸F) PET/CT Imaging Protocol for Monitoring ADT Response
This protocol outlines the steps for performing longitudinal this compound (¹⁸F) PET/CT scans to monitor the response to ADT.
-
Baseline Scan: A baseline this compound (¹⁸F) PET/CT scan should be performed before the initiation of ADT.
-
Follow-up Scan: A follow-up scan should be performed at a predefined interval after the start of ADT (e.g., 6-12 weeks) to assess for changes in tumor metabolism.[6]
-
Radiotracer Administration:
-
Image Acquisition:
-
Imaging should commence 3-5 minutes after the injection.[14][17]
-
The patient should be positioned supine with arms raised above the head.[15]
-
The scan should cover the area from the mid-thigh to the base of the skull.[14]
-
A low-dose CT scan should be acquired for attenuation correction and anatomical localization.
-
PET data should be acquired for approximately 3-5 minutes per bed position.[14]
-
-
Image Analysis:
-
PET images should be reconstructed using an iterative algorithm.
-
Quantitative analysis should be performed by drawing regions of interest (ROIs) around lesions identified on the baseline scan and corresponding areas on the follow-up scan.
-
Key quantitative metrics to be recorded include the maximum and mean Standardized Uptake Values (SUVmax and SUVmean).
-
Changes in these parameters between the baseline and follow-up scans should be calculated to assess treatment response.
-
Visualizations
Caption: Influence of ADT on this compound (¹⁸F) uptake in prostate cancer cells.
Caption: Experimental workflow for monitoring ADT response using this compound (¹⁸F) PET.
Caption: Logical relationship of this compound (¹⁸F) PET in guiding ADT decisions.
References
- 1. itnonline.com [itnonline.com]
- 2. mdpi.com [mdpi.com]
- 3. urotoday.com [urotoday.com]
- 4. ajronline.org [ajronline.org]
- 5. Utility of 18F-Fluciclovine PET/MRI for Staging Newly Diagnosed High-Risk Prostate Cancer and Evaluating Response to Initial Androgen Deprivation Therapy: A Prospective Single-Arm Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Impact of 18F-fluciclovine PET/CT on plans for androgen deprivation therapy in patients with biochemical recurrence of prostate cancer: data analysis from two prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. appliedradiationoncology.com [appliedradiationoncology.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. urologytimes.com [urologytimes.com]
- 11. urotoday.com [urotoday.com]
- 12. 18F-Fluciclovine PET metabolic imaging reveals prostate cancer tumour heterogeneity associated with disease resistance to androgen deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. med.emory.edu [med.emory.edu]
- 15. radiology.unm.edu [radiology.unm.edu]
- 16. Best Practices for 18F-Fluciclovine PET/CT Imaging of Recurrent Prostate Cancer: A Guide for Technologists | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 17. snmmi.org [snmmi.org]
Application Notes and Protocols for Imaging Amino Acid Transport in Gliomas with Fluciclovine PET
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Fluciclovine (¹⁸F) Positron Emission Tomography (PET) in the imaging of amino acid transport in gliomas. This information is intended to guide researchers, scientists, and drug development professionals in the application of this imaging modality for pre-clinical and clinical studies.
Introduction
Gliomas, the most common primary malignant brain tumors, exhibit upregulated amino acid transport to support their rapid growth and proliferation. This compound (¹⁸F), a synthetic amino acid analog, is a PET radiotracer that is actively transported into glioma cells, primarily by the Alanine, Serine, Cysteine Transporter 2 (ASCT2) and to a lesser extent by the L-type Amino Acid Transporter 1 (LAT1).[1][2][3][4] This preferential uptake allows for the visualization of metabolically active tumor tissue, offering valuable information for diagnosis, grading, and monitoring treatment response.
This compound PET has demonstrated utility in several clinical scenarios, including:
-
Differentiating tumor recurrence from treatment-related effects such as radiation necrosis. [1][6]
-
Guiding stereotactic biopsies to target the most metabolically active tumor regions. [7]
-
Potentially defining tumor extent more accurately than conventional MRI for radiation therapy planning. [3]
Unlike FDG-PET, this compound PET has the advantage of low background uptake in normal brain tissue, leading to high-contrast images of glioma lesions.[3][7]
Signaling Pathway of this compound Uptake in Glioma Cells
Caption: this compound uptake in glioma cells via ASCT2 and LAT1 transporters.
Experimental Protocols
I. Patient Preparation
-
Fasting: Patients should fast for a minimum of 4 hours prior to this compound injection to minimize competing amino acids in the bloodstream.[4][8]
-
Hydration: Patients should be well-hydrated. Water is permitted during the fasting period.
-
Medication Review: A review of the patient's current medications should be conducted. While no specific drug-drug interactions with this compound have been identified as contraindications, this information is important for a comprehensive clinical evaluation.
-
Informed Consent: Ensure the patient has provided informed consent for the procedure after a thorough explanation of the risks and benefits.
II. Radiotracer Administration and PET/CT or PET/MRI Acquisition
-
Radiotracer: this compound (¹⁸F) is a radioactive diagnostic agent. The recommended dose is 370 MBq (10 mCi), with a range of 191 ± 21 MBq to 376 MBq reported in studies.[4][8][9]
-
Administration: Administer this compound as an intravenous bolus injection.
-
Imaging System: A PET/CT or PET/MRI scanner should be used.
-
Patient Positioning: The patient should be positioned comfortably on the scanner bed to minimize motion artifacts.
-
Acquisition Timing:
-
Dynamic Imaging: For kinetic analysis, dynamic imaging can be performed for 30-60 minutes immediately following injection.[8][9][10] A typical framing protocol might be 4 x 15 seconds, 4 x 30 seconds, 6 x 2 minutes, and 5 x 3 minutes.[10]
-
Static Imaging: For routine clinical evaluation, static images are typically acquired starting 10-30 minutes post-injection.[6][9] Time-activity curves often show a plateau or equilibrium phase starting around 30 minutes post-injection.[2][5]
-
-
CT or MRI Acquisition: A low-dose CT scan is acquired for attenuation correction and anatomical localization. If using a PET/MRI system, a T1-weighted post-contrast MRI sequence is often co-registered with the PET data.[5]
III. Image Analysis and Quantification
-
Image Reconstruction: PET images should be reconstructed using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).[11]
-
Image Co-registration: PET images should be co-registered with the corresponding anatomical images (CT or MRI) for accurate localization of tracer uptake.[5]
-
Region of Interest (ROI) Definition:
-
Tumor ROI: Define a three-dimensional ROI encompassing the area of abnormal this compound uptake corresponding to the suspected glioma. This can be done manually, semi-automatically, or automatically based on a threshold of standardized uptake values (SUV).
-
Normal Brain ROI: A reference ROI should be placed in the contralateral, morphologically normal brain tissue, including both gray and white matter, to determine background uptake.[5][12]
-
-
Quantitative Metrics:
-
Standardized Uptake Value (SUV): SUV is a semi-quantitative measure of tracer uptake.
-
SUVmax: The maximum pixel value within the tumor ROI.
-
SUVmean: The average pixel value within the tumor ROI.
-
-
Tumor-to-Background Ratio (TBR): This ratio provides a measure of tumor uptake relative to the surrounding normal brain tissue. It is calculated as:
-
TBR = SUVmax (tumor) / SUVmean (contralateral normal brain)[12]
-
-
Metabolic Tumor Volume (MTV): The volume of the tumor with this compound uptake above a certain threshold.
-
Experimental Workflow
Caption: Workflow for this compound PET imaging in glioma studies.
Quantitative Data Summary
The following tables summarize quantitative data from various studies using this compound PET in gliomas. These values can serve as a reference for interpreting imaging results.
Table 1: Differentiating High-Grade vs. Low-Grade Gliomas
| Parameter | High-Grade Glioma (HGG) | Low-Grade Glioma (LGG) | Cut-off Value | Sensitivity | Specificity | Reference |
| SUVmax | - | - | > 4.3 | 90.9% | 97.5% | [2][5] |
| TBmean1.3 * | - | - | > 2.15 | 97.5% | 95.5% | [2][5] |
*TBmean1.3 is the tumor-to-background ratio using a metabolic tumor threshold of 1.3 times the contralateral normal brain parenchyma uptake.
Table 2: Differentiating Tumor Progression vs. Treatment-Related Effects
| Parameter | Tumor Progression (TP) | Pseudoprogression/Radiation Necrosis | Cut-off Value | Sensitivity | Specificity | Reference |
| SUVmax (40-50 min) | 6.64 ± 1.88 | 4.11 ± 1.52 | - | - | - | [4][8] |
| SUVmax (20-30 min) | 6.59 ± 2.15 | 3.89 ± 1.30 | - | - | - | [8] |
| SUVmax | > 1.3 | < 1.3 | ≥ 1.3 | 100% (at 30 min) | 100% (at 30 min) | [1][3] |
| Average SUVmax | 8.3 ± 5.3 | - | - | - | - | [13] |
| Median Lesion-to-Background Ratio | 21.6 (range 3.1-84.4) | - | - | - | - | [13] |
Conclusion
This compound PET is a valuable imaging tool for the assessment of amino acid transport in gliomas. Its ability to visualize metabolic activity provides complementary information to conventional anatomical imaging with MRI. The provided protocols and quantitative data offer a framework for the implementation and interpretation of this compound PET in research and drug development settings. Standardization of imaging and analysis protocols is crucial for ensuring the reliability and comparability of data across different studies and institutions. Further research will continue to refine the clinical applications of this promising imaging modality in neuro-oncology.
References
- 1. [18F]-Fluciclovine PET discrimination of recurrent intracranial metastatic disease from radiation necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Practice Guidelines for 18F-Fluciclovine 2024 in the Japanese Society of Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinguishing Progression from Pseudoprogression in Glioblastoma Using 18F-Fluciclovine PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. [18F]this compound PET discrimination between high- and low-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 7. 18F-Fluciclovine PET to distinguish treatment-related effects from disease progression in recurrent glioblastoma: PET fusion with MRI guides neurosurgical sampling: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Diagnostic Accuracy of PET with 18F-Fluciclovine ([18F]FACBC) in Detecting High-Grade Gliomas: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploratory Analysis of Serial 18F-fluciclovine PET-CT and Multiparametric MRI during Chemoradiation for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. snmmi.org [snmmi.org]
- 12. Frontiers | Imaging Glioblastoma With 18F-Fluciclovine Amino Acid Positron Emission Tomography [frontiersin.org]
- 13. 18F-Fluciclovine PET/CT in Suspected Residual or Recurrent High-Grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluciclovine (¹⁸F) PET/CT for Guiding Salvage Radiotherapy in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fluciclovine (¹⁸F) PET/CT in guiding salvage radiotherapy (SRT) for patients with biochemically recurrent prostate cancer following radical prostatectomy. The protocols are based on findings from key clinical trials and best-practice guidelines.
Introduction
This compound (¹⁸F), a synthetic amino acid analog, is a radiotracer used in Positron Emission Tomography (PET) imaging. It is taken up by prostate cancer cells via upregulated amino acid transporters. This compound PET/CT has demonstrated significant value in detecting recurrent prostate cancer, particularly in patients with low prostate-specific antigen (PSA) levels, where conventional imaging often fails. This enhanced detection capability allows for more precise guidance of salvage radiotherapy, potentially improving patient outcomes by better targeting recurrent disease and sparing healthy tissue.
Key Applications and Rationale
The primary application of this compound PET/CT in this context is to localize the site of recurrence in patients with rising PSA after radical prostatectomy who are candidates for salvage radiotherapy.[1][2][3] Accurate localization of disease is crucial for effective radiotherapy planning.[4]
Rationale for Use:
-
Improved Detection Rates: this compound PET/CT has a higher detection rate for recurrent prostate cancer compared to conventional imaging (CT and bone scan), especially at low PSA levels.[5]
-
Impact on Treatment Planning: The findings from this compound PET/CT scans frequently lead to significant changes in the management and planning of salvage radiotherapy.[4][6][7][8][9][10][11] This includes modifications to the radiotherapy field to include sites of disease not identified by conventional imaging, or in some cases, the withdrawal of radiotherapy in favor of systemic therapy when extrapelvic disease is detected.[4][10][11]
-
Improved Patient Outcomes: Studies have shown that guiding salvage radiotherapy with this compound PET/CT can lead to improved failure-free and event-free survival compared to radiotherapy guided by conventional imaging alone.[6][12][13]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies on the use of this compound PET/CT in guiding salvage radiotherapy.
Table 1: Detection Rates of Recurrent Prostate Cancer with this compound PET/CT
| Study/Cohort | Number of Patients | Median PSA (ng/mL) | Overall Detection Rate (%) | Prostate Bed Detection Rate (%) | Pelvic Nodal Detection Rate (%) | Extrapelvic Detection Rate (%) |
| EMPIRE-1 Trial | 79 | 0.33 | 79.7 | 69.6 | 38.0 | Not specified |
| FALCON Study (Post-RP, pre-SRT subgroup) | 62 | 0.32 | 34 | 52 (of positive scans) | 24 (of positive scans) | 24 (of positive scans) |
| Interim Analysis (Jani et al.) | 42 | Not specified | 81.0 | 35.3 (bed only) | 58.8 (bed and pelvis) | 5.9 |
Data compiled from multiple sources.[7][9][10]
Table 2: Impact of this compound PET/CT on Salvage Radiotherapy Management
| Study/Cohort | Number of Patients | Change in Overall Management (%) | Change in Radiotherapy Field (%) | Withdrawal of Radiotherapy (%) |
| EMPIRE-1 Trial | 79 | 35.4 | 32.0 | 5.1 |
| FALCON Study (Post-RP, pre-SRT subgroup) | 62 | 40 | 32 (of changes) | Not specified |
| Interim Analysis (Jani et al.) | 42 | 40.5 | 35.7 | 4.8 |
Data compiled from multiple sources.[4][8][10][11]
Table 3: Patient Outcomes Following this compound PET/CT-Guided Salvage Radiotherapy
| Study | Follow-up Duration | Outcome Measure | This compound PET/CT Group | Conventional Imaging Group | p-value |
| EMPIRE-1 Trial | 3 years | Event-Free Survival | 75.5% | 63.0% | 0.003 |
| EMPIRE-1 Trial | 4 years | Event-Free Survival | 75.5% | 51.2% | <0.001 |
| Unnamed Study | 36 months | Failure-Free Survival (Negative PET vs. Positive PET) | 92.9% | 62.3% | <0.001 |
| Unnamed Study | 48 months | Failure-Free Survival (Negative PET vs. Positive PET) | 92.9% | 59.4% | <0.001 |
Data compiled from multiple sources.[12][13][14][15]
Experimental Protocols
Patient Selection Protocol
Inclusion Criteria:
-
Histologically confirmed adenocarcinoma of the prostate.
-
History of radical prostatectomy.
-
Biochemical recurrence defined by a detectable and rising PSA level.
-
Candidate for salvage radiotherapy.
-
Negative conventional imaging (bone scan and CT or MRI of the abdomen/pelvis) for extrapelvic metastases.[12]
Exclusion Criteria:
-
Evidence of extrapelvic metastatic disease on conventional imaging.
-
Prior pelvic radiation therapy.
-
Contraindications to PET/CT imaging.
This compound (¹⁸F) PET/CT Imaging Protocol
This protocol is based on best-practice guidelines.[1][2][16][17]
Patient Preparation:
-
Patients should fast for a minimum of 4 hours prior to the administration of this compound (¹⁸F) to reduce background muscle uptake.
-
Patients should be well-hydrated.
-
It is recommended that patients avoid voiding for at least 30 to 60 minutes before the injection of the radiotracer.[2][17]
Radiotracer Administration:
-
The recommended dose of this compound (¹⁸F) is 370 MBq (10 mCi).
-
The radiotracer should be administered as an intravenous bolus injection.
-
To avoid artifacts, it is preferable to inject into a vein in the right arm.[17] After injection, the line should be flushed with saline.
Imaging Acquisition:
-
PET/CT imaging is typically performed 3-5 minutes after the injection of this compound (¹⁸F).
-
The patient should be positioned supine with their arms raised above their head.
-
A low-dose CT scan is acquired for attenuation correction and anatomical localization.
-
The PET scan should cover the area from the skull base to the mid-thigh.
-
PET acquisition time is typically 2-3 minutes per bed position.
Salvage Radiotherapy Planning Protocol Based on this compound PET/CT
-
Image Co-registration: The this compound PET/CT images are co-registered with the radiotherapy planning CT scan.
-
Target Volume Delineation:
-
Negative PET: For patients with a negative this compound PET/CT scan, the clinical target volume (CTV) typically includes the prostate bed only.[14] The prescribed radiation dose is generally 64.8–70.2 Gy in 1.8 Gy fractions.[14]
-
Prostate Bed Only Recurrence: If this compound uptake is confined to the prostate bed, the CTV encompasses the prostate bed.[14] The radiation dose is similar to that for a negative scan.[14]
-
Pelvic Nodal Recurrence: For patients with this compound-avid pelvic lymph nodes (with or without prostate bed recurrence), the CTV is expanded to include the prostate bed and the pelvic lymph nodes.[14] The prostate bed receives a higher dose (e.g., 64.8–70.2 Gy), while the pelvic nodes receive a prophylactic dose (e.g., 45.0–50.4 Gy).[14] The PET-positive nodes are included in the CTV.[14]
-
Extrapelvic Recurrence: Patients with extrapelvic disease detected on this compound PET/CT are generally not candidates for salvage radiotherapy and may be considered for systemic therapy instead.[10][14]
-
Visualizations
Signaling Pathway
This compound is a synthetic amino acid analog that is transported into prostate cancer cells primarily by the Alanine, Serine, Cysteine Transporter 2 (ASCT2) and the L-type Amino Acid Transporter 1 (LAT1), which are overexpressed in prostate cancer.
Caption: this compound uptake mechanism in prostate cancer cells.
Experimental Workflow
The following diagram illustrates the workflow for a clinical trial evaluating this compound PET/CT-guided salvage radiotherapy.
References
- 1. Best Practices for 18F-Fluciclovine PET/CT Imaging of Recurrent Prostate Cancer: A Guide for Technologists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Salvage Therapy for Prostate Cancer: AUA/ASTRO/SUO Guideline - American Urological Association [auanet.org]
- 6. Impact of 18F-fluciclovine PET/CT on salvage radiotherapy plans for men with recurrence of prostate cancer postradical prostatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Impact of 18F-fluciclovine PET/CT on salvage radiotherapy plans for men with recurrence of prostate cancer postradical prostatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salvage Radiotherapy Management Decisions in Postprostatectomy Patients with Recurrent Prostate Cancer Based on 18F-Fluciclovine PET/CT Guidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Change in salvage radiotherapy management based on guidance with FACBC (this compound) PET-CT in post-prostatectomy recurrent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Change in Salvage Radiotherapy Management Based on Guidance With FACBC (this compound) PET/CT in Postprostatectomy Recurrent Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. join.urologytimes.com [join.urologytimes.com]
- 13. 18F-fluciclovine-PET/CT imaging versus conventional imaging alone to guide postprostatectomy salvage radiotherapy for prostate cancer (EMPIRE-1): a single centre, open-label, phase 2/3 randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of 18F-fluciclovine PET/CT findings on failure-free survival in biochemical recurrence of prostate cancer following salvage radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of 18 F-Fluciclovine PET/CT Findings on Failure-Free Survival in Biochemical Recurrence of Prostate Cancer Following Salvage Radiation Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tech.snmjournals.org [tech.snmjournals.org]
- 17. tech.snmjournals.org [tech.snmjournals.org]
Patient preparation and injection technique for Fluciclovine imaging
For Researchers, Scientists, and Drug Development Professionals
These detailed application notes and protocols provide comprehensive guidance on patient preparation and injection techniques for Fluciclovine F 18 (commercially known as Axumin®) Positron Emission Tomography (PET) imaging. Adherence to these guidelines is crucial for optimal image quality and accurate interpretation in clinical research and drug development settings.
Patient Preparation
Proper patient preparation is essential to minimize physiological variations that could interfere with this compound F 18 biodistribution and image interpretation.
Pre-Scan Preparatory Protocol
| Parameter | Recommendation | Rationale |
| Dietary Restriction | Fasting for a minimum of 4 hours prior to this compound F 18 administration.[1][2][3][4][5][6][7][8] | To equalize plasma amino acid levels and reduce potential for altered biodistribution of the radiotracer.[8] Sips of water for taking medications are permissible.[1][2][3][5][6][7][8] |
| Exercise | Avoid significant or strenuous exercise for at least 24 hours prior to the PET scan.[1][2][6][7][9][10][11] | Strenuous activity can increase amino acid transport and protein synthesis in muscles, leading to increased muscle uptake of this compound F 18 and potentially obscuring sites of disease.[2] |
| Hydration | Patients should be well-hydrated.[9] Encourage drinking water before the scan. | Adequate hydration helps in the clearance of the radiotracer and reduces radiation exposure to the bladder.[2] |
| Voiding | Patients should be encouraged to void approximately 30 to 60 minutes before the injection and then refrain from voiding until the scan is complete.[1][12][6] | This helps to minimize urinary radioactivity in the bladder which could otherwise interfere with the interpretation of pelvic imaging.[5][6][13] |
| Medications | Patients can generally continue to take their prescribed medications.[5][10] | There are no known contraindications with other medications.[5] |
Patient Preparation Workflow
Injection Technique
The correct administration of this compound F 18 is critical for ensuring the accurate delivery of the radiotracer and for the safety of both the patient and healthcare professionals.
Radiopharmaceutical Handling and Dosing
| Parameter | Specification | Rationale and Safety Precautions |
| Recommended Dose | 370 MBq (10 mCi)[1][3][4][5][14] | This dose provides a good balance between image quality and radiation exposure. |
| Administration Route | Intravenous (IV) bolus injection.[1][3][4][7][14] | Ensures rapid and complete delivery of the radiotracer into the systemic circulation. |
| Visual Inspection | Inspect the solution for particulate matter and discoloration before administration.[1][4][12][14] | Do not use if the solution is not clear and colorless. |
| Aseptic Technique | Use aseptic technique and radiation shielding (e.g., syringe shields) during withdrawal and administration.[1][3][4][12][14] | To prevent contamination and minimize radiation exposure to personnel.[3][4][14] |
| Injection Volume | The recommended maximum volume of undiluted this compound F 18 is 5 mL.[1][2][4][12][7][14][15] | The drug may be diluted with 0.9% Sodium Chloride Injection, USP.[1][2][3][4][12][14] |
| Injection Site | Injection into the right arm is preferred.[1][2][6] | To avoid potential misinterpretation of radiotracer stasis in the left axillary vein as a metastatic lymph node (Virchow's node).[1][6] |
| Saline Flush | Administer an intravenous flush of sterile 0.9% Sodium Chloride Injection, USP, after the injection.[1][2][3][4][12][7][11][14] | To ensure the full dose is delivered from the IV line into the patient's circulation.[1][2][3][4][12][7][14] |
This compound F 18 Injection Protocol
Image Acquisition
While this document focuses on patient preparation and injection, the timing of image acquisition is directly linked to these procedures.
Scan Initiation and Parameters
| Parameter | Recommendation | Rationale |
| Scan Start Time | Begin PET scanning 3 to 5 minutes after the completion of the this compound F 18 injection.[1][2][3][4][12][7][11][14] | The optimal tumor-to-background contrast is observed between 4 and 10 minutes post-injection.[1][3][7] |
| Patient Positioning | The patient should be positioned supine with their arms raised above their head.[1][3][4][12][7][11][15] | This position minimizes beam hardening artifacts and allows for a clear field of view of the torso. |
| Scan Duration | A typical total scan time is between 20 to 30 minutes.[1][3][4][12][7][11][14] | This duration allows for adequate data acquisition from the mid-thigh to the base of the skull.[3][4][12][7][11][14] |
Note: Alterations in biodistribution may occur if scanning is initiated too early (increased blood pool) or too late (increased muscle uptake), which should be considered during image interpretation.[1]
Safety Considerations
-
Radiation Safety : this compound F 18 is a radioactive drug. All handling should be performed by qualified personnel using appropriate safety measures, including waterproof gloves and effective shielding, to minimize radiation exposure to both the patient and healthcare providers.[3][4][14] The effective radiation dose from a 370 MBq injection is approximately 8 mSv.[3][4][14]
-
Hypersensitivity Reactions : Although rare, hypersensitivity reactions, including anaphylaxis, may occur. Emergency resuscitation equipment and trained personnel should be readily available.[14][15][16]
-
Image Interpretation : A negative scan does not definitively rule out recurrent prostate cancer, and a positive scan does not confirm it.[14] this compound F 18 uptake can also be seen in other cancers and in benign prostatic hypertrophy.[14][16] Clinical correlation and potentially histopathological evaluation are recommended.[14][16] The performance of this compound F 18 imaging may be influenced by PSA levels.[14]
By following these detailed protocols, researchers, scientists, and drug development professionals can ensure the standardization and quality of this compound F 18 PET imaging studies, leading to more reliable and reproducible results.
References
- 1. axumin.com [axumin.com]
- 2. snmmi.org [snmmi.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Axumin Injection: Prostate Cancer PET Scan Uses, Side Effects [medicinenet.com]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. UpToDate 2018 [doctorabad.com]
- 8. Update on 18F-Fluciclovine PET for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. centrahealth.com [centrahealth.com]
- 10. flcancer.com [flcancer.com]
- 11. reference.medscape.com [reference.medscape.com]
- 12. drugs.com [drugs.com]
- 13. tech.snmjournals.org [tech.snmjournals.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. radiology.unm.edu [radiology.unm.edu]
- 16. This compound F 18: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Application Notes and Protocols: Utilizing Fluciclovine (¹⁸F) PET/CT for Assessing Treatment Response in Metastatic Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic castration-resistant prostate cancer (mCRPC) presents a significant clinical challenge due to its progressive nature despite androgen deprivation therapy. Monitoring treatment response in mCRPC is crucial for optimizing patient management and evaluating the efficacy of novel therapeutics. Conventional imaging modalities such as computed tomography (CT) and bone scintigraphy have limitations in accurately assessing treatment response, particularly in bone metastases which are common in this patient population.[1]
Fluciclovine (¹⁸F), a synthetic amino acid analog, has emerged as a valuable tool in the imaging of prostate cancer. Approved by the U.S. Food and Drug Administration (FDA) for detecting suspected prostate cancer recurrence, its utility is expanding to include the assessment of treatment response in advanced disease.[2][3] this compound PET imaging provides a non-invasive, quantitative measure of cellular amino acid transport, which is often upregulated in prostate cancer cells.[4] This allows for the assessment of metabolic tumor activity, which may provide an earlier and more accurate indication of treatment response compared to changes in tumor size alone.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound PET/CT in the assessment of treatment response in mCRPC.
Principles of this compound (¹⁸F) PET
This compound is a radiolabeled synthetic amino acid that is actively transported into cancer cells. Its uptake is primarily mediated by two types of amino acid transporters: the sodium-dependent Alanine-Serine-Cysteine Transporter 2 (ASCT2) and the sodium-independent L-type Amino Acid Transporter 1 (LAT1).[4][5][6] These transporters are overexpressed in prostate cancer cells to meet the increased metabolic demands of proliferation.[4] Following transport into the cell, this compound is not metabolized or incorporated into proteins, leading to its accumulation within the tumor cells, which can be visualized and quantified by PET imaging.[7]
Application in mCRPC Treatment Response Assessment
This compound PET/CT can be employed to monitor the effectiveness of various systemic therapies in mCRPC, including chemotherapy (e.g., docetaxel) and novel hormonal therapies (e.g., abiraterone acetate).[1][8] Changes in this compound uptake, as measured by the Standardized Uptake Value (SUV), can reflect the metabolic response of tumors to treatment. A significant decrease in SUV after therapy may indicate an effective treatment, while stable or increased uptake may suggest treatment resistance or disease progression.
An exploratory study has shown that this compound PET/CT has a better correlation with Prostate-Specific Antigen (PSA) response compared to CT or bone scans in mCRPC patients treated with docetaxel.[1]
Experimental Protocols
Patient Preparation
-
Fasting: Patients should fast for a minimum of 4 hours prior to this compound injection to minimize background muscle uptake.[9]
-
Exercise: Patients should avoid significant exercise for at least one day before the scan to reduce physiologic muscle uptake of the tracer.[9]
-
Hydration: Patients should be well-hydrated.
-
Voiding: Patients should be encouraged to void immediately before the PET scan to reduce urinary activity in the bladder, which can interfere with the interpretation of pelvic lesions.[10]
This compound (¹⁸F) Administration
-
Dose: The recommended intravenous dose of this compound (¹⁸F) is 370 MBq (10 mCi).[2]
-
Injection: The radiotracer should be administered as an intravenous bolus.
PET/CT Image Acquisition
-
Uptake Time: Imaging should commence 3 to 5 minutes after the injection of this compound.[3][9]
-
Scanning Range: The scan should cover the area from the mid-thigh to the base of the skull.[9][11]
-
Acquisition Parameters:
-
CT: A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
PET: The PET acquisition is typically performed for 20-30 minutes.[11]
-
-
Reconstruction: Images should be reconstructed using standard iterative reconstruction algorithms.
Image Analysis and Interpretation
-
Visual Assessment: PET images are visually assessed for focal areas of increased this compound uptake that are greater than the surrounding background activity and not attributable to normal physiological distribution.
-
Quantitative Analysis:
-
Regions of Interest (ROIs) are drawn around lesions identified on the PET scan.
-
The following quantitative parameters are calculated for each lesion:
-
Maximum Standardized Uptake Value (SUVmax): The highest pixel value within the ROI.
-
Mean Standardized Uptake Value (SUVmean): The average pixel value within the ROI.
-
-
-
Treatment Response Criteria:
-
Response: A decrease of ≥30% in the sum of SUVmax from baseline is considered a response.[1]
-
Progressive Disease: The appearance of new lesions or a >30% increase in the sum of SUVmax from baseline is considered progressive disease.[1]
-
Stable Disease: A change of <30% in the sum of SUVmax from baseline is considered stable disease.[1]
-
Data Presentation
Quantitative data from this compound PET/CT studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Quantitative this compound PET Parameters for Treatment Response Assessment in mCRPC (Docetaxel Therapy) [1]
| Parameter | Baseline (Mean ± SD) | Post-Cycle 1 (Mean ± SD) | Post-Cycle 6 (Mean ± SD) |
| Summed SUVmax | |||
| Progressive Disease | 59.5 ± 1.4 | 57.1 ± 3.0 | 61.0 |
| Non-Progressive Disease | 43.0 ± 16.9 | 44.5 ± 23.8 | 28.1 ± 6.4 |
| Summed SUVmean | |||
| Progressive Disease | 37.3 ± 1.7 | 36.0 ± 0.4 | 37.1 |
| Non-Progressive Disease | 28.1 ± 11.3 | 30.1 ± 15.8 | 18.7 ± 3.7 |
Visualizations
Signaling Pathway of this compound Uptake
Caption: this compound uptake pathway in prostate cancer cells.
Experimental Workflow for Treatment Response Assessment
Caption: Experimental workflow for mCRPC treatment monitoring.
Logical Relationship for Treatment Response Interpretation
Caption: Logic for interpreting this compound PET treatment response.
References
- 1. Exploratory study of 18F-fluciclovine pet/ct for response assessment to docetaxel in patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Best Practices for 18F-Fluciclovine PET/CT Imaging of Recurrent Prostate Cancer: A Guide for Technologists | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 3. snmmi.org [snmmi.org]
- 4. Correlation between 18F-1-amino-3-fluorocyclobutane-1-carboxylic acid (18F-fluciclovine) uptake and expression of alanine-serine-cysteine-transporter 2 (ASCT2) and L-type amino acid transporter 1 (LAT1) in primary prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation between 18F-1-amino-3-fluorocyclobutane-1-carboxylic acid (18F-fluciclovine) uptake and expression of alanine-serine-cysteine-transporter 2 (ASCT2) and L-type amino acid transporter 1 (LAT1) in primary prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prospective Evaluation of this compound (18F) PET-CT and MRI in Detection of Recurrent Prostate Cancer in Non-prostatectomy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. [18F]this compound PET/CT Improves the Clinical Management of Early Recurrence Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. radiology.unm.edu [radiology.unm.edu]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Dynamic PET/CT Imaging Protocols for Characterizing Fluciclovine Uptake in Breast Cancer
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluciclovine (¹⁸F), a synthetic amino acid analog, is a radiotracer used in Positron Emission Tomography (PET) imaging. While initially approved for prostate cancer, its utility in other malignancies, including breast cancer, is an active area of research.[1][2][3] This document provides detailed application notes and protocols for the use of dynamic PET/CT imaging to characterize this compound uptake in breast cancer, aimed at researchers, scientists, and drug development professionals. Dynamic imaging allows for the quantitative assessment of radiotracer uptake and kinetics, providing insights into tumor biology and response to therapy.[4][5]
Signaling Pathway of this compound Uptake in Breast Cancer
This compound uptake in breast cancer cells is primarily mediated by amino acid transporters, with a significant role attributed to the Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2), and to a lesser extent, the L-type Amino Acid Transporter 1 (LAT1).[2][6] ASCT2 is a sodium-dependent transporter, while LAT1 is sodium-independent.[7][8] Studies have shown a significant correlation between this compound uptake and ASCT2 expression in breast cancer cell lines.[2] The uptake is a reversible process, and this compound is not metabolized within the cell.[5][7]
References
- 1. How to Prepare for Your this compound Scan | Brown University Health [brownhealth.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Characterising 18F-fluciclovine uptake in breast cancer through the use of dynamic PET/CT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterising 18F-fluciclovine uptake in breast cancer through the use of dynamic PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 18F-Fluciclovine PET Imaging of Glutaminase Inhibition in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation between 18F-1-amino-3-fluorocyclobutane-1-carboxylic acid (18F-fluciclovine) uptake and expression of alanine-serine-cysteine-transporter 2 (ASCT2) and L-type amino acid transporter 1 (LAT1) in primary prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
Application Notes and Protocols: Fluciclovine (¹⁸F) PET for Detecting Recurrent Brain Metastases Post-Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Differentiating recurrent brain metastases from radiation necrosis is a significant clinical challenge following radiation therapy. Conventional magnetic resonance imaging (MRI) can be equivocal, as both entities can present with similar morphological features, such as contrast enhancement.[1][2] Fluciclovine (¹⁸F), a synthetic amino acid positron emission tomography (PET) radiotracer, has emerged as a promising tool to improve diagnostic accuracy in this setting. Unlike glucose-based tracers like FDG, this compound has low uptake in normal brain tissue, providing a high signal-to-noise ratio for detecting tumor recurrence.[3] This document provides detailed application notes and protocols for utilizing this compound (¹⁸F) PET in research and clinical development for the detection of recurrent brain metastases after radiation therapy.
Principle of Action
This compound (¹⁸F) is an amino acid analog that is transported into cells, including cancer cells, primarily via the Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2) and L-type Amino Acid Transporter 1 (LAT1).[4] Many tumor cells upregulate these transporters to meet the increased metabolic demands of proliferation.[3] This increased uptake in tumor cells compared to the low uptake in surrounding healthy brain parenchyma and areas of radiation necrosis forms the basis of its diagnostic utility.[2][3]
Quantitative Data Summary
The diagnostic performance of this compound (¹⁸F) PET has been evaluated in several prospective studies. The following tables summarize the key quantitative data from these investigations.
| Study/Cohort | Patient Population | Number of Lesions | Reference Standard | Sensitivity | Specificity | PPV | NPV | Accuracy |
| PURSUE Trial [5][6][7] | Solid Tumor Brain Metastases | 23 | Histopathology | 80% | 77-85% | 73-80% | 83-85% | Not Reported |
| Chao et al. (Pilot Study) [8][9] | Brain Metastases (SRS) | 20 | Multidisciplinary Consensus or Tissue Confirmation | 100% | 63% | Not Reported | Not Reported | Not Reported |
| Nze et al. [3] | Intracranial Metastatic Disease (SRS) | 15 | Histopathology or Serial MRI | 91% (at 55 min) | 75% (at 55 min) | Not Reported | Not Reported | 87% (at 55 min) |
| Study | SUVmax Threshold for Recurrence | Area Under the Curve (AUC) |
| PURSUE Trial [5][6][7] | ≥ 4.8 | 0.87 |
| Chao et al. (Pilot Study) [8] | 4.3 | Not Reported |
| Nze et al. [3] | ≥ 1.3 (up to 30 min post-injection) | Not Reported |
Experimental Protocols
Patient Selection Protocol
A typical patient selection protocol for a study investigating this compound (¹⁸F) PET for recurrent brain metastases would include the following:
-
Inclusion Criteria :
-
Adult patients (≥ 18 years of age).[10]
-
Known history of cancer.[10]
-
Previous radiation therapy for brain metastases.
-
Follow-up MRI showing a new or enlarging contrast-enhancing lesion that is equivocal for tumor recurrence versus radiation necrosis.[6][8]
-
Patient is a candidate for surgical resection, biopsy, or close clinical and imaging follow-up to establish a definitive diagnosis.[6][11]
-
Ability to provide informed consent.[10]
-
-
Exclusion Criteria :
-
Contraindications to PET or MRI scans.
-
Pregnancy or breastfeeding.
-
Severe renal impairment that may affect radiotracer clearance.
-
This compound (¹⁸F) PET/CT Imaging Protocol
The following protocol is a synthesis of methodologies reported in prospective trials:[5][8][10]
-
Patient Preparation :
-
Patients should fast for a minimum of 4 hours prior to this compound (¹⁸F) injection to reduce background muscle uptake.
-
Hydration is encouraged.
-
Review of patient's clinical history, including prior treatments and recent imaging.
-
-
Radiotracer Administration :
-
Imaging Acquisition :
-
PET scans are typically acquired from the skull vertex to the skull base.
-
Dynamic imaging can be performed, but static imaging is often sufficient.[5][6]
-
For static imaging, a common acquisition window is 5-15 minutes post-injection.[8] Some studies have explored earlier and later time points as well.[3]
-
A low-dose CT scan is acquired for attenuation correction and anatomical localization.
-
PET images are reconstructed using standard algorithms (e.g., ordered subset expectation maximization).[8]
-
Image Analysis and Interpretation Protocol
-
Qualitative (Visual) Analysis :
-
Images are reviewed by experienced nuclear medicine physicians or radiologists.
-
Lesion uptake is compared to background activity in normal brain tissue and reference structures like the blood pool and parotid gland.[5][6][7]
-
The PURSUE trial established a visual interpretation criterion where uptake visually greater than the parotid gland is considered suspicious for recurrence.[5][12]
-
-
Quantitative Analysis :
-
Regions of interest (ROIs) are drawn around the suspicious lesion on the PET images, guided by the co-registered MRI.
-
The maximum Standardized Uptake Value (SUVmax) within the lesion ROI is calculated.
-
Based on the PURSUE trial, a lesion with an SUVmax ≥ 4.8 is considered suspicious for recurrence.[5][6][12]
-
Other quantitative metrics such as mean SUV (SUVmean) and tumor-to-background ratios can also be calculated, though SUVmax has been identified as a robust, reader-independent metric.[5][6]
-
-
Reference Standard for Diagnosis Confirmation :
-
The definitive diagnosis to validate the PET findings should be obtained through:
-
Visualizations
Caption: Experimental workflow for this compound PET imaging.
Caption: Diagnostic decision-making with this compound PET.
Conclusion
This compound (¹⁸F) PET is a valuable imaging modality for differentiating recurrent brain metastases from radiation necrosis.[1][5][8] The quantitative data and established protocols from prospective studies provide a strong foundation for its application in both research and clinical drug development settings. The use of standardized imaging and interpretation criteria, such as the SUVmax threshold of ≥ 4.8, can aid in making more accurate diagnoses, potentially preventing unnecessary invasive procedures and guiding appropriate therapeutic management.[2][5] Further large-scale studies, such as the ongoing REVELATE trial, will continue to refine the role of this compound (¹⁸F) PET in this challenging clinical scenario.[11][13]
References
- 1. Decoding Recurrent Brain Metastases: The Power of 18F-Fluciclovine PET - OncologyTube [oncologytube.com]
- 2. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 3. [18F]-Fluciclovine PET discrimination of recurrent intracranial metastatic disease from radiation necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Imaging Glioblastoma With 18F-Fluciclovine Amino Acid Positron Emission Tomography [frontiersin.org]
- 5. JS09.5.A18F-FLUCICLOVINE PET FOR DETECTION OF RECURRENT BRAIN METASTASES AFTER RADIATION THERAPY: IMAGE INTERPRETATION CRITERIA RESULTS FROM PURSUE, A PROSPECTIVE PHASE 2 TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. P15.11.A 18F-Fluciclovine PET/CT to distinguish radiation necrosis from tumour progression in brain metastases treated with stereotactic radiosurgery: results of a prospective pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 10. Facebook [cancer.gov]
- 11. P15.10.B A multicenter phase 3 trial in progress: diagnostic performance of18F-fluciclovine PET for the detection of recurrent brain metastases after radiation therapy (REVELATE) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decoding Brain Metastases: The Power of 18F-Fluciclovine PET - OncologyTube [oncologytube.com]
- 13. academic.oup.com [academic.oup.com]
Best Practices for Fluciclovine (¹⁸F) PET/CT: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the best practices for the acquisition, reconstruction, and analysis of Fluciclovine (¹⁸F) PET/CT imaging. The protocols outlined below are designed to ensure data integrity, reproducibility, and accuracy, which are critical for research and drug development applications.
Introduction to this compound (¹⁸F) PET/CT
This compound (¹⁸F) is a synthetic amino acid analog that is transported into cells, including cancer cells, primarily by L-type amino acid transporter 1 (LAT1) and Alanine, Serine, Cysteine Transporter 2 (ASCT2).[1][2][3] These transporters are often upregulated in prostate cancer to meet the increased metabolic demands of tumor growth, making this compound (¹⁸F) an effective imaging agent for this disease.[1][2][3] It is approved by the FDA for PET imaging in men with suspected prostate cancer recurrence based on elevated prostate-specific antigen (PSA) levels following prior treatment.[4][5]
Signaling Pathways and Experimental Workflow
This compound Uptake and Cellular Signaling
The uptake of this compound is intrinsically linked to the metabolic activity of cancer cells. The diagram below illustrates the key transporters involved in this compound uptake and their connection to downstream signaling pathways that promote cancer cell growth and proliferation.
Experimental Workflow for a this compound PET/CT Research Study
The following diagram outlines a typical workflow for a clinical research study involving this compound PET/CT, from patient recruitment to data analysis.
Detailed Experimental Protocols
Patient Preparation
Consistent patient preparation is paramount for minimizing variability in this compound uptake.
| Parameter | Protocol | Rationale |
| Fasting | Minimum of 4 hours.[6] | To reduce physiologic amino acid levels, which could compete with this compound for transport into cells. |
| Hydration | Patients should be well-hydrated. Water is permitted. | To ensure good venous access and facilitate clearance of the radiotracer. |
| Exercise | No significant exercise for at least 24 hours prior to the scan.[6] | Strenuous activity can increase amino acid uptake in muscles, potentially altering the biodistribution of this compound. |
| Voiding | Patients should be encouraged to void 30-60 minutes before the scan.[7] | To minimize radiation dose to the bladder and reduce potential artifacts from high bladder activity. |
Radiopharmaceutical Administration
| Parameter | Protocol | Rationale |
| Dose | 370 MBq (10 mCi) ± 10%.[7] | Standard dose for optimal image quality. |
| Administration | Intravenous bolus injection.[6] | To ensure rapid and complete delivery of the radiotracer. |
| Injection Site | Preferably a large vein in the right arm. | To avoid potential artifacts from residual tracer in the left brachiocephalic vein, which can mimic suspicious lymph node uptake. |
| Flush | Follow injection with a saline flush (e.g., 10-20 mL). | To ensure the full dose is delivered into circulation. |
PET/CT Acquisition Protocol
| Parameter | Protocol | Rationale |
| Uptake Time | Imaging should commence 3-5 minutes post-injection.[6] | This compound uptake is rapid, and this early time point provides a good tumor-to-background ratio. |
| Patient Positioning | Supine, with arms raised above the head if possible.[6] | To minimize attenuation artifacts and provide an unobstructed view of the torso. |
| Scan Range | From the base of the skull to the mid-thigh.[6] | To cover the most common sites of prostate cancer metastasis. |
| CT Acquisition | Low-dose CT for attenuation correction and anatomical localization. A diagnostic quality CT with or without contrast can also be performed. | To provide anatomical correlation for the PET data. |
| PET Acquisition | 3-5 minutes per bed position. | To acquire sufficient counts for good image quality. |
Image Reconstruction Parameters
For research applications requiring high quantitative accuracy, the choice of reconstruction parameters is critical. Iterative reconstruction algorithms are the standard of care.
| Parameter | Recommendation | Rationale |
| Algorithm | Ordered Subsets Expectation Maximization (OSEM).[8] | Provides a good balance between image quality and reconstruction time. |
| Iterations & Subsets | 2-4 iterations and 16-28 subsets are commonly used. The optimal number can be system-dependent.[5][8] | Increasing iterations can improve image contrast but also increases noise. A balance must be struck to optimize signal-to-noise. |
| Time-of-Flight (TOF) | Recommended if available.[9] | Improves signal-to-noise ratio and lesion detectability, especially in larger patients. |
| Point Spread Function (PSF) | Recommended if available.[9] | Improves spatial resolution and contrast recovery, leading to more accurate SUV measurements in small lesions. |
| Post-reconstruction Filter | Gaussian filter with a full-width at half-maximum (FWHM) of 4-6 mm.[5] | To reduce image noise. The choice of filter should be consistent across a study. |
| Voxel Size | 2-4 mm. | Smaller voxels can improve spatial resolution but increase noise and reconstruction time. |
Quantitative Data and Analysis
Standardized Uptake Value (SUV)
The most common semi-quantitative metric used in this compound PET/CT is the Standardized Uptake Value (SUV).
Formula: SUV = (Radioactivity concentration in ROI [MBq/mL]) / (Injected dose [MBq] / Patient weight [kg])
Commonly reported SUV metrics include:
-
SUVmax: The maximum pixel value within a region of interest (ROI).
-
SUVmean: The average pixel value within an ROI.
-
SUVpeak: The average pixel value within a small, fixed-size ROI centered on the hottest part of the lesion.
This compound Detection Rates by PSA Level
The detection rate of this compound PET/CT is highly dependent on the patient's PSA level at the time of the scan.
| PSA Level (ng/mL) | Detection Rate (%) |
| < 0.5 | 25-40[10][11] |
| 0.5 - 1.0 | 50-60[10] |
| > 1.0 | > 60[10] |
SUVmax in Malignant and Benign Lesions
While there is overlap, malignant lesions generally demonstrate higher this compound uptake than benign tissues.
| Tissue Type | Typical SUVmax Range |
| Prostate Cancer Recurrence | 4.0 - 10.0+ |
| Benign Prostatic Hyperplasia (BPH) | 2.0 - 5.0 |
| Inflammation | Variable, can be elevated |
| Normal Liver | 3.0 - 4.0 |
| Normal Bone Marrow | 1.5 - 2.5 |
Note: These are typical ranges, and significant overlap can occur. Interpretation should always be made in the context of the patient's clinical history and other imaging findings.
Conclusion
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Update on 18F-Fluciclovine PET for Prostate Cancer Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. [18F]this compound PET/CT: joint EANM and SNMMI procedure guideline for prostate cancer imaging-version 1.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. How Do the More Recent Reconstruction Algorithms Affect the Interpretation Criteria of PET/CT Images? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. [18F]this compound PET/CT Improves the Clinical Management of Early Recurrence Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diagnostic performance of 18F-fluciclovine PET/CT in prostate cancer patients with rising PSA level ≤ 0.5 ng/ml after multiple treatment failures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Fluciclovine PET scan start time for maximal tumor-to-background contrast
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Fluciclovine F-18 PET scan protocols for maximal tumor-to-background contrast.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound PET/CT imaging experiments.
| Issue | Possible Cause | Recommended Solution |
| Low Tumor-to-Background Contrast | Suboptimal Imaging Start Time: The kinetics of this compound are rapid, with peak tumor uptake and clearance from background tissues occurring early.[1][2] | Initiate PET acquisition 3-5 minutes post-injection, with a target of 4 minutes.[1][3][4][5] The highest tumor-to-background ratio is typically observed between 4 and 10 minutes after injection.[1] |
| Delayed Acquisition: Delays due to patient factors (e.g., claustrophobia) or scanner issues can decrease sensitivity.[1] | If a significant delay occurs and the images are suboptimal, consider rescheduling the scan. A repeat scan can be safely performed 24 hours after the initial injection. | |
| Recent Interventions: Inflammatory processes from recent biopsies or therapies can lead to nonspecific this compound uptake, reducing the tumor-to-background ratio.[1] | It is advisable to wait at least 2 weeks after an intervention before scheduling a this compound PET/CT scan to allow for the resolution of inflammation.[1][6] | |
| High Bladder Activity Obscuring Pelvic Lesions | Recent Voiding: Patients who have recently voided before the injection may exhibit higher bladder activity.[1] | Instruct patients to avoid voiding for at least 30 to 60 minutes prior to the this compound injection.[1][4] |
| Diuretic Effect of Contrast Media: Intravenous contrast agents can increase urinary excretion of the tracer. | If IV contrast is necessary, it should be administered after the PET acquisition is complete. | |
| Equivocal Uptake in Atypical Locations | Physiological Uptake: this compound can accumulate in various normal tissues, including the pancreas, liver, bone marrow, and salivary glands.[3] Mild, symmetric uptake in inguinal lymph nodes is also common and typically benign.[1] | Familiarity with the normal biodistribution of this compound is crucial. Correlation with clinical history and other imaging modalities is recommended for equivocal findings.[3] |
| Inflammatory Processes: Although less prone to inflammatory uptake than FDG, this compound can still accumulate in inflamed tissues.[2] | Correlate areas of uptake with the patient's clinical history for any recent inflammation or infection. | |
| False-Negative Results in Bone Lesions | Lesion Type: Dense sclerotic bone metastases may show little to no this compound uptake.[1][2] In contrast, lytic lesions typically show intense uptake, and mixed lesions show moderate uptake.[2] | For suspected bone metastases, especially dense sclerotic lesions, consider supplementary imaging such as a dedicated bone scan (e.g., 99mTc-MDP) or MRI.[1][2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal start time for a this compound PET scan to achieve maximal tumor-to-background contrast?
A1: The recommended start time for a this compound PET scan is between 3 and 5 minutes after intravenous injection, with a target of 4 minutes.[1][3][4][5] The kinetics of this compound show a rapid uptake in tumor tissue and clearance from the background, with the highest tumor-to-background ratio typically observed between 4 and 10 minutes post-injection.[1] Primary tumor efflux can begin within 15 minutes.[4]
Q2: How does this compound uptake vary with Prostate-Specific Antigen (PSA) levels?
A2: The detection rate of recurrent prostate cancer using this compound PET/CT is positively correlated with PSA levels.[1][3][7] Higher PSA values generally lead to a higher probability of a positive scan. However, positive scans have been reported even at very low PSA levels.
| PSA Level (ng/mL) | Detection Rate |
| < 0.5 | 40%[7] |
| < 1.0 | 37.5%[2][3] |
| 0.5 - 1.0 | 87%[7] |
| 1.0 - 2.0 | 77.8%[2][3] |
| > 1.0 | 74%[7] |
| > 2.0 - 5.0 | 91.7%[2][3] |
| > 5.0 | 83.3%[2][3] |
Q3: What is the recommended patient preparation protocol for a this compound PET scan?
A3: Proper patient preparation is crucial for optimal image quality.
-
Fasting: Patients should fast for a minimum of 4 hours before the scan.[4][5]
-
Hydration: Patients may drink water.[4]
-
Activity: Strenuous activity should be avoided for 24 hours prior to the injection.[5]
-
Voiding: Patients should be instructed not to void for 30-60 minutes before the injection to minimize urinary bladder activity.[4][5]
Q4: Can recent medical procedures interfere with this compound PET scan results?
A4: Yes. Recent procedures such as biopsies, surgery, or radiation therapy can induce inflammatory changes that may lead to nonspecific this compound uptake.[1][6] This can potentially decrease the tumor-to-background ratio and lead to false-positive findings. It is recommended to wait at least 2 weeks after such interventions before performing a this compound PET/CT scan.[1][6]
Experimental Protocols
Standard this compound F-18 PET/CT Imaging Protocol for Recurrent Prostate Cancer
-
Patient Preparation:
-
Radiopharmaceutical Administration:
-
Image Acquisition:
-
Position the patient supine on the scanner table, typically with arms raised above the head.[3][4]
-
Begin the PET scan 3-5 minutes after the completion of the injection.[1][3][4][5]
-
Acquire images from the mid-thighs to the base of the skull.[3][5]
-
Recommended acquisition time is dependent on the scanner but is often around 3-5 minutes per bed position.[1][3]
-
Visualizations
Caption: this compound F-18 cellular uptake pathway in cancer cells.
Caption: Standard experimental workflow for this compound F-18 PET/CT.
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. Update on 18F-Fluciclovine PET for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.emory.edu [med.emory.edu]
- 4. snmmi.org [snmmi.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. [18F]this compound PET/CT Improves the Clinical Management of Early Recurrence Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Reducing physiologic muscle uptake of Fluciclovine with patient preparation
Topic: Reducing Physiologic Muscle Uptake of Fluciclovine with Patient Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize physiologic muscle uptake of 18F-Fluciclovine during positron emission tomography (PET) imaging. Adherence to proper patient preparation is critical for obtaining high-quality images and accurate quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it important to reduce physiologic muscle uptake of this compound?
A1: this compound F18 is a synthetic amino acid analog taken up by amino acid transporters, which are upregulated in prostate cancer cells.[1] However, these transporters are also present in healthy tissues, including skeletal muscle.[2][3] Increased physiologic uptake in muscles can obscure adjacent pathological lesions, potentially leading to false-negative results or inaccurate quantification of tumor uptake (SUVmax).[4][5]
Q2: What is the primary mechanism of this compound uptake in muscle?
A2: this compound is transported into cells, including muscle cells, primarily by L-type amino acid transporter 1 (LAT1) and Alanine-Serine-Cysteine Transporter 2 (ASCT2).[2] Physical exertion can increase the rate of protein synthesis and amino acid transport in muscles, leading to elevated this compound uptake.[4]
Q3: What are the standard patient preparation guidelines to minimize muscle uptake?
A3: The standard guidelines recommend that patients avoid any significant exercise for at least 24 hours prior to the PET scan and fast for a minimum of 4 hours before the injection of this compound.[4][5][6]
Q4: Can a patient drink water during the fasting period?
A4: Yes, patients are typically allowed to drink sips of water to take prescribed medications and stay hydrated.[4]
Q5: What is the impact of not following the recommended patient preparation on image quality?
A5: Failure to adhere to fasting and exercise restrictions can lead to altered biodistribution of this compound, including increased muscle uptake, which may degrade image quality and complicate interpretation.[5][6] In such cases, the interpreting physician should be informed.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High diffuse muscle uptake observed on the PET scan. | The patient may not have adhered to the recommendation to avoid strenuous exercise for 24 hours prior to the scan. | Verify patient compliance with the exercise restriction. If non-compliance is confirmed, consider the potential for obscured lesions and recommend a repeat scan with proper preparation if clinically indicated.[5][6] |
| The patient may not have fasted for the recommended 4-hour period. | Confirm the patient's fasting status. While the direct quantitative impact on muscle uptake is not well-documented, altered biodistribution is a known consequence. The interpreting physician should be notified to consider this during image analysis.[5] | |
| Focal muscle uptake is present. | The patient may have engaged in localized muscle activity (e.g., repetitive motion) prior to the scan. | Inquire about any specific activities the patient may have performed. Correlate the location of focal uptake with the reported activity. If the uptake is suspected to be physiologic, this should be noted in the report to avoid misinterpretation as a metastatic lesion. |
| Image quality is suboptimal, potentially due to altered biodistribution. | The patient may have voided their bladder immediately before the this compound injection. | It is recommended that patients avoid voiding for at least 30 to 60 minutes before the injection to minimize early bladder activity which can affect pelvic imaging.[5][7] |
Data Presentation
Currently, there is a lack of publicly available quantitative data from head-to-head studies that specifically compare the impact of different patient preparation protocols (e.g., exercise vs. no exercise, fasting vs. non-fasting) on the standardized uptake value (SUV) of this compound in skeletal muscle. While clinical guidelines consistently recommend avoiding exercise and fasting, the precise quantitative effect on muscle SUVmax has not been detailed in the reviewed literature.
Experimental Protocols
Below is a generalized experimental protocol for patient preparation and imaging, based on established clinical guidelines, designed to minimize physiologic muscle uptake of this compound.
Patient Preparation Protocol
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Exercise Restriction: Instruct the patient to avoid any strenuous or significant physical activity for a minimum of 24 hours before the scheduled PET scan.[4][6]
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Fasting: Instruct the patient to fast for at least 4 hours prior to the administration of 18F-Fluciclovine. Patients may have sips of water to take necessary medications.[4][5]
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Hydration: Encourage the patient to be well-hydrated.
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Bladder Voiding: Advise the patient not to empty their bladder for at least 30 to 60 minutes before the this compound injection.[5][7]
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Pre-Scan Questionnaire: Upon arrival, confirm the patient's compliance with the exercise and fasting instructions.
This compound PET/CT Imaging Protocol
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Radiopharmaceutical Administration: Administer a bolus injection of 370 MBq (10 mCi) of 18F-Fluciclovine intravenously.
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Patient Positioning: Position the patient in a supine position on the scanner table.
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Image Acquisition Timing: Begin PET scanning 3 to 5 minutes after the injection.[4]
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Scanning Range: Acquire images from the base of the skull to the mid-thigh.
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Image Analysis: Reconstruct and analyze the images, paying close attention to areas of physiologic uptake, including skeletal muscle.
Visualizations
Caption: this compound uptake is mediated by LAT1 and ASCT2 transporters.
Caption: A proposed workflow for studying preparation effects on muscle uptake.
References
- 1. snmmi.org [snmmi.org]
- 2. Exploratory study of 18F-fluciclovine pet/ct for response assessment to docetaxel in patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. med.emory.edu [med.emory.edu]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Update on 18F-Fluciclovine PET for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating imaging artifacts in Fluciclovine PET/CT scans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating imaging artifacts in Fluciclovine PET/CT scans.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during this compound PET/CT imaging.
Issue 1: High Radiotracer Activity in the Bladder Obscuring Pelvic Structures
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Problem: Intense this compound uptake in the urinary bladder can create artifacts and make it difficult to visualize adjacent structures, such as the prostate bed and pelvic lymph nodes.[1][2] This can lead to false negatives or equivocal findings.
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Cause: this compound is excreted through the renal system, leading to accumulation in the bladder.[3] Voiding immediately before the scan can paradoxically increase early bladder activity.[1]
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Solution:
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Patient Preparation: Instruct patients to avoid voiding for at least 30 to 60 minutes prior to the injection of this compound.[1][3] For PET/CT scans involving a contrast medium, patients should refrain from voiding for one hour before the injection until the scan is complete.[2][3]
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Hydration: While patients should be well-hydrated, the timing of voiding is crucial. Encourage hydration in the hours leading up to the fasting period.
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Image Acquisition Timing: Initiate the PET scan 3-5 minutes after the this compound injection to capture the optimal tumor-to-background ratio before significant bladder filling occurs.[3]
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Post-Scan Voiding: After the scan is complete, encourage the patient to void to reduce radiation exposure.[4]
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Issue 2: Motion Artifacts Blurring Lesion Margins and Affecting SUV Quantification
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Problem: Patient motion during the scan can lead to misregistration between the PET and CT images, resulting in blurred lesion boundaries and inaccurate Standardized Uptake Value (SUV) measurements.[5] Respiratory motion can cause an underestimation of SUV by 25% or more.[5]
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Cause: Voluntary or involuntary patient movement, including breathing, during the separate acquisition of CT and PET data.
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Solution:
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Patient Comfort and Instruction: Ensure the patient is in a comfortable position to minimize movement.[4] Clearly instruct the patient to remain still and breathe shallowly during both the CT and PET acquisitions.[4]
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Immobilization Devices: Use cushions and other positioning aids to help the patient maintain a stable position.
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Respiratory Gating: For challenging cases with significant respiratory motion, consider using respiratory-gated PET/CT acquisition.
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Data-Driven Motion Correction: Post-acquisition, data-driven motion correction techniques can be applied by analyzing the acquired PET data to retrospectively identify and correct for motion.[6]
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Issue 3: Metal Artifacts from Implants Causing Streaks and Inaccurate Attenuation Correction
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Problem: Metallic implants, such as hip prostheses or dental fillings, can cause severe streak artifacts on CT images. These artifacts propagate to the attenuation correction map, leading to artificially high or low tracer uptake in adjacent tissues on the PET images and affecting SUV quantification.[7]
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Cause: The high density of metal causes photon starvation and beam hardening on the CT scan.
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Solution:
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Patient Screening: Identify patients with metallic implants prior to scanning.
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CT Protocol Modification: In some cases, modifying the CT acquisition parameters (e.g., using higher kVp) can help reduce artifacts.
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Metal Artifact Reduction (MAR) Software: The most effective solution is to use iterative metal artifact reduction (iMAR) algorithms during CT image reconstruction.[7][8] These algorithms can significantly reduce artifacts and improve the accuracy of PET quantification.[7][8]
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Image Review: Carefully review the non-attenuation-corrected (NAC) PET images to confirm whether areas of high uptake correspond to true tracer accumulation or are the result of attenuation correction artifacts.
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Frequently Asked Questions (FAQs)
Q1: What is the optimal patient preparation protocol to minimize artifacts in this compound PET/CT?
A1: A comprehensive patient preparation protocol is crucial for high-quality this compound PET/CT imaging. Key steps include:
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Fasting: Patients should fast for at least 4 hours before the scan.[3]
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Exercise: Avoid strenuous physical activity for 24 hours prior to the scan.[9]
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Voiding: Patients should be instructed not to void for at least 30-60 minutes before the this compound injection.[1][3]
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Medications: Patients can take their prescribed medications with small sips of water.[9]
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Clothing: Patients should wear clothing without metal zippers or buttons, and remove any metallic items like jewelry.[9]
Q2: How does urinary bladder activity in this compound PET/CT affect quantitative analysis?
A2: High urinary bladder activity can significantly impact the quantitative analysis of pelvic lesions. The intense uptake can lead to a "halo" artifact, and spillover of activity can artificially increase the measured SUV in adjacent tissues. A study comparing a voiding versus non-voiding protocol before this compound injection showed a significant difference in bladder activity.
| Protocol | Median Bladder SUVmax | Median Bladder SUVmean |
| Voiding Protocol | 4.9 | 2.8 |
| Non-Voiding Protocol | 2.1 | 1.3 |
| Data from a study on characterizing and mitigating bladder radioactivity.[1] |
Q3: What is the impact of metal artifact reduction (MAR) algorithms on this compound PET/CT scans?
A3: MAR algorithms are essential for accurate imaging in patients with metallic implants. These algorithms work by correcting the streak artifacts on the CT images, which in turn improves the accuracy of the PET attenuation correction. Studies using other PET tracers have shown that iterative MAR (iMAR) can significantly reduce quantification errors. For example, one study on FDG PET/CT demonstrated that iMAR significantly decreased artificially high SUVmean by 11.1% in bright band artifacts and increased artificially low SUVmean by 33.3% in dark band artifacts.[8] While specific quantitative data for this compound is limited, the principles are directly applicable.
| Artifact Type | Reconstruction Method | Mean Decrease in SUVmean |
| Bright Band Artifact | iMAR | 11.1% |
| Artifact Type | Reconstruction Method | Mean Increase in SUVmean |
| Dark Band Artifact | iMAR | 33.3% |
| Quantitative impact of iMAR on SUVmean in FDG PET/CT.[8] |
Q4: What is the recommended patient positioning to avoid artifacts?
A4: Proper patient positioning is critical to minimize artifacts. The standard recommendation is for the patient to be positioned supine with their arms raised above their head.[4] This positioning helps to:
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Reduce attenuation artifacts from the arms in the chest and abdomen.
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Provide a more consistent and reproducible scan geometry.
If a patient is unable to tolerate this position, an alternative with arms down can be used, but the potential for artifacts should be noted.[3]
Experimental Protocols
Protocol for Minimizing Urinary Bladder Artifacts
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Patient Instruction: Clearly instruct the patient to fast for at least 4 hours and to avoid voiding for 30-60 minutes prior to the scheduled injection time.
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Pre-injection Confirmation: Verbally confirm with the patient that they have not voided within the specified timeframe.
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Radiotracer Administration: Administer 370 MBq (10 mCi) of this compound F 18 intravenously.
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Uptake Period: The uptake period is short. Position the patient on the scanner immediately after injection.
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Image Acquisition: Begin the PET scan 3-5 minutes post-injection, starting from the mid-thigh and proceeding to the base of the skull.
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Post-Scan Instructions: Encourage the patient to void immediately after the scan is completed.
Protocol for Mitigating Metal Artifacts
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Patient Screening: During scheduling, identify if the patient has any metallic implants (e.g., hip prosthesis, dental implants).
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CT Acquisition with MAR: Utilize a CT scanner equipped with an iterative metal artifact reduction (iMAR) algorithm.
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CT Reconstruction: Reconstruct the CT data with the iMAR algorithm enabled. The specific presets for the algorithm may vary depending on the type and location of the metal implant (e.g., hip prosthesis preset).
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PET Attenuation Correction: Use the MAR-corrected CT images for the attenuation correction of the PET data.
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Image Analysis: Review both the attenuation-corrected and non-attenuation-corrected PET images to verify that any areas of increased uptake near the implant are not artifactual.
Visualizations
Caption: Workflow for identifying and mitigating common artifacts.
Caption: Key steps in the patient preparation protocol.
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. radiology.unm.edu [radiology.unm.edu]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 7. Metal Artifact Reduction of CT Scans to Improve PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of different metal artifact reduction techniques on attenuation correction in 18F-FDG PET/CT examinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Prepare for Your this compound Scan | Brown University Health [brownhealth.org]
Technical Support Center: Troubleshooting Low Radiochemical Yield in Fluciclovine (¹⁸F) Synthesis
Welcome to the technical support center for Fluciclovine (¹⁸F) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to low radiochemical yield in automated this compound synthesis.
Frequently Asked Questions (FAQs)
General Synthesis & Yield
Q1: What is a typical radiochemical yield (RCY) for automated ¹⁸F-Fluciclovine synthesis?
A1: For automated platforms like the GE FASTlab™, a non-decay corrected radiochemical yield of 45-50% is considered a good benchmark, with a total synthesis time of approximately 45 minutes.[1] Yields can vary depending on the specific automated synthesizer, precursor quality, and adherence to optimized protocols.
Q2: What are the key steps in the automated synthesis of ¹⁸F-Fluciclovine?
A2: The automated synthesis of ¹⁸F-Fluciclovine typically involves the following key stages[1]:
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[¹⁸F]Fluoride Trapping and Elution: The cyclotron-produced [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).
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Azeotropic Drying: The trapped [¹⁸F]fluoride is eluted into the reactor with a solution containing a phase transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate), followed by azeotropic drying to remove water.
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¹⁸F-Radiolabeling (Nucleophilic Substitution): The dried [¹⁸F]fluoride complex reacts with the protected this compound precursor (typically a triflate leaving group) in a suitable solvent like acetonitrile.
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Deprotection - Step 1 (Ester Hydrolysis): The ethyl ester protecting group is removed via alkaline hydrolysis, often performed on a solid-phase extraction (SPE) cartridge.
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Deprotection - Step 2 (Boc Removal): The tert-butyloxycarbonyl (Boc) protecting group is removed using an acid.
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Purification: The final product is purified using a series of SPE cartridges to remove unreacted reagents, intermediates, and byproducts.
Troubleshooting Specific Issues
Q3: My radiochemical yield is significantly lower than expected. Where should I start troubleshooting?
A3: A low radiochemical yield can result from issues at various stages of the synthesis. A logical starting point is to review the synthesis data from your automated platform, paying close attention to radioactivity detectors at different points in the fluid path. This can help pinpoint the step where the activity was lost.
Q4: I suspect a problem with the initial [¹⁸F]fluoride trapping or elution. What are the common causes and solutions?
A4:
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Problem: Low trapping efficiency on the QMA cartridge.
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Possible Causes:
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The QMA cartridge is not properly conditioned or has expired.
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The [¹⁸O]water from the cyclotron target contains impurities that compete with [¹⁸F]fluoride for binding sites.
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The flow rate of the target water through the cartridge is too high.
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Solutions:
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Always use a new, properly pre-conditioned QMA cartridge for each synthesis.
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Ensure the quality of the target water.
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Check the transfer lines and flow rates as specified by your synthesizer's protocol.
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-
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Problem: Incomplete elution of [¹⁸F]fluoride from the QMA cartridge.
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Possible Causes:
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Degradation or insufficient amount of the elution cocktail (Kryptofix 2.2.2/K₂CO₃).
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The elution solvent is not reaching the cartridge due to a blockage or leak.
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Solutions:
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Use fresh, properly stored reagents for the elution cocktail.
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Visually inspect the cassette and tubing for any leaks or obstructions.
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Verify that the synthesizer is delivering the correct volume of eluent.
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Q5: The azeotropic drying step seems to be failing. How can I identify and resolve this?
A5:
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Problem: Incomplete drying of the [¹⁸F]fluoride-Kryptofix complex.
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Possible Causes:
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Presence of residual water, which is detrimental to the nucleophilic substitution reaction.
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Leaks in the reaction vessel or associated tubing, preventing a proper vacuum.
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Insufficient heating or nitrogen/helium flow during the drying phase.
-
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Solutions:
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Perform a leak test on the system.
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Ensure the heating system is functioning correctly and reaching the target temperature.
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Verify that the gas flow rates for the drying steps are within the specified range.
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Q6: I am experiencing low yield during the ¹⁸F-radiolabeling step. What are the potential issues?
A6:
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Problem: Inefficient nucleophilic substitution.
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Possible Causes:
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Poor quality or degradation of the this compound precursor. The precursor should be stored under recommended conditions (typically 2-8°C) and used before its expiration date.[1]
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Residual water in the reaction vessel (see Q5).
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Incorrect reaction temperature or time. The reaction is typically heated to around 85°C for several minutes.[1]
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Impurities in the acetonitrile solvent.
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-
Solutions:
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Use a fresh, properly stored vial of the precursor.
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Optimize the drying step to ensure anhydrous conditions.
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Verify the reaction temperature and duration are as per the validated protocol.
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Use high-purity, anhydrous acetonitrile.
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Q7: How can I troubleshoot incomplete deprotection of the ethyl ester or Boc groups?
A7:
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Problem: Incomplete hydrolysis of the ethyl ester.
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Possible Causes:
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Insufficient contact time or concentration of the sodium hydroxide (NaOH) solution on the SPE cartridge. A typical procedure involves incubating the cartridge with 2M NaOH for about 5 minutes.[1]
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The labeled intermediate is not efficiently trapped on the tC18 cartridge prior to hydrolysis.
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Solutions:
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Ensure the correct volume and concentration of NaOH are used.
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Verify the incubation time for the hydrolysis step.
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Check the performance of the tC18 cartridge.
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-
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Problem: Incomplete removal of the Boc group.
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Possible Causes:
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Insufficient concentration or volume of the acid (e.g., 4M HCl).
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Reaction temperature is too low or reaction time is too short. This step is often performed at around 60°C for 5 minutes.[1]
-
-
Solutions:
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Use fresh, correct concentration acid.
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Confirm the temperature and duration of the Boc deprotection step.
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If you suspect incomplete deprotection, you can analyze the crude product by LC-MS. The presence of a mass corresponding to the Boc-protected intermediate would confirm this issue.
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-
Q8: I am losing a significant amount of activity during the final purification. What should I check?
A8:
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Problem: Poor recovery from the SPE purification cartridges (e.g., HLB, Alumina).
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Possible Causes:
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Incorrect conditioning of the SPE cartridges.
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Use of incorrect washing or elution solvents.
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Blockage in the cartridges or tubing.
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-
Solutions:
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Ensure all SPE cartridges are properly conditioned according to the protocol.
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Verify the composition and volumes of all solvents used in the purification sequence.
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Inspect the fluid path for any physical obstructions.
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-
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for ¹⁸F-Fluciclovine synthesis on a GE FASTlab™ platform.
| Parameter | Typical Value/Range | Reference |
| Radiochemical Yield (RCY) | 45-50% (non-decay corrected) | [1] |
| Total Synthesis Time | 45 minutes | [1] |
| Radiochemical Purity (RCP) | >98% | [1] |
| Precursor Amount | 28.5 mg (72.7 µmol) | [1] |
| ¹⁸F-Fluorination Temperature | 85°C | [1] |
| ¹⁸F-Fluorination Time | 3 minutes | [1] |
| Ethyl Ester Hydrolysis | 2M NaOH for 5 minutes | [1] |
| Boc Deprotection | 4M HCl at 60°C for 5 minutes | [1] |
Experimental Protocols
A detailed, step-by-step protocol for the automated synthesis of ¹⁸F-Fluciclovine on a GE FASTlab™ platform is outlined below, based on published methods.[1]
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[¹⁸F]Fluoride Trapping and Elution:
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[¹⁸F]Fluoride from the cyclotron is passed through a QMA cartridge to trap the radioisotope.
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The [¹⁸F]fluoride is then eluted into the reactor using an eluent containing Kryptofix 2.2.2 and potassium carbonate in an acetonitrile/water mixture.
-
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Azeotropic Drying:
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The mixture in the reactor is heated under vacuum and a flow of nitrogen or helium to azeotropically remove the water. This step is typically repeated with additional acetonitrile to ensure anhydrous conditions.
-
-
¹⁸F-Radiolabeling:
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The this compound precursor (dissolved in acetonitrile, ~28.5 mg) is added to the dried [¹⁸F]fluoride-Kryptofix complex in the reactor.
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The reaction mixture is heated to 85°C for 3 minutes to facilitate the nucleophilic substitution.
-
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Intermediate Purification:
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After cooling, the reaction mixture is diluted with water and passed through a tC18 cartridge to trap the labeled, protected intermediate.
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-
Ethyl Ester Deprotection:
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The tC18 cartridge is incubated with 2M NaOH for 5 minutes to hydrolyze the ethyl ester group. The NaOH solution is then sent to waste.
-
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Boc Deprotection:
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The intermediate (now without the ethyl ester) is eluted from the tC18 cartridge into the reactor using water.
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4M HCl is added to the reactor, and the mixture is heated to 60°C for 5 minutes to remove the Boc protecting group.
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-
Final Purification:
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The crude [¹⁸F]this compound solution is passed through a series of purification cartridges (e.g., HLB and Alumina) into the final product vial.
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The cartridges are washed with water, and the washings are collected in the product vial.
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The final product is formulated with a suitable buffer.
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Visualizations
References
Minimizing urinary bladder activity interference in pelvic Fluciclovine PET imaging
Welcome to the technical support center for minimizing urinary bladder activity interference in pelvic Fluciclovine (¹⁸F) PET imaging. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (¹⁸F) PET imaging and why is urinary bladder activity a concern?
This compound (¹⁸F), a synthetic amino acid radiotracer, is used in Positron Emission Tomography (PET) imaging, particularly for detecting recurrent prostate cancer.[1][2][3] It targets the increased amino acid transport in cancer cells.[2][4] While this compound is known for its relatively low urinary excretion compared to other radiotracers like ¹⁸F-FDG, significant activity in the urinary bladder can still occur.[1][5] This activity can interfere with the evaluation of the prostate, prostatectomy bed, and seminal vesicles by masking or mimicking sites of local cancer recurrence.[1][5][6][7]
Q2: What is the expected urinary excretion of this compound (¹⁸F)?
According to the radiopharmaceutical's prescribing information, only about 3% of the administered radioactivity is expected to be excreted in the urine within the first four hours after injection.[5][6][7] However, clinical practice has shown that urinary excretion can sometimes be higher than anticipated.[5][6][7][8]
Q3: How can high bladder activity compromise image interpretation?
High radioactivity in the bladder can lead to several imaging challenges:
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Masking of Disease: Intense uptake can obscure or hide recurrent disease in adjacent areas like the prostatectomy bed.[5][6][7]
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Mimicking Disease: Activity in the bladder or urethra may be mistaken for cancerous lesions.[5][6][7]
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Artifacts: High concentrations of radioactivity can cause "shine-through" artifacts, creating false signals in nearby tissues.[9]
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Ureteral Activity: Physiologic excretion of the tracer into the ureters can sometimes be confused with nodal disease.[1][8]
Q4: What is the most effective protocol modification to reduce bladder activity interference?
The most significant and validated method for reducing bladder radioactivity is to modify the patient voiding protocol. Specifically, instructing patients to refrain from voiding before the this compound injection has been shown to result in significantly lower urinary bladder radioactivity compared to having them void immediately before the injection.[5][6][10]
Q5: Are hydration and diuretics effective at reducing this compound (¹⁸F) bladder activity?
While hydration and forced diuresis are common strategies for reducing bladder activity with other PET tracers like ¹⁸F-FDG and some PSMA agents, the primary evidence for this compound points toward the non-voiding protocol as the most effective intervention.[5][11][12][13][14] For this compound, it is recommended that patients avoid voiding for at least 30 minutes to an hour before the injection.[8][15]
Troubleshooting Guide
Problem: Intense bladder activity is obscuring the pelvic region and hindering evaluation of the prostate bed.
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Probable Cause: The patient was instructed to void immediately before the this compound injection. This action can paradoxically increase the concentration of radioactive urine visualized during the early scanning period.[5][7]
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Recommended Solution: Implement a "non-voiding" patient preparation protocol. Instruct patients to avoid urinating for at least 30-60 minutes prior to the tracer injection and subsequent scan.[8][15] This approach leads to a larger bladder volume, which dilutes the excreted radiotracer, thereby lowering its measured activity concentration (SUV).[5] A negative correlation has been established between bladder volume and bladder SUVmean.[5][6]
Problem: Suspected artifactual uptake is present near the bladder, but does not correspond to anatomical findings on CT.
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Probable Cause: This may be a "shine-through" artifact, which can appear as falsely increased uptake in areas adjacent to very hot sources, like a highly active bladder.[9]
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Recommended Solution:
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Carefully correlate PET data with the corresponding CT images to ensure the uptake does not correspond to an anatomical lesion.
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Be aware that the magnitude of these artifacts is associated with the intensity of radioactivity in the bladder.[9]
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Employing Time-of-Flight (TOF) reconstruction for the PET images can help reduce the intensity of such artifacts.[9]
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Experimental Protocols & Data
Key Experiment: Voiding vs. Non-Voiding Protocol
A key study investigated the impact of patient voiding instructions on bladder radioactivity.[5][6]
Methodology
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Study Population: 159 patients undergoing this compound PET/CT were retrospectively analyzed.[5][6]
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Patient Preparation: All patients were instructed to fast for 4-6 hours.[5]
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Experimental Groups:
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Radiotracer Administration: A mean dose of 370 ± 44.4 MBq of ¹⁸F-fluciclovine was injected as an intravenous bolus.[5]
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Image Acquisition: PET scanning commenced approximately 3-5 minutes after injection, proceeding from the mid-thigh to the skull base.[1][5]
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Data Analysis: Bladder radioactivity was categorized based on its standardized uptake value (SUV) relative to background tissues:
Quantitative Data Summary
The study found that the non-voiding protocol resulted in a significantly lower incidence of moderate and intense bladder activity.
Table 1: Comparison of Bladder Activity Levels Between Protocols
| Bladder Activity Level | Voiding Protocol (n=36) | Non-Voiding Protocol (n=123) |
|---|---|---|
| Insignificant | 19.4% (7/36) | 56.9% (70/123) |
| Mild | 19.4% (7/36) | 21.1% (26/123) |
| Moderate | 38.9% (14/36) | 17.1% (21/123) |
| Intense | 22.2% (8/36) | 4.9% (6/123) |
Data sourced from a study by Savir-Baruch, et al.[5][7]
Table 2: Quantitative Comparison of Bladder Metrics
| Parameter | Voiding Protocol (n=36) | Non-Voiding Protocol (n=123) | P-Value |
|---|---|---|---|
| Bladder SUVmax (Median) | 5.2 | 2.5 | < 0.05 |
| Bladder SUVmean (Median) | 3.1 | 1.4 | < 0.05 |
| Bladder Volume (mL, Median) | 18.0 | 51.9 | < 0.001 |
Data represents median values. The study reported statistically significant differences (P < 0.05) for these parameters between the two groups.[5][16]
Visualizations
References
- 1. Update on 18F-Fluciclovine PET for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostate Cancer—PET Imaging Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Understanding and Improving 18F-Fluciclovine PET/CT Reports: A Guide for Physicians Treating Patients with Biochemical Recurrence of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. Characterizing and Mitigating Bladder Radioactivity on 18F-Fluciclovine PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. Shine-through artifact due to high-radioactivity bladder and bowel gas in 18F-FDG PET/CT: impact of time-of-flight algorithm and radioactivity concentration of urine in the bladder on the occurrence of the artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. The impact of patient hydration and forced diuresis on [18F]PSMA-1007 urinary bladder uptake in PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduction of bladder activity on FDG PET/CT scan in patients with urinary bladder carcinoma. A prospective study with a patient-friendly protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Diuretic 18F-FDG PET/CT imaging for detection and locoregional staging of urinary bladder cancer: prospective evaluation of a novel technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tech.snmjournals.org [tech.snmjournals.org]
- 16. tech.snmjournals.org [tech.snmjournals.org]
Differentiating inflammatory uptake from malignancy on Fluciclovine scans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluciclovine (¹⁸F) PET scans. The focus is on the critical challenge of differentiating inflammatory uptake from malignancy.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound uptake, and why does it accumulate in both cancer and inflammatory cells?
A1: this compound is a synthetic amino acid analog. Its uptake is primarily mediated by upregulated amino acid transporters on the cell surface, notably the sodium-dependent Alanine-Serine-Cysteine Transporter 2 (ASCT2) and the sodium-independent L-type Amino Acid Transporter 1 (LAT1).[1][2][3] Both malignant cells, with their high metabolic and proliferative rates, and activated immune cells involved in inflammatory processes overexpress these transporters to meet increased demands for amino acids for protein synthesis and energy production.[4][5][6] This shared mechanism is the reason this compound can accumulate in both tumors and sites of inflammation.[4]
Q2: What are common benign conditions that can lead to false-positive this compound scans?
A2: A variety of benign conditions can show increased this compound uptake. These include:
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Inflammation: Acute and chronic inflammation, including post-radiation inflammatory changes.[4]
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Infection: Bacterial or other infections can cause significant tracer uptake.
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Benign Prostatic Hyperplasia (BPH): This condition is known to have this compound uptake that can overlap with that of prostate cancer.[4]
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Reactive Lymph Nodes: Lymph nodes reacting to infection, inflammation, or even recent vaccination can be avid for this compound.[7] Mild, symmetric uptake in atypical nodal locations (e.g., inguinal) is often considered physiologic.[2][8]
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Degenerative Changes: While less common than with FDG-PET, degenerative joint disease can sometimes show uptake.
-
Recent Surgery or Biopsy: Post-procedural inflammation can lead to localized uptake.
Q3: Are there established quantitative thresholds (e.g., SUVmax) to definitively distinguish inflammation from malignancy?
A3: There are no universally accepted, definitive SUVmax thresholds that can reliably differentiate between inflammation and malignancy in all cases.[4][9] There is often an overlap in the SUVmax values between benign and malignant lesions.[4] However, interpretation is based on comparing the lesion's uptake to background tissues. Generally, uptake in a lesion that is visually greater than in the bone marrow (commonly the L3 vertebra) is considered suspicious for malignancy. For smaller lesions (<1 cm), uptake significantly greater than the blood pool is a suspicious finding.[2][8]
Q4: How does the timing of the scan post-injection affect the differentiation between benign and malignant uptake?
A4: Early imaging, typically starting 3-5 minutes post-injection, is recommended for this compound PET.[3][4] Malignant lesions tend to show rapid and sustained uptake, while some studies with other amino acid tracers have suggested that inflammatory lesions might exhibit a faster washout.[10] In lymph node metastases, this compound uptake is rapid but may be followed by a faster washout than in the primary prostate tumor.[3]
Troubleshooting Guides
Issue 1: Equivocal Uptake in the Prostate Bed Post-Radiation Therapy
-
Problem: Diffuse or focal this compound uptake is observed in the prostate bed of a patient who has undergone radiation therapy, making it difficult to distinguish from post-treatment inflammation.
-
Troubleshooting Steps:
-
Clinical Correlation: Review the patient's clinical history, including the time elapsed since radiation therapy and recent PSA kinetics. Inflammation is more likely in the early post-treatment period.
-
Anatomical Correlation: Carefully examine the co-registered CT or MRI images for any morphological abnormalities corresponding to the uptake.
-
Quantitative Analysis: While not definitive, a very high SUVmax may increase suspicion for malignancy. Compare uptake to bone marrow and blood pool as per standard criteria.[2]
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Follow-up Imaging: If the finding is equivocal, a follow-up scan in several months may be warranted to assess for changes in uptake intensity or distribution.
-
Histopathological Confirmation: Biopsy of the avid area remains the gold standard for definitive diagnosis.[3]
-
Issue 2: Unexpected this compound-Avid Lymph Nodes in an Atypical Location
-
Problem: A this compound scan shows avid lymph nodes in a location not typical for metastasis from the primary cancer (e.g., axillary or inguinal nodes in prostate cancer).
-
Troubleshooting Steps:
-
Patient History: Inquire about recent infections, vaccinations (especially in the ipsilateral arm for axillary nodes), or any regional inflammatory conditions.[7]
-
Morphology and Distribution: Assess the nodes on the CT component. Reactive nodes are often small, oval-shaped, and may show bilateral, symmetric uptake.[8] Unilateral, intense, or rounded nodal uptake is more suspicious.[11]
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Context of Other Findings: If there is widespread, clearly metastatic disease elsewhere, uptake in atypical nodes is more likely to be malignant. Mild, isolated uptake in atypical regions is often benign.[2]
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Consider Alternative Primary Malignancy: Although this compound is primarily used for prostate cancer, other malignancies can also show uptake.
-
Quantitative Data Summary
The following table summarizes representative SUVmax values for malignant and inflammatory/benign conditions as reported in the literature. It is crucial to note that these values can overlap and should be used as a guide in conjunction with qualitative assessment and clinical context.
| Tissue / Condition | Tracer | Mean SUVmax (± SD) or Range | Key Considerations |
| Malignant | |||
| Prostate Cancer | ¹⁸F-Fluciclovine | 4.5 ± 0.5 | Significant overlap with BPH.[4] |
| Malignant Lymph Nodes | ¹⁸F-Choline | ~8-12 | Early and sustained uptake.[10] |
| Malignant Lesions (general) | ¹⁸F-Fluciclovine | SUVmax > Bone Marrow Uptake | Standard qualitative criterion for suspicion.[2] |
| Inflammatory / Benign | |||
| Benign Prostatic Hyperplasia (BPH) | ¹⁸F-Fluciclovine | 4.3 ± 0.6 | Overlaps significantly with prostate cancer.[4] |
| Benign/Reactive Lymph Nodes | ¹⁸F-Choline | ~3-5 | Tends to have lower uptake than malignant nodes.[10] |
| Post-Radiation Inflammation | ¹⁸F-Fluciclovine | Variable | Can be intense, confounding interpretation.[5][9] |
| Inguinal Lymph Nodes | ¹⁸F-Fluciclovine | Variable | Often shows moderate, bilateral reactive uptake.[8] |
Experimental Protocols
Protocol 1: In Vitro this compound Uptake Assay in Cancer vs. Immune Cells
This protocol is designed to compare the uptake of this compound in a cancer cell line versus an activated immune cell line (e.g., macrophages or lymphocytes).
1. Cell Culture:
- Culture a relevant cancer cell line (e.g., PC-3 for prostate cancer) and an immune cell line (e.g., Jurkat for T-lymphocytes) according to standard protocols.
- For immune cells, include an activation step (e.g., with phytohemagglutinin (PHA) for lymphocytes) 24-48 hours prior to the assay to simulate an inflammatory state.
2. Assay Preparation:
- Seed cells into 24-well plates at a density of 2-5 x 10⁵ cells per well and allow them to adhere (for adherent cell lines) or settle overnight.
- On the day of the assay, wash the cells twice with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
3. Uptake Experiment:
- Prepare a working solution of ¹⁸F-Fluciclovine in uptake buffer at a concentration of approximately 1-2 µCi/mL.
- To initiate the uptake, add 500 µL of the ¹⁸F-Fluciclovine working solution to each well.
- Incubate the plates at 37°C for a defined period (e.g., 15 minutes). To study kinetics, different time points can be used (e.g., 5, 15, 30, 60 minutes).
- To determine non-specific uptake, include wells with a competitive inhibitor (e.g., a high concentration of non-radiolabeled leucine or glutamine).
4. Termination and Lysis:
- To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold uptake buffer.
- Lyse the cells by adding 500 µL of 0.1 M NaOH or a suitable lysis buffer to each well.
5. Measurement and Analysis:
- Transfer the cell lysate to counting tubes and measure the radioactivity using a gamma counter.
- In parallel wells, determine the protein concentration (e.g., using a BCA assay) to normalize the uptake data.
- Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Express the results as a percentage of the added dose per milligram of protein.
- Compare the normalized uptake between the cancer cell line and the activated immune cell line.
Protocol 2: Animal PET/CT Imaging in a Dual Tumor/Inflammation Model
This protocol uses an animal model to simultaneously evaluate this compound uptake in a tumor and a site of sterile inflammation.
1. Animal Model Preparation:
- Use immunocompromised mice (e.g., nude mice).
- On the right flank, subcutaneously inject a suspension of cancer cells (e.g., 1-2 x 10⁶ PC-3 cells) to establish a tumor xenograft.
- Allow the tumor to grow to a suitable size (e.g., 100-200 mm³), typically over 1-2 weeks.
- 24-48 hours before imaging, induce a sterile inflammatory lesion on the contralateral (left) flank by injecting an irritant such as 1% carrageenan or turpentine oil.
2. Animal Preparation for Imaging:
- Fast the animal for 4-6 hours before the scan to reduce background muscle uptake.
- Anesthetize the animal using isoflurane (1-2% in oxygen) and maintain its body temperature using a heating pad.
3. PET/CT Imaging:
- Position the anesthetized animal in the scanner.
- Perform a baseline low-dose CT scan for anatomical localization and attenuation correction.
- Administer a bolus of ¹⁸F-Fluciclovine (e.g., 150-200 µCi) via a tail vein catheter.
- Immediately begin a dynamic PET scan over the region covering both the tumor and the inflammatory lesion for 30-60 minutes. Alternatively, perform a static scan at 3-5 minutes post-injection.
4. Image Analysis:
- Reconstruct the PET and CT images.
- Co-register the PET and CT images.
- Draw regions of interest (ROIs) around the tumor, the inflammatory lesion, and a background tissue (e.g., muscle).
- Calculate the standardized uptake value (SUV) for each ROI. For dynamic scans, generate time-activity curves (TACs).
- Compare the SUVmax and kinetic parameters between the tumor and the inflammatory site.
5. Ex Vivo Biodistribution (Optional but Recommended):
- After the final imaging session, euthanize the animal.
- Dissect the tumor, the inflamed tissue, muscle, and blood.
- Weigh the tissue samples and measure their radioactivity in a gamma counter.
- Calculate the percent injected dose per gram of tissue (%ID/g) and correlate with the imaging data.
Visualizations
Caption: this compound uptake mechanism via ASCT2 and LAT1 transporters.
Caption: Standard clinical workflow for a this compound PET/CT scan.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding and Improving 18F-Fluciclovine PET/CT Reports: A Guide for Physicians Treating Patients with Biochemical Recurrence of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snmmi.org [snmmi.org]
- 4. Update on 18F-Fluciclovine PET for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. TPC - this compound [turkupetcentre.net]
- 7. guoncologynow.com [guoncologynow.com]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. pubs.rsna.org [pubs.rsna.org]
- 10. Assessment of Lymph Nodes and Prostate Status Using Early Dynamic Curves with 18F-Choline PET/CT in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
Technical Support Center: Optimizing Fluciclovine PET for Small Lesion Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (SNR) in Fluciclovine PET imaging for the detection of small lesions.
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
This guide addresses common issues encountered during this compound PET experiments that can adversely affect the signal-to-noise ratio and the ability to detect small lesions.
Question 1: Why are my this compound PET images noisy, making it difficult to identify small lesions?
Answer: High noise levels in PET images can obscure small or low-avidity lesions. Several factors during image acquisition and reconstruction can contribute to poor SNR.
Potential Causes and Solutions:
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Insufficient Injected Dose: A lower injected dose results in lower count statistics and consequently, higher image noise.
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Solution: Ensure the administered activity of 18F-Fluciclovine is within the recommended range, typically 370 MBq (10 mCi).
-
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Short Acquisition Time: Scan durations that are too brief will not capture a sufficient number of coincidence events, leading to increased noise.
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Solution: Increase the acquisition time per bed position. For pelvic imaging, a duration of 5 minutes per bed position is often recommended, with 3-5 minutes for subsequent positions.[1]
-
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Suboptimal Reconstruction Algorithm: The choice of reconstruction algorithm significantly impacts image noise and signal preservation.
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Solution: Employ iterative reconstruction algorithms such as Ordered Subsets Expectation Maximization (OSEM) with Time-of-Flight (TOF) and Point Spread Function (PSF) modeling. For further improvements in SNR, consider using a Bayesian Penalized Likelihood (BPL) reconstruction algorithm (e.g., Q.Clear).[2][3]
-
-
Inappropriate Post-Reconstruction Filtering: While filters can reduce noise, excessive smoothing can blur the edges of small lesions, reducing their detectability.
-
Solution: Apply a Gaussian or other smoothing filter judiciously. The choice of filter and its parameters should be optimized to balance noise reduction with the preservation of signal from small structures.
-
Question 2: The contrast between the suspected lesion and the surrounding background tissue is poor. How can I improve the target-to-background ratio (TBR)?
Answer: A low TBR can make it challenging to delineate lesions accurately. Optimizing the imaging time window is crucial for maximizing the TBR with this compound.
Potential Causes and Solutions:
-
Incorrect Uptake Time: this compound exhibits rapid uptake in prostate cancer cells, with the optimal tumor-to-normal tissue contrast observed in a specific time window.
-
Patient Motion: Movement during the scan can blur the image, reducing the measured peak signal in a small lesion and blending it with the background.
-
Solution: Ensure the patient is comfortable and immobilized during the scan. Use of positioning aids can help minimize motion.
-
-
Physiological Uptake: this compound is taken up by other tissues, which can create a high background signal.
-
Solution: Be aware of the normal biodistribution of this compound, which includes uptake in the pancreas, liver, bone marrow, and salivary glands. For lesions near the bladder, the low urinary excretion of this compound is advantageous compared to other tracers.
-
Question 3: Small lesions that are suspected based on other imaging modalities are not visible on my this compound PET scan. What could be the reason?
Answer: The inability to detect small lesions is often related to the partial volume effect and the spatial resolution of the PET system.
Potential Causes and Solutions:
-
Partial Volume Effect (PVE): For lesions that are smaller than 2-3 times the spatial resolution of the scanner, their signal is underestimated and spread out, causing them to blend in with the background.[5][6]
-
Solution:
-
-
Suboptimal Reconstruction Parameters: The parameters used within the reconstruction algorithm can significantly impact the final image quality and the visibility of small lesions.
-
Solution: When using a BPL algorithm like Q.Clear, the choice of the penalization factor (β) is critical. A lower β value generally leads to higher contrast recovery for small lesions but also increases noise. An optimal β value should be determined to balance these factors. For this compound, a β value of around 300 has been suggested as a good balance.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound uptake in cancer cells?
A1: this compound is a synthetic amino acid analog. Its uptake is primarily mediated by upregulated amino acid transporters on the surface of cancer cells, particularly the sodium-dependent Alanine-Serine-Cysteine Transporter 2 (ASCT2) and the sodium-independent L-type Amino Acid Transporter 1 (LAT1).[9][10][11] Cancer cells have an increased demand for amino acids to support their rapid growth and proliferation, leading to the overexpression of these transporters.
Q2: How does the Bayesian Penalized Likelihood (BPL) reconstruction algorithm improve SNR compared to OSEM?
A2: OSEM is an iterative algorithm where both signal and noise are amplified with each iteration. To prevent excessive noise, the process is often stopped early, and a post-reconstruction filter is applied to smooth the image. In contrast, BPL algorithms, such as Q.Clear, incorporate a penalty term during the reconstruction process that suppresses noise while allowing the algorithm to run to full convergence.[12] This results in images with a better signal-to-noise ratio and improved quantitative accuracy, especially for small lesions.[2][3][13]
Q3: What is the partial volume effect and how does it affect the detection of small lesions?
A3: The partial volume effect is a consequence of the limited spatial resolution of PET scanners. It causes the signal from a small radioactive source (like a small lesion) to be spread out over a larger area in the reconstructed image. This leads to an underestimation of the true radioactivity concentration within the lesion (spill-out) and can also cause signal from adjacent high-uptake areas to contaminate the lesion's signal (spill-in).[6] For small lesions, this effect can reduce their apparent signal intensity to a level that is indistinguishable from background noise, making them undetectable.
Q4: Are there any patient preparation guidelines that can help improve image quality?
A4: Yes, proper patient preparation is important. Patients should fast for at least 4 hours prior to the scan to normalize amino acid levels.[14] Strenuous exercise should be avoided for at least a day before the scan, as it can increase this compound uptake in muscles.[4]
Quantitative Data Summary
The following tables summarize quantitative data from a study by McLean et al. (2018) comparing OSEM and BPL (Q.Clear) reconstructions for this compound PET.
Table 1: Lesion SUVmax and Signal-to-Background Ratio (SBR) for different reconstruction methods.
| Reconstruction Method | Mean Lesion SUVmax | Mean Change in SUVmax from OSEM | Mean Lesion SBR |
| OSEM | 7.9 | - | 4.8 |
| OSEM + PSF | 10.3 | +2.4 | 6.3 |
| BPL (β=200) | 11.2 | +3.3 | 6.9 |
| BPL (β=300) | 10.5 | +2.6 | 6.5 |
| BPL (β=400) | 9.8 | +1.9 | 6.0 |
Data adapted from McLean et al., BJR, 2018.[2]
Table 2: Lesion Signal-to-Noise Ratio (SNR) for different reconstruction methods.
| Reconstruction Method | Mean Lesion SNR |
| OSEM | 24.3 |
| OSEM + PSF | 25.1 |
| BPL (β=200) | 26.8 |
| BPL (β=300) | 29.3 |
| BPL (β=400) | 31.0 |
Data adapted from McLean et al., BJR, 2018.[2]
Experimental Protocols
Protocol 1: this compound PET/CT Acquisition
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Patient Preparation:
-
Fast for a minimum of 4 hours prior to the scan.
-
Avoid significant physical activity for at least 24 hours before the scan.[4]
-
Ensure the patient is well-hydrated.
-
-
Radiotracer Administration:
-
Administer a slow intravenous bolus of 370 MBq (10 mCi) of 18F-Fluciclovine.
-
-
Uptake Phase:
-
Position the patient on the scanner table. The uptake phase is short.
-
-
Image Acquisition:
-
Begin PET scanning 3-5 minutes after tracer injection.[1][4]
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Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Acquire PET data from the mid-thigh to the base of the skull.
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Recommended acquisition time is 5 minutes per bed position for the pelvis, and 3-5 minutes per bed position for the remaining scan range.[1]
-
Protocol 2: Image Reconstruction
-
Standard Reconstruction (OSEM):
-
Use an iterative OSEM algorithm.
-
Incorporate Time-of-Flight (TOF) and Point Spread Function (PSF) modeling.
-
Apply a post-reconstruction Gaussian filter (e.g., 5 mm FWHM) to reduce noise.
-
-
High SNR Reconstruction (BPL/Q.Clear):
Visualizations
Caption: this compound uptake is mediated by ASCT2 and LAT1 amino acid transporters.
Caption: Workflow for troubleshooting and improving SNR in this compound PET.
References
- 1. Best Practices for 18F-Fluciclovine PET/CT Imaging of Recurrent Prostate Cancer: A Guide for Technologists | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 2. Bayesian penalised likelihood reconstruction (Q.Clear) of 18F-fluciclovine PET for imaging of recurrent prostate cancer: semi-quantitative and clinical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bayesian penalised likelihood reconstruction (Q.Clear) of 18F-fluciclovine PET for imaging of recurrent prostate cancer: semi-quantitative and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. snmmi.org [snmmi.org]
- 5. Partial Volume Correction • Quantitative Bioimaging Laboratory [fei-lab.org]
- 6. Partial volume correction strategies for quantitative FDG PET in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An MRI-guided PET Partial Volume Correction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Partial Volume Correction in PET Imaging | Radiology Key [radiologykey.com]
- 9. What is the mechanism of this compound 18F? [synapse.patsnap.com]
- 10. TPC - this compound [turkupetcentre.net]
- 11. Understanding and Improving 18F-Fluciclovine PET/CT Reports: A Guide for Physicians Treating Patients with Biochemical Recurrence of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effect of Q.Clear reconstruction on quantification and spatial resolution of 18F-FDG PET in simultaneous PET/MR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of 18F-Fluciclovine PET on Target Volume Definition for Postprostatectomy Salvage Radiotherapy: Initial Findings from a Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges of Fluciclovine imaging in patients with low PSA levels
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of Fluciclovine (¹⁸F-Fluciclovine, Axumin®) PET imaging, particularly in patients with low Prostate-Specific Antigen (PSA) levels following definitive treatment for prostate cancer.
Troubleshooting Guide
This guide addresses common issues encountered by researchers and clinicians during the application of this compound PET/CT imaging.
Question: We are experiencing low detection rates for recurrent prostate cancer in patients with very low PSA levels (e.g., <0.5 ng/mL). How can we address this?
Answer: Low detection rates at very low PSA levels are an acknowledged limitation of this compound PET/CT. The positivity rate of the scan is strongly correlated with increasing PSA levels.[1][2]
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Patient Selection: The diagnostic yield is higher in patients with faster PSA kinetics (shorter PSA doubling time) and higher original Gleason scores, as these factors are correlated with positive findings even at low PSA values.[3][4] One study noted an average PSA doubling time of 3.25 months in patients with positive scans, versus 31.2 months in those with negative scans.[3][4]
-
Set Realistic Expectations: It is crucial to understand that a negative scan in a patient with a very low PSA level (<0.2 ng/mL) might reflect a low disease burden that is below the scanner's detection limit.[5]
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Alternative Tracers: For patients with very low PSA, consider alternative imaging agents if available. Prostate-Specific Membrane Antigen (PSMA)-targeted PET tracers (like ⁶⁸Ga-PSMA-11 or ¹⁸F-DCFPyL) have demonstrated superior detection rates, especially at PSA levels <0.5 ng/mL.[6][7][8]
Question: What are the common causes of false-negative this compound PET/CT results, particularly when clinical suspicion of recurrence is high?
Answer: False-negative results can occur due to several factors related to tumor biology and treatment history.
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Low Tumor Burden: The most common reason for a negative scan is a disease burden that is too small to be detected by current PET technology, especially at very low PSA levels.[5]
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Histologic Transformation: Aggressive, de-differentiated tumors may exhibit decreased PSA production but increased cell proliferation. While this compound relies on amino acid transport, which is upregulated in cancer, the specific characteristics of the recurrent tumor may influence tracer uptake.[5]
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Prior Androgen Deprivation Therapy (ADT): ADT can regulate the expression of the amino acid transporters responsible for this compound uptake, potentially decreasing the detection ability of the PET scan.[5]
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Dense Sclerotic Lesions: Indolent or dense sclerotic bone metastases may show little to no this compound uptake.[4] In cases where CT findings are suspicious for sclerotic lesions but lack this compound avidity, supplementary imaging like an ¹⁸F-NaF PET/CT or MRI should be considered.[4]
Question: We have observed this compound uptake in areas not typical for prostate cancer recurrence, leading to potential false-positive findings. How should we interpret these?
Answer: Several benign conditions can demonstrate increased this compound uptake, leading to false-positive interpretations.[3]
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Inflammation: Acute and chronic inflammation, including post-radiation inflammatory changes, are common mimics of malignancy.[3] It is recommended to wait at least two weeks after interventions like biopsies before performing a this compound scan to allow inflammation to resolve.[9]
-
Benign Prostatic Hyperplasia (BPH): In patients who have not undergone radical prostatectomy, residual benign prostatic tissue or BPH can show this compound uptake.[3]
-
Reactive Lymph Nodes: Reactive hyperplasia in lymph nodes, particularly in the inguinal region, is a frequent cause of false-positive findings.[3][10]
-
Other Pathologies: Degenerative changes in bone and other non-prostate cancers can also show uptake.[11] Careful correlation with CT or MRI findings is essential for accurate interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound (¹⁸F) and why is it used in prostate cancer imaging?
A1: this compound (¹⁸F), also known as anti-1-amino-3-¹⁸F-fluorocyclobutane-1-carboxylic acid (FACBC), is a synthetic amino acid analog.[12][13] Prostate cancer cells often upregulate transmembrane amino acid transport to meet increased metabolic demands for energy and protein synthesis.[3][4] this compound is taken up by these transporters (primarily LAT-1 and ASCT2) but is not metabolized, allowing it to accumulate within cancer cells and be visualized by PET imaging.[6][13]
Q2: Why is this compound imaging performance dependent on PSA levels?
A2: PSA level is a surrogate marker for tumor burden. In patients with biochemical recurrence, a higher PSA level generally indicates a larger volume of recurrent disease, making it more likely to be detected by PET imaging.[14] Studies consistently show a linear increase in the detection rate of this compound PET/CT with rising PSA levels.[1] At very low PSA levels, recurrent lesions are often microscopic and fall below the spatial resolution of current PET scanners.
Q3: How does this compound compare to PSMA-targeted PET tracers?
A3: While both are used for imaging recurrent prostate cancer, PSMA-targeted PET agents are generally considered superior, especially at low PSA levels.[10]
-
Detection Rate: Multiple studies have shown that PSMA PET/CT has a higher detection rate than this compound, particularly for PSA levels below 1.0 ng/mL.[4][6][8]
-
Specificity: PSMA is a transmembrane protein highly overexpressed on prostate cancer cells, leading to high target-to-background ratios.[11]
-
Clinical Utility: Despite the superiority of PSMA PET, this compound remains a valuable tool. It can be useful in cases of suspected PSMA-negative disease or when local recurrence in the prostate bed is obscured by the urinary bladder activity of PSMA tracers.[10] In one study of patients with negative PSMA PET scans, a subsequent this compound PET scan was able to detect the site of disease in 56% of cases.[10]
Q4: What are the established definitions for Biochemical Recurrence (BCR)?
A4: The definition of BCR depends on the primary treatment modality:
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After Radical Prostatectomy (RP): A serum PSA level of ≥0.2 ng/mL, confirmed by a second measurement of >0.2 ng/mL.[15]
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After Radiation Therapy (RT): A rise in PSA of 2 ng/mL or more above the nadir (lowest PSA value achieved), known as the Phoenix Definition.[15][16]
Q5: What is a standard imaging protocol for this compound PET/CT?
A5: A typical protocol involves patient preparation, specific injection techniques, and precise imaging times.
-
Patient Preparation: Patients should fast for at least 4 hours and avoid strenuous activity for 24 hours prior to the scan.[17]
-
Dose and Injection: The recommended dose is 370 MBq (10 mCi). The injection is administered intravenously while the patient is positioned on the PET/CT scanner.[9]
-
Acquisition Time: Imaging should begin 3-5 minutes post-injection to minimize urinary excretion and achieve optimal tumor-to-background contrast.[9] The scan typically covers the area from the skull base to the mid-thigh.[9]
Data Presentation
Table 1: this compound (¹⁸F) PET/CT Detection Rates by PSA Level
| PSA Level (ng/mL) | Study 1: Detection Rate (%)[3][4] | Study 2: Detection Rate (%)[1] | Study 3: Detection Rate (%)[2] | Study 4: Detection Rate (%)[5] |
| < 0.2 | - | - | - | 10% |
| > 0.2 to ≤ 0.5 | - | - | 40% | 33% |
| 0.5 to < 1.0 | 72.0% | 58% | 87% | - |
| 1.0 to < 2.0 | 83.3% | 87% | - | - |
| ≥ 2.0 | 100% | 100% (2 to <5) | 74% (>1.0) | - |
Detection rates can vary based on patient cohort (e.g., post-prostatectomy vs. post-radiation) and study methodology.
Table 2: Comparison of Diagnostic Performance for Extraprostatic Disease
| Imaging Modality | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Accuracy (%) | Reference |
| This compound PET/CT | 55.0% | 96.7% | 95.7% | 72.9% | [3] |
| ¹¹¹In-capromab pendetide | Inferior to this compound | Inferior to this compound | Inferior to this compound | Inferior to this compound | [3][4] |
| Conventional CT | 11.5% | 100% | 100% | 43.9% | [11] |
Note: PSMA-targeted PET tracers generally show higher sensitivity than this compound, especially at low PSA levels.[4]
Experimental Protocols
Protocol: Standard ¹⁸F-Fluciclovine PET/CT Acquisition
-
Patient Preparation:
-
Confirm patient has fasted for a minimum of 4 hours.
-
Confirm avoidance of significant exercise for at least 24 hours.
-
Obtain patient history, including primary treatment, Gleason score, and recent PSA kinetics (doubling time, velocity).[9]
-
Establish intravenous access.
-
-
Radiopharmaceutical Administration:
-
Position the patient supine on the PET/CT scanner gantry.
-
Administer a recommended dose of 370 MBq (10 mCi) of ¹⁸F-Fluciclovine via intravenous bolus injection.[9]
-
Follow with a saline flush.
-
-
Image Acquisition:
-
Begin PET acquisition 3 to 5 minutes after the injection.[9]
-
Perform a low-dose CT scan for attenuation correction and anatomical localization, extending from the skull base to the mid-thighs.
-
Acquire PET data over the same anatomical range. Acquisition time per bed position is scanner-dependent but is typically longer for the pelvic region (e.g., 5 minutes) and slightly shorter for the chest and abdomen (e.g., 3-5 minutes).[9]
-
-
Image Reconstruction and Analysis:
-
Reconstruct PET images using standard iterative algorithms with corrections for attenuation, scatter, and randoms.
-
Review fused PET/CT images. Any focal uptake greater than surrounding background tissue and not explained by normal physiologic distribution should be considered suspicious for recurrent disease.[3] The bone marrow of a lumbar vertebra is a common reference for background activity.[3]
-
Visualizations
Caption: Decision workflow for imaging in low PSA biochemical recurrence.
References
- 1. Fluorine-18-Labeled this compound PET/CT in Clinical Practice: Factors Affecting the Rate of Detection of Recurrent Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [18F]this compound PET/CT Improves the Clinical Management of Early Recurrence Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on 18F-Fluciclovine PET for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. e-century.us [e-century.us]
- 6. 18F-Fluciclovine Positron Emission Tomography in Prostate Cancer: A Systematic Review and Diagnostic Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | The Diagnostic Role of 18F-Choline, 18F-Fluciclovine and 18F-PSMA PET/CT in the Detection of Prostate Cancer With Biochemical Recurrence: A Meta-Analysis [frontiersin.org]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. guoncologynow.com [guoncologynow.com]
- 11. med.emory.edu [med.emory.edu]
- 12. Review of 18F-Fluciclovine PET for Detection of Recurrent Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostate Cancer—PET Imaging Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 18F-Fluciclovine PET/CT Detection of Recurrent Prostate Carcinoma in Patients With Serum PSA ≤ 1 ng/mL After Definitive Primary Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. snmmi.org [snmmi.org]
- 17. Diagnostic performance of 18F-fluciclovine PET/CT in prostate cancer patients with rising PSA level ≤ 0.5 ng/ml after multiple treatment failures - PMC [pmc.ncbi.nlm.nih.gov]
Correction methods for patient motion during dynamic Fluciclovine PET acquisition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering patient motion during dynamic Fluciclovine PET acquisition.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of patient motion in my dynamic this compound PET data?
A1: Patient motion during a dynamic PET scan can manifest in several ways, leading to both qualitative and quantitative errors in your data.[1] Common signs include:
-
Image Blurring: A general loss of sharpness and definition of anatomical structures.[2]
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Lesion Smearing: The apparent size of lesions may be overestimated, while the measured tracer uptake (SUV) can be underestimated.[2][3]
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Misalignment between PET and CT/MR images: You may observe a mismatch between the anatomical location of high tracer uptake on the PET scan and the corresponding structure on the co-registered CT or MR scan.[2][4] This is often due to patient movement between the different scans.
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Artifacts in Attenuation Correction: Misalignment between the PET and CT data can lead to incorrect attenuation correction, causing artifacts such as uneven tracer distribution.[4]
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Inconsistent Time-Activity Curves (TACs): Motion can cause fluctuations and inconsistencies in the TACs of different regions of interest.[4]
Q2: What are the primary types of patient motion I should be aware of during a dynamic scan?
A2: Patient motion can be broadly categorized into two types:
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Physiological Motion: This includes involuntary movements such as respiratory motion, cardiac motion, and peristalsis. Respiratory motion is a significant factor in thoracic and abdominal imaging.[5][6]
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Non-physiological Motion: This refers to voluntary or involuntary gross body movements, such as a patient shifting their position, which can occur at any point during the long acquisition time of a dynamic scan.[4][7]
Q3: How does patient motion specifically impact the quantification of this compound PET data?
A3: Patient motion can significantly degrade the quantitative accuracy of dynamic this compound PET imaging.[7] The primary impacts include:
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Underestimation of SUV: Motion-induced blurring can lead to a partial volume effect, causing an underestimation of the Standardized Uptake Value (SUV) in lesions.[3]
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Inaccurate Kinetic Parameters: For dynamic scans, motion can introduce errors in the estimation of kinetic parameters derived from time-activity curves.[8][9] This can affect the accuracy of measures like the rate of tracer transport.
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Misinterpretation of Tracer Biodistribution: Motion artifacts can alter the apparent distribution of this compound, potentially leading to incorrect interpretations of disease extent or response to therapy.
Troubleshooting Guides
Issue 1: Blurring and lesion smearing observed in the reconstructed PET images.
This is a classic sign of respiratory motion, especially in the torso.[2] During the long acquisition, breathing causes organs and lesions to move, reducing image sharpness and quantitative accuracy.[2]
Troubleshooting Steps:
-
Visual Inspection: Review the raw dynamic frames to visually confirm motion. You may observe the diaphragm moving or lesions shifting between frames.
-
Employ Gating Techniques:
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Hardware-Based Gating: Utilize external devices like a respiratory belt to synchronize PET data acquisition with the breathing cycle.[2][5] Data is typically acquired during a specific phase, such as end-expiration, to minimize motion.[2]
-
Data-Driven Gating: If hardware gating is not available, retrospective data-driven methods can be applied. These algorithms analyze the PET list-mode data to detect and correct for respiratory motion.[2][10]
-
-
Image Registration: After gating, or as an alternative, use image registration algorithms to align the individual dynamic frames computationally.[2][4]
Issue 2: Significant mismatch between the PET and co-registered CT or MR images.
This misalignment is often due to patient movement that occurs between the acquisition of the different imaging modalities.[2][4]
Troubleshooting Steps:
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Retrospective Image-Based Movement Correction: A common approach is to register the CT image to each dynamic PET frame.[4] The PET frames are then re-reconstructed with the correct attenuation correction, and finally, all PET frames are realigned to a common position.[4][11]
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Utilize Motion Tracking Systems: For prospective correction, external motion tracking systems can monitor the patient's position during the scan and adjust the acquisition accordingly.[12]
Quantitative Data Summary
The following table summarizes the impact of motion and the improvements observed with correction methods from various studies.
| Study Focus | Tracer(s) | Key Finding on Motion Impact | Improvement with Motion Correction | Reference |
| Whole-Body Dynamic PET | 18F-FDG, 18F-fluciclovine, etc. | Gross body motion artifacts reduced volume mismatch across dynamic frames. | Volume mismatch decreased by about 50%; average increase in tumor SUVs by 15%. | [3] |
| Dynamic Brain PET/CT | 18F-FDDNP, 18F-FDG | Head movement observed in all subjects, with an average displacement of 6.92 mm in late frames. | Significant reduction in image artifacts and significant differences in quantitative values (DVR and Ki). | [4][11] |
| Dynamic Cardiac PET | 82Rb | Patient motion can lead to errors in myocardial blood flow (MBF) estimation. | Deep learning-based motion correction showed superior performance in motion estimation and MBF quantification. | [13] |
| Dynamic Total-Body PET | 18F-FDG | Motion degrades image quality and quantification accuracy. | Average improvement in tumor SUVmean was 5.35 ± 4.92%. | [7] |
| Cardiac PET | 15O-water | Patient motion can impair the quantitative accuracy of MBF. | Motion correction can reduce MBF estimation errors. | [14] |
Experimental Protocols
Protocol 1: Retrospective Image-Based Motion Correction for Dynamic Brain PET/CT
This protocol is based on the methodology described by Ye et al.[4][11]
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Initial Reconstruction: Reconstruct the dynamic PET data into a series of frames.
-
CT to PET Registration: Co-register the CT image to each individual dynamic PET frame. This step estimates the transformation (translation and rotation) required to align the CT with each PET frame.
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Re-reconstruction with Attenuation Correction: For each PET frame, apply the appropriate transformation to the CT image to create a correctly aligned attenuation map. Re-reconstruct the PET frame using this aligned attenuation map.
-
PET Frame Realignment: Select a reference PET frame (e.g., a frame with high signal-to-noise ratio) and co-register all other re-reconstructed PET frames to this reference frame. This ensures all frames are in the same spatial coordinate system.
-
Kinetic Modeling: Use the final motion-corrected dynamic PET series for quantitative analysis and kinetic modeling.
Protocol 2: Hardware-Based Respiratory Gating
This is a general protocol for prospective motion correction using respiratory gating.[2][5]
-
Patient Setup: Place a respiratory monitoring device, such as a belt with a pressure sensor or an optical tracking system with reflective markers, on the patient's chest or abdomen.
-
Signal Acquisition: The device records the patient's breathing cycle throughout the PET acquisition.
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Gating Window Selection: Define a specific phase of the respiratory cycle for data acquisition, typically the end-expiration phase, where motion is minimal.
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Gated Data Acquisition: The PET scanner acquires data only during the selected gating window.
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Image Reconstruction: The acquired "gated" data is then used to reconstruct a motion-reduced image.
Visualizations
References
- 1. Movement Correction Method for Human Brain PET Images: Application to Quantitative Analysis of Dynamic [18F]-FDDNP Scans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fully Automated, Fast Motion Correction of Dynamic Whole-Body and Total-Body PET/CT Imaging Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. MOTION CORRECTION OPTIONS IN PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Motion correction and its impact on quantification in dynamic total-body 18F-fluorodeoxyglucose PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Event-by-Event Continuous Respiratory Motion Correction for Dynamic PET Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 11. Automated movement correction for dynamic PET/CT images: evaluation with phantom and patient data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Translation of Preclinical PET Imaging Findings: Challenges and Motion Correction to Overcome the Confounding Effect of Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automatic Inter-Frame Patient Motion Correction for Dynamic Cardiac PET Using Deep Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of patient motion on quantitative accuracy in cardiac 15O-water positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Quality control procedures for clinical and preclinical Fluciclovine production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control procedures for clinical and preclinical Fluciclovine (¹⁸F) production.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control tests for this compound (¹⁸F) injection?
A1: The critical quality control tests for this compound (¹⁸F) injection, as mandated by pharmacopeias (such as USP and Ph. Eur.), include:
-
Visual Inspection: Checking for a clear, colorless solution free of particulate matter.[1]
-
pH: Ensuring the pH of the final product is within the specified range.
-
Radiochemical Purity: Determining the percentage of the total radioactivity in the form of this compound (¹⁸F).
-
Enantiomeric Purity: Ensuring the correct stereoisomer, the anti-isomer, is predominant.
-
Radionuclidic Identity and Purity: Confirming the radionuclide is fluorine-18 and assessing the presence of other radionuclides.
-
Residual Solvents: Quantifying the amount of solvents used during synthesis to ensure they are below acceptable limits.[2][3][4][5][6]
-
Bacterial Endotoxins: Testing for pyrogens to ensure the product is safe for intravenous injection.[7][8]
-
Sterility: Ensuring the final product is free from microbial contamination.[9][10]
Q2: What is the importance of enantiomeric purity for this compound (¹⁸F)?
A2: this compound is the anti-isomer of 1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid. The biological uptake and diagnostic efficacy of this compound are specific to this particular stereoisomer. The presence of the syn-isomer or other related impurities could potentially alter the diagnostic performance and safety profile of the radiopharmaceutical. Therefore, ensuring high enantiomeric purity is crucial for consistent and reliable PET imaging results.
Q3: Can the sterility and endotoxin tests be completed after the product has been released for clinical use?
A3: Due to the short half-life of fluorine-18 (approximately 110 minutes), it is not feasible to complete the full sterility test (which can take up to 14 days) before the product is administered to a patient.[8] Therefore, the product is typically released for use based on the successful completion of all other quality control tests, including a rapid endotoxin test. The sterility test is initiated prior to release and the results are reviewed retrospectively. This practice is accepted by regulatory authorities, provided the production process is robust and operates under strict aseptic conditions.
Q4: What are the common sources of "out-of-specification" (OOS) results in this compound (¹⁸F) production?
A4: OOS results can arise from various stages of production, including:
-
Synthesis: Incomplete reactions, side reactions, or failure of purification cartridges can lead to low radiochemical purity.
-
Reagents: The quality and purity of precursor molecules and reagents are critical. Degradation of reagents can impact the synthesis yield and purity.
-
Automated Synthesizer: Malfunctions in the synthesis module, such as leaks, blocked tubing, or incorrect valve switching, can lead to synthesis failure or impurities.
-
Aseptic Processing: Breaches in aseptic technique during formulation and dispensing can lead to microbial contamination or high endotoxin levels.
Q5: How should this compound (¹⁸F) be handled and stored?
A5: this compound (¹⁸F) is a radioactive drug and must be handled with appropriate safety measures to minimize radiation exposure.[1] Use waterproof gloves and effective shielding, including syringe shields. Store the product at a controlled room temperature (20°C to 25°C; 68°F to 77°F) in its original container with radiation shielding.[1]
Troubleshooting Guides
Issue 1: Low Radiochemical Yield
| Potential Cause | Troubleshooting Steps |
| Poor Fluoride-18 Trapping | 1. Check the condition and activation of the anion exchange cartridge. Ensure it is not expired or compromised. 2. Verify the volume and quality of the target water. 3. Ensure the transfer lines from the cyclotron to the synthesizer are not obstructed. |
| Inefficient Elution of Fluoride-18 | 1. Confirm the correct preparation and volume of the elution solution (e.g., Kryptofix 2.2.2/potassium carbonate). 2. Check for leaks in the elution pathway. |
| Incomplete Radiofluorination Reaction | 1. Verify the reaction temperature and time are within the validated parameters. 2. Check the quality and amount of the precursor. Ensure it has been stored correctly. 3. Ensure the reaction vessel is dry and free of contaminants. |
| Purification Cartridge Failure | 1. Inspect the purification cartridges (e.g., C18, alumina) for proper conditioning and ensure they are not expired. 2. Check for blockages in the cartridges or transfer lines. |
Issue 2: Low Radiochemical Purity
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Fluoride-18 | 1. Check the efficiency of the purification cartridges (e.g., alumina) designed to remove free fluoride. 2. Verify the composition and pH of the mobile phase in your analytical chromatography system. |
| Formation of Radiochemical Impurities | 1. Review the synthesis parameters, including reaction temperature and time. Deviations can lead to side reactions. 2. Check the purity of the precursor and reagents. 3. Ensure the correct purification cartridges are used and properly conditioned. |
| Hydrolysis of the Final Product | 1. Check the pH of the final formulation. An inappropriate pH can accelerate hydrolysis. 2. Ensure the product is stored at the recommended temperature. |
Issue 3: High Residual Solvent Levels
| Potential Cause | Troubleshooting Steps |
| Inefficient Solvent Evaporation | 1. Check the vacuum and temperature settings during the solvent evaporation step. 2. Ensure the nitrogen or argon flow used to aid evaporation is at the correct rate. 3. Inspect for any leaks in the vacuum system. |
| Contamination from Cleaning Procedures | 1. Review and verify the cleaning and drying procedures for the synthesis module and fluid pathways. 2. Ensure all cleaning solvents are thoroughly removed before starting the next synthesis. |
| Incorrect Reagent Preparation | 1. Verify the concentration of all solutions used in the synthesis. Using an incorrect volume of a solvent-based reagent can lead to higher residual levels. |
Quantitative Data Summary
Table 1: Acceptance Criteria for Clinical this compound (¹⁸F) Injection
| Parameter | Acceptance Criteria |
| Appearance | Clear, colorless solution, free from visible particles |
| pH | 4.0 - 6.0[1] |
| Radiochemical Purity | ≥ 95% |
| Enantiomeric Purity | ≥ 95% (anti-isomer) |
| Radionuclidic Identity | Fluorine-18 |
| Radionuclidic Purity | ≥ 99.5% |
| Half-life | 105 - 115 minutes |
| Residual Solvents | Acetonitrile: ≤ 410 ppm Ethanol: ≤ 5000 ppm |
| Bacterial Endotoxins | ≤ 175 EU/V (Endotoxin Units per vial) |
| Sterility | No microbial growth |
Table 2: Acceptance Criteria for Preclinical this compound (¹⁸F) Production
| Parameter | Acceptance Criteria |
| Appearance | Clear, colorless solution, free from visible particles |
| pH | 4.0 - 7.0 |
| Radiochemical Purity | ≥ 90% |
| Enantiomeric Purity | ≥ 90% (anti-isomer) |
| Residual Solvents | Acetonitrile: ≤ 1000 ppm Ethanol: ≤ 10000 ppm |
| Bacterial Endotoxins | Report results |
| Sterility | Aseptic processing conditions |
Note: Preclinical acceptance criteria can be less stringent than for clinical production and may vary depending on the specific research application.
Experimental Protocols
Protocol 1: Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage of this compound (¹⁸F) in the final product relative to other radioactive impurities.
Materials:
-
HPLC system with a radioactivity detector (e.g., NaI scintillation detector)
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water with a suitable buffer (e.g., 0.1 M ammonium formate)
-
This compound reference standard
-
Final this compound (¹⁸F) product
Methodology:
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Injection: Inject the this compound reference standard to determine its retention time.
-
Sample Preparation: Dilute a small aliquot of the final this compound (¹⁸F) product with the mobile phase.
-
Sample Injection: Inject the diluted sample onto the HPLC column.
-
Data Acquisition: Record the chromatogram from the radioactivity detector.
-
Data Analysis:
-
Identify the peak corresponding to this compound (¹⁸F) based on the retention time of the reference standard.
-
Integrate the area of all radioactive peaks in the chromatogram.
-
Calculate the radiochemical purity using the following formula: Radiochemical Purity (%) = (Area of this compound (¹⁸F) peak / Total area of all radioactive peaks) x 100
-
Protocol 2: Residual Solvent Analysis by Gas Chromatography (GC)
Objective: To quantify the amount of residual solvents (e.g., acetonitrile, ethanol) in the final product.
Materials:
-
Gas chromatography system with a Flame Ionization Detector (FID).[3]
-
Capillary column suitable for solvent analysis (e.g., DB-624 or equivalent)
-
Carrier gas: Helium or Nitrogen
-
Reference standards for each solvent to be quantified
-
Final this compound (¹⁸F) product
Methodology:
-
System Preparation: Set the GC oven temperature, injector temperature, and detector temperature according to a validated method. Equilibrate the column with the carrier gas.
-
Calibration Curve: Prepare a series of standard solutions of the solvents in water at known concentrations. Inject each standard to generate a calibration curve of peak area versus concentration.
-
Sample Preparation: Dilute a small aliquot of the final this compound (¹⁸F) product with water.
-
Sample Injection: Inject the diluted sample into the GC.
-
Data Acquisition: Record the chromatogram.
-
Data Analysis:
-
Identify the peaks corresponding to the residual solvents based on their retention times from the standard injections.
-
Determine the concentration of each solvent in the sample by comparing its peak area to the calibration curve.
-
Ensure the calculated concentrations are below the limits specified in the acceptance criteria.
-
Visualizations
Caption: Workflow for this compound (¹⁸F) Production and Quality Control.
Caption: Logical Flow for Investigating an Out-of-Specification (OOS) Result.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Analysis of residual solvents in 18F-FDG tracer of PET by GC [tws.xml-journal.net]
- 3. A generic gas chromatography method for determination of residual solvents in PET radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rapsprod.blob.core.windows.net [rapsprod.blob.core.windows.net]
- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 9. Pharmaceutical Sterility & Endotoxin Testing & Antimicrobial Efficacy | Lucideon [lucideon.com]
- 10. Injectable Liposome Sterility and Endotoxin Testing - CD Formulation [formulationbio.com]
Validation & Comparative
Head-to-head comparison of Fluciclovine PET/CT and PSMA PET/CT for prostate cancer
For researchers, scientists, and drug development professionals, the landscape of prostate cancer imaging is rapidly evolving. Two key players, Fluciclovine (¹⁸F) PET/CT and Prostate-Specific Membrane Antigen (PSMA) targeted PET/CT, are at the forefront of this evolution. This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed methodologies.
Prostate cancer remains a significant global health challenge. Accurate localization of primary, recurrent, and metastatic disease is paramount for effective treatment planning and patient outcomes. Positron Emission Tomography/Computed Tomography (PET/CT) has emerged as a powerful tool in this context, and the choice of radiotracer is a critical determinant of its diagnostic accuracy. This guide delves into a head-to-head comparison of two widely used radiotracers: ¹⁸F-Fluciclovine, a synthetic amino acid analog, and PSMA-ligand radiotracers, which target a cell surface protein highly expressed on prostate cancer cells.
Performance Metrics: A Quantitative Comparison
The diagnostic efficacy of this compound and PSMA PET/CT has been extensively evaluated in numerous studies. Meta-analyses and direct comparative trials provide valuable quantitative data on their performance in detecting prostate cancer, particularly in the challenging setting of biochemical recurrence.
Detection Rates in Biochemical Recurrence
In patients who have undergone definitive primary therapy and present with a rising prostate-specific antigen (PSA) level, a condition known as biochemical recurrence, the ability to localize the site of disease is crucial for guiding salvage therapies. Multiple studies have demonstrated the superiority of PSMA-targeted radiotracers in this setting, especially at low PSA levels.
A meta-analysis comparing ¹⁸F-labeled choline, this compound, and PSMA found pooled detection rates of 66%, 74%, and 83%, respectively.[1] The superiority of PSMA was particularly evident at lower PSA levels. For a PSA level less than 0.5 ng/ml, the detection rates were 23% for this compound and 58% for PSMA.[1] Another meta-analysis reported pooled detection rates for PSMA and this compound of 45% and 37% for a PSA level less than 0.5 ng/mL, 59% and 48% for a PSA level of 0.5–0.9 ng/mL, and a statistically significant difference of 80% and 62% for a PSA level of 1.0–1.9 ng/mL, respectively.[2]
A prospective head-to-head study in 50 patients with early biochemical recurrence (PSA ≤2.0 ng/mL) after radical prostatectomy found a significantly lower detection rate for this compound (26%) compared to ⁶⁸Ga-PSMA-11 (56%).[3] Another prospective comparison in 58 patients with biochemical recurrence showed an overall detection rate of 79.3% for this compound and 82.8% for ⁶⁸Ga-PSMA-11, which was not statistically significant. However, for local recurrence, this compound had a higher detection rate (37.9% vs. 27.6%), while PSMA was better at detecting extrapelvic lymph node and bone metastases.[4]
Table 1: Detection Rates in Biochemical Recurrence (per-patient analysis)
| PSA Level (ng/mL) | This compound PET/CT Detection Rate | PSMA PET/CT Detection Rate | Reference |
| < 0.5 | 23% | 58% | [1] |
| 0.5 - 0.99 | 46% | 75% | [1] |
| 1.0 - 1.99 | 57% | 86% | [1] |
| > 2.0 | 92% | 94% | [1] |
| < 0.5 | 37% | 45% | [2] |
| 0.5 - 0.9 | 48% | 59% | [2] |
| 1.0 - 1.9 | 62% | 80% | [2] |
| ≤ 2.0 (post-prostatectomy) | 26% | 56% | [3] |
Diagnostic Accuracy in Primary Staging
For the initial staging of high-risk prostate cancer, both this compound and PSMA PET have demonstrated high diagnostic accuracy. A meta-analysis comparing the two for detecting primary prostatic lesions found no statistically significant difference in pooled sensitivity (85% for this compound vs. 84% for PSMA) or specificity (77% for this compound vs. 83% for PSMA).[5]
Table 2: Diagnostic Accuracy for Primary Prostate Cancer Lesions
| Metric | This compound PET/CT | PSMA PET/CT | P-value | Reference |
| Pooled Sensitivity | 85% (95% CI: 73%, 92%) | 84% (95% CI: 77%, 89%) | 0.78 | [5] |
| Pooled Specificity | 77% (95% CI: 60%, 88%) | 83% (95% CI: 76%, 89%) | 0.40 | [5] |
Underlying Biological Mechanisms
The differing performance of this compound and PSMA PET/CT can be attributed to their distinct biological targets and mechanisms of uptake.
This compound (¹⁸F)
This compound is a synthetic amino acid analog. Prostate cancer cells exhibit upregulated amino acid transport to fuel their increased metabolic and proliferative rates.[6][7] this compound is transported into cancer cells primarily by sodium-dependent (ASCT2) and sodium-independent (LAT1) amino acid transporters.[8][9] Once inside the cell, it is not metabolized and is trapped, allowing for PET imaging.
Caption: this compound uptake is mediated by amino acid transporters ASCT2 and LAT1.
PSMA (Prostate-Specific Membrane Antigen)
PSMA is a transmembrane protein that is highly overexpressed on the surface of most prostate cancer cells.[10] PSMA-ligand radiotracers, such as ⁶⁸Ga-PSMA-11 or ¹⁸F-DCFPyL, bind with high affinity to the extracellular domain of PSMA.[11] Following binding, the radiotracer-PSMA complex is internalized into the cell, leading to accumulation of the radioactive signal.
Caption: PSMA ligand binds to the PSMA receptor, leading to internalization and signal accumulation.
Experimental Protocols
Standardized imaging protocols are essential for ensuring the quality and comparability of PET/CT scans. The European Association of Nuclear Medicine (EANM) and the Society of Nuclear Medicine and Molecular Imaging (SNMMI) have published joint procedure guidelines for both this compound and PSMA PET/CT.
This compound (¹⁸F) PET/CT Protocol
The EANM/SNMMI procedure guideline for [¹⁸F]this compound PET/CT provides detailed recommendations for patient preparation, radiopharmaceutical administration, and image acquisition.[12]
Caption: Standardized workflow for this compound PET/CT imaging.
Table 3: this compound (¹⁸F) PET/CT Experimental Protocol
| Step | Procedure | Details | Reference |
| Patient Preparation | Fasting | Minimum of 4 hours. | [12] |
| Exercise | Avoid significant exercise for at least one day prior. | ||
| Hydration | Patients should be well-hydrated. | [12] | |
| Voiding | Void 30-60 minutes before injection and refrain until after the scan. | ||
| Radiopharmaceutical | Dosage | 370 MBq (10 mCi) of ¹⁸F-Fluciclovine. | [13] |
| Administration | Intravenous bolus injection. | [12] | |
| Imaging | Uptake Time | 3-5 minutes post-injection. | [12][13] |
| Scan Range | Mid-thigh to the base of the skull. | [12] | |
| Patient Positioning | Supine with arms above the head. |
PSMA PET/CT Protocol
The joint EANM/SNMMI procedure guideline for PSMA PET/CT outlines the standardized methodology for various PSMA-ligand radiotracers.[14][15][16][17]
Caption: Standardized workflow for PSMA PET/CT imaging.
Table 4: PSMA PET/CT Experimental Protocol
| Step | Procedure | Details | Reference |
| Patient Preparation | Fasting | Not required. | [16][18] |
| Hydration | Patients should be well-hydrated. | [16][18] | |
| Voiding | Void immediately before image acquisition. | [16] | |
| Radiopharmaceutical | Dosage | Varies by tracer (e.g., ⁶⁸Ga-PSMA-11, ¹⁸F-DCFPyL). | [14] |
| Administration | Intravenous injection. | [19] | |
| Imaging | Uptake Time | Approximately 60 minutes post-injection. | [18][19] |
| Scan Range | Mid-thigh to the base of the skull. | [14] | |
| Patient Positioning | Supine. | [18] |
Conclusion: A Tale of Two Tracers
Both this compound and PSMA PET/CT are valuable tools in the armamentarium for prostate cancer imaging. For the initial staging of high-risk primary prostate cancer, both tracers demonstrate comparable and high diagnostic accuracy. However, in the setting of biochemical recurrence, particularly at low PSA levels, the evidence strongly supports the superior detection rates of PSMA-targeted radiotracers.
An advantage of this compound is its lower urinary excretion, which can be beneficial for detecting local recurrences near the bladder.[4] Conversely, the high specificity and sensitivity of PSMA ligands for prostate cancer cells often translate into better overall disease detection, especially for distant metastases.
The choice between this compound and PSMA PET/CT will depend on the specific clinical scenario, availability, and institutional expertise. For researchers and drug development professionals, understanding the distinct mechanisms of action and performance characteristics of these tracers is crucial for designing clinical trials and developing novel diagnostic and therapeutic agents for prostate cancer. The continued head-to-head comparison of these and emerging radiotracers will further refine their roles in the personalized management of prostate cancer.
References
- 1. Frontiers | The Diagnostic Role of 18F-Choline, 18F-Fluciclovine and 18F-PSMA PET/CT in the Detection of Prostate Cancer With Biochemical Recurrence: A Meta-Analysis [frontiersin.org]
- 2. pubs.rsna.org [pubs.rsna.org]
- 3. ascopubs.org [ascopubs.org]
- 4. A Prospective Head-to-Head Comparison of 18F-Fluciclovine With 68Ga-PSMA-11 in Biochemical Recurrence of Prostate Cancer in PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 18F-Fluciclovine versus PSMA PET Imaging in Primary Tumor Detection during Initial Staging of High-Risk Prostate Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Update on 18F-Fluciclovine PET for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on 18F-Fluciclovine PET for Prostate Cancer Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diagnostic performance of 18F-fluciclovine PET/CT in prostate cancer patients with rising PSA level ≤ 0.5 ng/ml after multiple treatment failures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PSMA PET-CT Accurately Detects Prostate Cancer Spread - NCI [cancer.gov]
- 11. PSMA PET Scan for Prostate Cancer | UCSF Radiology [radiology.ucsf.edu]
- 12. snmmi.org [snmmi.org]
- 13. Best Practices for 18F-Fluciclovine PET/CT Imaging of Recurrent Prostate Cancer: A Guide for Technologists | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 14. snmmi.org [snmmi.org]
- 15. PSMA PET/CT: joint EANM procedure guideline/SNMMI procedure standard for prostate cancer imaging 2.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. imaging-therapy.com [imaging-therapy.com]
- 17. EANM/SNMMI guideline for PSMA PET/CT Prostate Cancer Imaging 2.0 | SNMMI [snmmi.org]
- 18. Patient Preparations | PET/CT PSMA Study | Midstate Radiology Associates [midstateradiology.com]
- 19. PSMA PET Scan - Purpose, Preparation & Complete Procedure [ganeshdiagnostic.com]
Unveiling Prostate Cancer: A Comparative Guide to Fluciclovine PET Imaging with Histopathological Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fluciclovine (¹⁸F-Fluciclovine) PET imaging for prostate cancer with alternative methods, supported by experimental data from prostatectomy specimens. We delve into the quantitative performance, experimental protocols, and underlying biological pathways to offer a comprehensive resource for evaluating this imaging modality.
This compound, a synthetic amino acid analog, is a radiotracer used in Positron Emission Tomography (PET) to visualize prostate cancer. Its uptake is mediated by upregulated amino acid transporters, particularly Alanine-Serine-Cysteine Transporter 2 (ASCT2) and L-type Amino Acid Transporter 1 (LAT1), which are overexpressed in prostate cancer cells.[1][2][3][4] This guide critically examines the evidence validating this compound PET imaging against the gold standard of histopathology from radical prostatectomy specimens and compares its performance with other imaging agents.
Quantitative Data Presentation: Performance Metrics
The diagnostic accuracy of this compound PET in detecting primary and recurrent prostate cancer has been evaluated in numerous studies, with histopathological correlation from prostatectomy specimens serving as the reference standard.[5][6] Below are tables summarizing the performance of this compound PET and its comparison with other imaging modalities.
Table 1: Diagnostic Performance of this compound (¹⁸F) PET/CT in Detecting Prostate Cancer with Histopathological Correlation
| Study Cohort | Analysis Level | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Accuracy | Citation(s) |
| High-Risk Primary PCa | Per-Lesion (clinically significant) | 85% | 68% | - | - | - | [7][8] |
| High-Risk Primary PCa | Per-Patient | 80% | 50% | - | - | - | [4] |
| Recurrent PCa (Prostate/Prostate Bed) | Per-Patient | 90.2% | 40.0% | 75.3% | 66.7% | 73.6% | [5] |
| Recurrent PCa (Extraprostatic) | Per-Patient | 55.0% | 96.7% | 95.7% | 61.7% | 72.9% | [5] |
PCa: Prostate Cancer
Table 2: Head-to-Head Comparison of this compound (¹⁸F) PET/CT with PSMA-targeted PET/CT and [¹¹C]Choline PET/CT
| Comparison | Study Cohort | Analysis Level | This compound Performance | Comparator Performance | Key Findings | Citation(s) |
| This compound vs. [¹⁸F]PSMA-1007 | Intermediate- to High-Risk Primary PCa | Per-Lesion (clinically significant) | Sensitivity: 73.5% | Sensitivity: 86.8% | [¹⁸F]PSMA-1007 PET/CT demonstrated higher sensitivity for clinically significant prostate cancer. | [1] |
| This compound vs. ⁶⁸Ga-PSMA-11 | Biochemical Recurrence | Per-Patient Detection Rate | 79.3% | 82.8% | Overall detection rates were similar, but this compound showed a higher detection rate for local recurrence (37.9% vs. 27.6%). | [9] |
| This compound vs. ⁶⁸Ga-PSMA-11 | Biochemical Recurrence (PSA <2.0 ng/mL) | Per-Patient Detection Rate | 26% | 56% | ⁶⁸Ga-PSMA-11 PET/CT had a significantly higher detection rate in patients with low PSA levels. | [10][11] |
| This compound vs. [¹¹C]Choline | High-Risk Primary PCa | Per-Lesion (clinically significant) | AUC: ≥ 0.70 | AUC: ≥ 0.70 | Both tracers showed moderate and similar performance. | [7][8] |
| This compound vs. [¹⁸F]Fluorocholine | Biochemical Recurrence | Per-Patient Detection Rate | 64% | 35% | [¹⁸F]this compound PET/CT had a significantly higher detection rate. | [12] |
AUC: Area Under the Curve
Experimental Protocols
The validation of this compound PET imaging relies on rigorous experimental protocols that ensure accurate correlation with histopathological findings. A generalized workflow is described below.
Key Experimental Methodologies
-
Patient Selection: Patients with biopsy-proven, typically intermediate- to high-risk prostate cancer scheduled for radical prostatectomy are enrolled.[1][7] Informed consent is obtained according to institutional review board-approved protocols.[7]
-
PET/CT Imaging Protocol:
-
Radiotracer Administration: Patients are administered a standard dose of ¹⁸F-Fluciclovine intravenously.
-
Imaging Acquisition: PET/CT scans are performed at specified time points post-injection. Imaging typically covers the area from the skull base to the mid-thigh.[3]
-
-
Image Analysis:
-
Experienced nuclear medicine physicians, often blinded to the final histopathology results, interpret the PET images.[7]
-
Tracer uptake is assessed visually and semi-quantitatively, using metrics like the maximum standardized uptake value (SUVmax).[7] A lesion is typically considered positive if its uptake is greater than the surrounding background tissue.[4]
-
-
Radical Prostatectomy and Specimen Handling:
-
Patients undergo radical prostatectomy as planned.
-
The excised prostate specimen is fixed, inked, and sliced, often using a prostate-specific mold to ensure consistent sectioning.[13]
-
-
Histopathological Analysis:
-
Image and Histopathology Correlation:
-
The PET scan findings are correlated with the histopathological map of the prostate specimen.[14] The location, size, and uptake intensity of lesions on the PET scan are compared with the location, size, and Gleason score of tumors identified in the tissue.
-
Mandatory Visualizations
Signaling Pathway of this compound Uptake
Caption: Mechanism of this compound uptake and signal generation in prostate cancer cells.
Experimental Workflow for Histopathological Validation
Caption: Workflow for validating this compound PET imaging against histopathology.
References
- 1. Prospective Histopathologic Comparison Between [18F]PSMA-1007 PET/CT and [18F]this compound PET/CT of Intraprostatic Tumor Detection: The TRACER Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 18F-Fluciclovine PET metabolic imaging reveals prostate cancer tumour heterogeneity associated with disease resistance to androgen deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of [18F]this compound PET/CT in the Characterization of High-Risk Primary Prostate Cancer: Comparison with [11C]Choline PET/CT and Histopathological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.emory.edu [med.emory.edu]
- 6. 18F-Fluciclovine PET for Assessment of Prostate Cancer with Histopathology as Reference Standard: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of [18F]this compound PET/CT in the Characterization of High-Risk Primary Prostate Cancer: Comparison with [11C]Choline PET/CT and Histopathological Analysis | MDPI [mdpi.com]
- 8. The Role of [18F]this compound PET/CT in the Characterization of High-Risk Primary Prostate Cancer: Comparison with [11C]Choline PET/CT and Histopathological Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Prospective Head-to-Head Comparison of 18F-Fluciclovine With 68Ga-PSMA-11 in Biochemical Recurrence of Prostate Cancer in PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. 18F-fluciclovine PET-CT and 68Ga-PSMA-11 PET-CT in patients with early biochemical recurrence after prostatectomy: a prospective, single-centre, single-arm, comparative imaging trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Detection of prostate cancer with 18F-DCFPyL PET/CT compared to final histopathology of radical prostatectomy specimens: is PSMA-targeted biopsy feasible? The DeTeCT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Registration methodology for PET-CT, MRI and histology for the human prostate | Journal of Nuclear Medicine [jnm.snmjournals.org]
A Head-to-Head Battle in Prostate Cancer Imaging: Fluciclovine vs. 18F-Choline PET/CT for Biochemical Recurrence
For researchers, scientists, and drug development professionals navigating the landscape of prostate cancer diagnostics, the choice of imaging agent following a biochemical recurrence can be critical. This guide provides a comprehensive comparison of the diagnostic performance of Fluciclovine (18F) and 18F-Choline PET/CT, supported by experimental data, detailed methodologies, and visual pathways to elucidate their mechanisms and applications.
The early and accurate detection of recurrent prostate cancer after primary therapy is paramount for effective salvage treatment. Positron Emission Tomography/Computed Tomography (PET/CT) with radiotracers like this compound, a synthetic amino acid analog, and 18F-Choline, a precursor for cell membrane synthesis, has emerged as a powerful tool in this clinical setting. This guide delves into a comparative analysis of these two prominent imaging agents.
Quantitative Data Presentation
The diagnostic performance of this compound and 18F-Choline PET/CT in detecting biochemical recurrence of prostate cancer has been evaluated in numerous studies. A meta-analysis of 46 studies provides a robust overview of their respective capabilities.[1][2][3]
| Diagnostic Performance Metric | 18F-Choline PET/CT | This compound PET/CT |
| Pooled Sensitivity | 0.93 (95% CI, 0.85–0.98)[1][2][3] | 0.80 (95% CI, 0.65–0.897)[1][2][3] |
| Pooled Specificity | 0.91 (95% CI, 0.73–0.97)[1][2][3] | 0.66 (95% CI, 0.50–0.79)[1][2][3] |
| Overall Detection Rate | 66%[1][2][3] | 74%[1][2][3] |
The detection rates of both tracers are significantly influenced by the patient's Prostate-Specific Antigen (PSA) levels at the time of imaging.
| PSA Level (ng/mL) | 18F-Choline PET/CT Detection Rate | This compound PET/CT Detection Rate |
| < 0.5 | 35%[1][2][3] | 23%[1][2][3] |
| 0.5 - 0.99 | 41%[1][2][3] | 46%[1][2][3] |
| 1.0 - 1.99 | 62%[1][2][3] | 57%[1][2][3] |
| > 2.0 | 80%[1][2][3] | 92%[1][2][3] |
A head-to-head comparison in a cohort of 138 patients with early biochemical recurrence demonstrated a significantly higher overall detection rate for this compound PET/CT (64%) compared to 18F-Choline PET/CT (35%).[4][5] This study also highlighted this compound's superior performance in detecting lesions within the prostate region.[4][5]
Experimental Protocols
The methodologies employed in comparative studies of this compound and 18F-Choline PET/CT follow a structured approach to ensure the reliability and validity of the findings.
Patient Selection:
-
Inclusion criteria typically involve patients with a history of prostate cancer treated with primary definitive therapy (e.g., radical prostatectomy, radiotherapy) who subsequently present with biochemical recurrence, commonly defined as a rising PSA level.[5]
-
Exclusion criteria often include recent anti-cancer treatment that could interfere with the PET scan results.
Radiotracer Administration and Imaging:
-
18F-Choline PET/CT: Patients are typically required to be well-hydrated. The acquisition protocol may include an early dynamic scan of the pelvis starting shortly after the intravenous injection of 18F-Choline, followed by a whole-body scan approximately one hour post-injection.[6] The early pelvic scan is crucial for distinguishing between local recurrence and radiotracer excretion in the urinary bladder.[7]
-
This compound PET/CT: No specific patient preparation such as fasting is generally required. Imaging is typically performed with a whole-body scan acquired shortly after the intravenous administration of this compound.
Image Interpretation:
-
Experienced nuclear medicine physicians or radiologists, often blinded to the results of the other imaging modality, interpret the PET/CT scans.
-
The presence, location (e.g., prostate bed, pelvic lymph nodes, distant metastases), and intensity of radiotracer uptake are recorded.
Statistical Analysis:
-
The diagnostic performance metrics, including sensitivity, specificity, positive predictive value (PPV), negative predictive value (NPV), and overall detection rates, are calculated.
-
Statistical tests are used to compare the performance of the two tracers, both overall and within subgroups based on factors like PSA levels.
Visualizing the Pathways
To better understand the underlying biological mechanisms and the experimental workflow, the following diagrams are provided.
Caption: Logical flow of a comparative study for diagnostic performance.
Caption: Cellular uptake mechanisms of this compound and 18F-Choline.
Conclusion
The choice between this compound and 18F-Choline PET/CT for imaging biochemical recurrence in prostate cancer depends on various factors, including PSA levels and the suspected location of recurrence. While 18F-Choline demonstrates higher pooled sensitivity and specificity in a meta-analysis, head-to-head comparisons and overall detection rates in some studies favor this compound, particularly at higher PSA levels and for local recurrence.[1][2][3][4][5] Understanding the distinct cellular uptake mechanisms of these tracers is crucial for interpreting imaging findings and guiding clinical decision-making. This compound, as a synthetic amino acid, is taken up by upregulated amino acid transporters, whereas 18F-Choline is incorporated into the cell membrane synthesis pathway via choline kinase. This fundamental difference in their biological pathways contributes to their varying diagnostic performances in different clinical scenarios. Researchers and clinicians should consider these nuances when selecting the optimal imaging modality for their patients or research cohorts.
References
- 1. Imaging of prostate cancer with PET/CT using 18F-Fluorocholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Axumin® (this compound F 18) injection | Mechanism of Action for Axumin [axumin.com]
- 3. urotoday.com [urotoday.com]
- 4. sma.org [sma.org]
- 5. 18F-fluciclovine PET-CT and 68Ga-PSMA-11 PET-CT in patients with early biochemical recurrence after prostatectomy: a prospective, single-centre, single-arm, comparative imaging trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimising 18F-Choline PET/CT Acquisition Protocol in Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Acquisition Protocol of 18F-Choline PET/CT in Prostate Cancer Patients: Review of the Literature about Methodology and Proposal of Standardization - PMC [pmc.ncbi.nlm.nih.gov]
Fluciclovine PET/CT in Prostate Cancer: A Comparative Guide on SUVmax Correlation with Gleason Score and pISUP Grade
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 18F-Fluciclovine Positron Emission Tomography/Computed Tomography (PET/CT) in assessing prostate cancer aggressiveness. It focuses on the correlation between the maximum Standardized Uptake Value (SUVmax) of Fluciclovine and histopathological measures, namely the Gleason score and the International Society of Urological Pathology (ISUP) grade. The information is supported by experimental data from published studies to aid in research and development.
Data Summary: Correlation of this compound SUVmax with Pathological Grades
The following table summarizes the quantitative data from studies investigating the correlation between this compound SUVmax and Gleason score or pISUP grade.
| Study | Number of Patients/Lesions | Key Findings | Statistical Significance |
| Unnamed Study[1] | 19 patients (45 malignant lesions) | A statistically significant correlation was found between this compound SUVmax and pISUP grade.[1] | p < 0.001[1] |
| Turkbey et al. (as cited in[2]) | Not specified | SUVmax was correlated with Gleason score. | Spearman rank correlation of 0.53[2] |
| Schuster et al. (as cited in[2]) | 10 patients | Found considerable SUVmax overlap between prostate cancer and benign tissue. | Not specified |
| LOCATE Trial[3] | 213 evaluable patients | No association was seen between staging Gleason scores and positive scans. | Not specified |
| Unnamed Study[4] | 28 studies | Higher Gleason scores (GS 8-10) were related to the positivity of 18F-Fluciclovine PET/CT, but it did not reach statistical significance.[4] | p=0.396[4] |
Experimental Protocols
The methodologies for key experiments cited in this guide are detailed below to provide a comprehensive understanding of the data generation process.
18F-Fluciclovine PET/CT Imaging Protocol
This protocol represents a standardized approach for this compound PET/CT imaging in prostate cancer studies.
-
Patient Preparation:
-
Patients are required to fast for a minimum of 4 hours prior to the scan to minimize physiologic background uptake.[5]
-
They are also instructed to avoid significant exercise for 24 hours before the scan.[5]
-
Patients should be well-hydrated and are encouraged to void immediately before the scan to reduce bladder activity.[5][6]
-
-
Radiotracer Administration:
-
A standard dose of 18F-Fluciclovine (typically around 10.0 mCi) is administered intravenously.[3]
-
-
Image Acquisition:
-
Image Analysis:
-
Any focal uptake of 18F-Fluciclovine that is greater than the background activity and not attributable to normal physiological distribution is considered potentially pathological.[8]
-
The maximum Standardized Uptake Value (SUVmax) is calculated for regions of interest.
-
Histopathological Analysis
-
Sample Collection:
-
Prostate tissue samples are obtained through biopsy or from radical prostatectomy specimens.
-
-
Grading:
-
The collected tissues are histopathologically examined by a pathologist.
-
The Gleason score is determined based on the architectural patterns of the prostate cancer cells.
-
The pISUP (prostate International Society of Urological Pathology) grade is then assigned based on the Gleason score.
-
Visualizations
This compound Uptake Signaling Pathway
Caption: this compound is transported into prostate cancer cells primarily by ASCT2 and LAT1 amino acid transporters.
Experimental Workflow: Correlating SUVmax with Histopathology
Caption: Workflow for investigating the correlation between this compound SUVmax and histopathological grades.
References
- 1. The Role of [18F]this compound PET/CT in the Characterization of High-Risk Primary Prostate Cancer: Comparison with [11C]Choline PET/CT and Histopathological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of prostate cancer aggressiveness using 18F-Fluciclovine (FACBC) PET and multisequence multiparametric MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Diagnostic performance of 18F-fluciclovine PET/CT in prostate cancer patients with rising PSA level ≤ 0.5 ng/ml after multiple treatment failures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. radiology.unm.edu [radiology.unm.edu]
- 7. Update on 18F-Fluciclovine PET for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Fluciclovine PET and MRI for the Detection of Intraprostatic Lesions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Leading Imaging Modalities in Prostate Cancer Diagnostics
The accurate detection and localization of intraprostatic lesions are critical for the effective diagnosis, staging, and management of prostate cancer. Both multiparametric Magnetic Resonance Imaging (mpMRI) and ¹⁸F-Fluciclovine Positron Emission Tomography (PET) have emerged as advanced imaging techniques for this purpose. This guide provides a comprehensive comparative analysis of their performance, supported by experimental data, to inform research and clinical decision-making.
Quantitative Performance Analysis
The diagnostic accuracy of Fluciclovine PET and mpMRI has been evaluated in numerous studies, particularly in the setting of biochemically recurrent prostate cancer. The following table summarizes key performance metrics from comparative studies. It is important to note that performance can vary based on the clinical setting (primary diagnosis vs. recurrence), patient population, and specific imaging protocols.
| Imaging Modality | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Study Population |
| ¹⁸F-Fluciclovine PET/CT | 100% | 11.1% | 61.9% | 100% | Recurrent Prostate Cancer (Non-prostatectomy) |
| mpMRI | 15.4% - 38.5% | 55.6% - 77.8% | 50.0% - 55.6% | Not Reported | Recurrent Prostate Cancer (Non-prostatectomy) |
| ¹⁸F-Fluciclovine PET/CT | 87.5% | 90.0% | 87.5% | Not Reported | Extraprostatic Disease (Recurrence) |
| mpMRI | 50% - 75% | 70% - 80% | 57% - 75% | Not Reported | Extraprostatic Disease (Recurrence) |
| ¹⁸F-Fluciclovine PET/CT | 96.6% | 94.3% | 93.4% | 97% | Recurrent/Metastatic Prostate Cancer (Pelvis) |
| mpMRI | 91.5% | 95.7% | 94.7% | 93% | Recurrent/Metastatic Prostate Cancer (Pelvis) |
| MRI | 100% | 91% | 93% | 100% | Local Recurrence after Prostatectomy |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the performance data. Below are detailed experimental protocols for both this compound PET/CT and mpMRI.
¹⁸F-Fluciclovine PET/CT Protocol
-
Patient Preparation: Patients are typically instructed to avoid significant exercise for at least 24 hours prior to the scan to minimize muscle uptake of the radiotracer.[1] Fasting for 4-6 hours is also common.
-
Radiotracer Administration: A standard dose of 370 MBq (10 mCi) of ¹⁸F-Fluciclovine is administered intravenously.[2]
-
Image Acquisition: PET imaging begins 3-5 minutes after the injection.[1][2] The scan typically covers the area from the base of the skull to the mid-thigh.
-
Image Interpretation: Interpretation is primarily qualitative, comparing tracer uptake in suspicious lesions to the background activity in the bone marrow or blood pool.[[“]][4] There is currently no standardized scoring system analogous to PI-RADS for this compound PET.[[“]][4]
Multiparametric MRI (mpMRI) Protocol
-
Patient Preparation: No specific dietary restrictions are usually required. An enema may be administered to reduce rectal gas and improve image quality.
-
Imaging Sequences: A standard mpMRI protocol includes:
-
T2-weighted imaging (T2WI): Provides detailed anatomical information of the prostate gland and surrounding structures.[5][6]
-
Diffusion-weighted imaging (DWI): Measures the random motion of water molecules, which is restricted in cancerous tissue.[5][6]
-
Dynamic contrast-enhanced (DCE) imaging: Involves the injection of a gadolinium-based contrast agent to assess tissue vascularity.[7]
-
-
Image Interpretation: mpMRI scans are interpreted using the Prostate Imaging-Reporting and Data System (PI-RADS) version 2.1.[8][9] This system provides a standardized 1 to 5 score for the likelihood of clinically significant prostate cancer, with 1 being very low and 5 being very high.[9][10]
Reference Standard: Histopathological Verification
In most clinical trials, the definitive diagnosis is established through histopathological analysis of tissue samples obtained via biopsy.[11] Following imaging, suspicious lesions are targeted for biopsy. The biopsy can be performed under ultrasound guidance, with MRI-ultrasound fusion technology, or directly within the MRI scanner.[6][12] The collected tissue is then examined by a pathologist to confirm the presence and grade of cancer.
Comparative Workflow and Signaling Pathways
The following diagrams illustrate the diagnostic workflow for a patient with suspected intraprostatic lesions and the underlying biological principle of this compound uptake.
References
- 1. snmmi.org [snmmi.org]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. Standard Operating Procedure for Multiparametric Magnetic Resonance Imaging in the Diagnosis, Staging and Management of Prostate Cancer - American Urological Association [auanet.org]
- 6. RACGP - Multiparametric MRI in the diagnosis of prostate cancer [racgp.org.au]
- 7. Multiparametric magnetic resonance imaging of the prostate—a basic tutorial - Cabarrus - Translational Andrology and Urology [tau.amegroups.org]
- 8. The Radiology Assistant : Prostate Cancer - PI-RADS v2.1 [radiologyassistant.nl]
- 9. radiopaedia.org [radiopaedia.org]
- 10. droracle.ai [droracle.ai]
- 11. Prostate biopsy explained: Process, recovery and results | MD Anderson Cancer Center [mdanderson.org]
- 12. Standards for prostate biopsy - PMC [pmc.ncbi.nlm.nih.gov]
Validating Fluciclovine Uptake as a Biomarker for Amino Acid Transporter Expression: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fluciclovine (¹⁸F) PET imaging as a biomarker for amino acid transporter expression, supported by experimental data and detailed methodologies. This compound, a synthetic amino acid analog, is a PET radiotracer used for imaging in oncology, primarily for the detection of recurrent prostate cancer. [1][2] Its uptake is mediated by upregulated amino acid transporters in cancer cells, particularly the L-type amino acid transporter 1 (LAT1) and the alanine, serine, and cysteine transporter 2 (ASCT2).[3][4] This guide will delve into the performance of this compound in relation to these transporters and compare it with other relevant PET tracers.
Performance Comparison of this compound and Other PET Tracers
This compound has been evaluated against other amino acid PET tracers, such as ¹¹C-methionine (MET), and prostate-specific membrane antigen (PSMA) targeted radiotraciers. The following tables summarize key performance metrics from comparative studies.
| Tracer Comparison | Cancer Type | Key Findings | Reference |
| This compound vs. ¹¹C-methionine (MET) | Glioma | This compound-PET showed higher lesion-to-normal brain tissue ratios and better contrast than MET-PET, suggesting improved detection of glioma.[5][6] | [5][6] |
| This compound vs. ⁶⁸Ga-PSMA-11 | Recurrent Prostate Cancer | Studies show mixed results. One study noted lower detection rates for this compound, while another found statistically similar overall detection rates (79% vs. 83%).[3] this compound showed a significantly higher detection rate for local recurrence in one study (38% vs. 28%).[3][7] | [3][7] |
| This compound vs. ¹¹C-choline | Recurrent Prostate Cancer | This compound PET/CT demonstrated overall superior imaging performance compared to ¹¹C-choline PET/CT.[1] | [1] |
Correlation of this compound Uptake with Amino Acid Transporter Expression
The validation of this compound as a biomarker hinges on its correlation with the expression of its target transporters, LAT1 and ASCT2.
| Cancer Type | Transporter | Correlation with this compound Uptake | Key Findings | Reference |
| Glioblastoma | ASCT2 | Positive correlation | Increased this compound PET uptake was associated with increased levels of ASCT2, suggesting its utility in assessing amino acid metabolism.[8] | [8] |
| Glioblastoma | LAT1 | No significant correlation | The study did not find a significant association between this compound uptake and LAT1 levels in multivariate models.[8] | [8] |
| Primary Prostate Cancer | LAT1 | Significant positive correlation | Tumors with higher Gleason Grade Groups showed significantly higher this compound uptake and higher LAT1 staining intensity.[9] | [9] |
| Primary Prostate Cancer | ASCT2 | No significant correlation | No correlation was found between ASCT2 expression and this compound uptake or Gleason Grade Group.[9] However, another study noted that in 90% of tumors, increased this compound uptake was associated with moderate or high ASCT2 expression.[9] | [9][10] |
| Castration-Resistant Prostate Cancer (CRPC) | LAT1 (SLC7A5 and SLC3A2) | Upregulated expression | LAT1 subunits were expressed at relatively high levels in castration-resistant orthografts.[7] | [7] |
| Castration-Resistant Prostate Cancer (CRPC) | ASCT2 (SLC1A5) | Low expression | ASCT2 expression was at a low level in the CRPC model under chronic androgen deprivation therapy.[7] | [7] |
Experimental Protocols
In Vivo this compound PET Imaging and Analysis (Glioblastoma Xenograft Model)
-
Animal Model: Patient-derived or immortalized glioblastoma xenograft models are established in rats.[8]
-
Radiotracer Injection: Rats are administered with ¹⁸F-Fluciclovine.
-
PET/MRI Scans: Dynamic PET scans are acquired, often alongside MRI for anatomical reference.[8] Imaging can be performed at intermediate timepoints (e.g., 15-35 minutes post-injection).[8]
-
Image Analysis: Regions of interest (ROIs) are drawn on the tumor and contralateral normal brain tissue to calculate standardized uptake values (SUVs) and tumor-to-normal tissue (T/N) ratios.[8][11]
-
Pathology: Following imaging, brains are dissected, flash-frozen, and sectioned for histological and molecular analysis.[8]
Immunohistochemistry for Amino Acid Transporter Expression
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections from tumor biopsies or resections are prepared.[9]
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval.
-
Blocking: Non-specific binding is blocked using a suitable blocking serum.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies specific for LAT1 or ASCT2.
-
Secondary Antibody & Detection: A horseradish peroxidase-conjugated secondary antibody is applied, followed by a chromogen (e.g., DAB) to visualize the staining.
-
Scoring: The staining intensity and percentage of positive cells are scored by a pathologist. Staining intensity can be graded (e.g., negative, low, moderate, high).[9][12]
Western Blot for Amino Acid Transporter Expression
-
Protein Extraction: Protein lysates are prepared from tumor tissue or cell lines.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against LAT1, ASCT2, and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]
Visualizations
Caption: Simplified diagram of this compound uptake via LAT1 and ASCT2 transporters.
Caption: General experimental workflow for validating this compound uptake.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. ascopubs.org [ascopubs.org]
- 3. scienceopen.com [scienceopen.com]
- 4. TPC - this compound [turkupetcentre.net]
- 5. Diagnosis of Brain Tumors Using Amino Acid Transport PET Imaging with 18F-fluciclovine: A Comparative Study with L-methyl-11C-methionine PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. 18F-Fluciclovine PET metabolic imaging reveals prostate cancer tumour heterogeneity associated with disease resistance to androgen deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Imaging Glioblastoma With 18F-Fluciclovine Amino Acid Positron Emission Tomography [frontiersin.org]
- 9. Correlation between 18F-1-amino-3-fluorocyclobutane-1-carboxylic acid (18F-fluciclovine) uptake and expression of alanine-serine-cysteine-transporter 2 (ASCT2) and L-type amino acid transporter 1 (LAT1) in primary prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amino acid transporter expression and 18F-FACBC uptake at PET in primary prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Fluciclovine PET/CT compared to conventional imaging for restaging prostate cancer
A comprehensive review of current evidence demonstrates that Fluciclovine (¹⁸F) PET/CT offers superior diagnostic accuracy and a greater impact on patient management compared to conventional imaging modalities for restaging prostate cancer in patients with biochemical recurrence. This advanced molecular imaging technique has consistently shown higher detection rates, particularly at low PSA levels, leading to more appropriate and potentially curative salvage therapies.
Conventional imaging, which includes computed tomography (CT), magnetic resonance imaging (MRI), and bone scintigraphy, has long been the standard for restaging prostate cancer. However, these methods have limitations in detecting small-volume disease, especially in soft tissues and at low prostate-specific antigen (PSA) levels.[1][2] this compound PET/CT, a functional imaging modality, overcomes many of these challenges by targeting the increased amino acid transport characteristic of prostate cancer cells.[3][4]
Enhanced Diagnostic Performance of this compound PET/CT
Multiple studies have consistently demonstrated the superior diagnostic performance of this compound PET/CT over conventional imaging. A study by Odewole et al. found a significantly higher sensitivity for this compound PET/CT compared to CT (89% vs. 11%) for detecting recurrent disease.[5] While the specificity was lower for this compound PET/CT in the prostate/prostate bed, its ability to identify extraprostatic disease was a significant advantage.[5][6]
For extraprostatic recurrence, this compound PET/CT demonstrated a sensitivity of 46% and a specificity of 100%, whereas CT had a sensitivity of only 12% with the same specificity.[5] This highlights the ability of this compound PET/CT to identify sites of disease that are often missed by conventional anatomical imaging.
| Performance Metric | This compound PET/CT | Conventional Imaging (CT) | Reference Study |
| Overall Sensitivity | 89% | 11% | Odewole et al.[5] |
| Overall Specificity | 56% | 88% | Odewole et al.[5] |
| Overall Accuracy | 78% | 35% | Odewole et al.[5] |
| Positive Predictive Value | 82% | 67% | Odewole et al.[5] |
| Negative Predictive Value | 69% | 31% | Odewole et al.[5] |
| Sensitivity (Extraprostatic) | 46% | 12% | Odewole et al.[5] |
| Specificity (Extraprostatic) | 100% | 100% | Odewole et al.[5] |
Impact on Clinical Management and Treatment Planning
The enhanced detection capabilities of this compound PET/CT have a profound impact on clinical decision-making. The prospective, multi-center LOCATE trial demonstrated that the addition of this compound PET/CT to the diagnostic work-up led to a change in clinical management for 59% of patients with biochemically recurrent prostate cancer who had negative or equivocal conventional imaging.[7][8] Of these changes, a remarkable 78% were classified as "major," signifying a change in treatment modality.[7]
Furthermore, the randomized phase III EMPIRE-1 trial showed that guiding radiotherapy with this compound PET/CT resulted in a significantly higher 3-year failure-free survival rate compared to conventional imaging-guided radiotherapy (75.5% vs. 63%).[9][10] This provides strong evidence that the superior diagnostic information provided by this compound PET/CT translates into improved patient outcomes.
Detection Rates at Varying PSA Levels
A key advantage of this compound PET/CT is its ability to detect recurrent disease at low PSA levels, a scenario where conventional imaging is often uninformative.[11] While detection rates for this compound PET/CT increase with rising PSA levels, it can still identify disease in a substantial portion of patients with PSA levels ≤ 1 ng/mL.[11][12] This early detection is crucial for offering potentially curative salvage therapies.
| PSA Level (ng/mL) | This compound PET/CT Detection Rate | Reference Study |
| < 0.5 | 37% | Ma et al. (cited in[13]) |
| 0.5 - 0.99 | 60% | Ma et al. (cited in[13]) |
| 1.0 - 1.99 | 80% | Ma et al. (cited in[13]) |
| ≤ 1.0 | 46.4% | Piert et al.[11] |
Experimental Protocols
This compound (¹⁸F) PET/CT Protocol
A standardized procedure is crucial for optimal this compound PET/CT imaging.[14][15] Key aspects of the protocol include:
-
Patient Preparation: Patients are typically required to fast for at least 4 hours prior to the scan to minimize background physiological uptake.[6][16] Strenuous activity should be avoided for 24 hours before the injection.[17]
-
Radiotracer Administration: A standard dose of 10 mCi (370 MBq) of this compound (¹⁸F) is administered intravenously.[16]
-
Image Acquisition: PET imaging is initiated 3 to 5 minutes after radiotracer injection.[16] Static images are acquired from the pelvis to the base of the skull.[16] A low-dose CT scan is performed for attenuation correction and anatomical localization.
Conventional Imaging Protocols
Conventional imaging for restaging prostate cancer typically includes:
-
Computed Tomography (CT): Abdominopelvic CT with intravenous contrast is used to assess for lymph node and visceral metastases.[2]
-
Magnetic Resonance Imaging (MRI): Pelvic MRI can provide detailed anatomical information of the prostate bed and surrounding tissues.[2] Whole-body MRI is also emerging as a valuable tool.[18]
-
Bone Scintigraphy: A technetium-99m (⁹⁹mTc) based bone scan is the standard method for detecting osseous metastases.[19]
Logical Workflow for Restaging Prostate Cancer
The following diagram illustrates the clinical workflow for restaging prostate cancer, comparing the pathways involving conventional imaging and this compound PET/CT.
References
- 1. Frontiers | The Diagnostic Role of 18F-Choline, 18F-Fluciclovine and 18F-PSMA PET/CT in the Detection of Prostate Cancer With Biochemical Recurrence: A Meta-Analysis [frontiersin.org]
- 2. Traditional and novel imaging modalities for advanced prostate cancer: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snmmi.org [snmmi.org]
- 4. med.emory.edu [med.emory.edu]
- 5. ajronline.org [ajronline.org]
- 6. med.emory.edu [med.emory.edu]
- 7. itnonline.com [itnonline.com]
- 8. radiologybusiness.com [radiologybusiness.com]
- 9. This compound PET Imaging vs Conventional Imaging in Prostate Cancer - The ASCO Post [ascopost.com]
- 10. researchgate.net [researchgate.net]
- 11. 18F-Fluciclovine PET/CT Detection of Recurrent Prostate Carcinoma in Patients With Serum PSA ≤ 1 ng/mL After Definitive Primary Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Recurrent Prostate Cancer With 18F-Fluciclovine PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tech.snmjournals.org [tech.snmjournals.org]
- 15. [18F]this compound PET/CT: joint EANM and SNMMI procedure guideline for prostate cancer imaging-version 1.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. radiology.unm.edu [radiology.unm.edu]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. m.youtube.com [m.youtube.com]
- 19. Up-to-Date Imaging and Diagnostic Techniques for Prostate Cancer: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of Fluciclovine PET Findings with Circulating Tumor Cell Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fluciclovine (¹⁸F) Positron Emission Tomography (PET) and Circulating Tumor Cell (CTC) analysis, two key technologies in oncology research and clinical practice. While both modalities offer valuable insights into tumor biology and disease progression, this review of the current scientific literature reveals a notable gap in direct cross-validation studies. This guide will therefore present the data for each technology independently, discuss the biological rationale for their potential correlation, and propose a framework for future comparative studies.
This compound (¹⁸F) PET Imaging
This compound PET is a functional imaging technique approved for the detection of recurrent prostate cancer. It utilizes a synthetic amino acid analog, ¹⁸F-Fluciclovine, which is actively transported into cancer cells.
Clinical Performance in Recurrent Prostate Cancer
This compound PET has demonstrated utility in identifying the location and extent of recurrent prostate cancer, particularly in patients with low prostate-specific antigen (PSA) levels, where conventional imaging often fails.[1][2][3][4][5] Its detection rates are often correlated with PSA levels and Gleason scores.[1][6]
| Feature | Performance Data | References |
| Overall Detection Rate | 66% in patients with early biochemical recurrence. | [3][4][5] |
| Detection Rate by PSA Level | 40% for PSA < 0.5 ng/mL, 87% for PSA 0.5-1.0 ng/mL, 74% for PSA > 1.0 ng/mL. | [3][4] |
| Detection by Location | Prostate/prostate bed: 53%, Lymph nodes: 28%, Bone: 7%. | [3][4][5] |
| Impact on Management | Led to a change in clinical management for 51-59% of patients with biochemical recurrence. | [1][3][4][5][7] |
| Sensitivity | 87.10% | [3][4][5] |
| Specificity | 80.00% | [3][4][5] |
| Positive Predictive Value | 87.10% | [3][4][5] |
| Negative Predictive Value | 80.00% | [3][4][5] |
| Accuracy | 84.31% | [3][4][5] |
Experimental Protocol: this compound (¹⁸F) PET/CT Imaging
The following provides a general methodology for this compound PET/CT imaging based on protocols from clinical trials.
-
Patient Preparation: Patients are typically instructed to fast for at least 4 hours prior to the scan to reduce background muscle uptake.
-
Radiotracer Administration: A dose of approximately 370 MBq (10 mCi) of ¹⁸F-Fluciclovine is administered intravenously.
-
Uptake Period: Imaging is typically performed 3-5 minutes after radiotracer injection. This short uptake time is a key feature of this compound.
-
Image Acquisition: A whole-body PET/CT scan is acquired from the skull base to the mid-thigh.
-
Image Analysis: PET images are reviewed for areas of focal uptake that are greater than the surrounding background activity. Standardized Uptake Values (SUVs) are calculated for quantitative analysis.
Circulating Tumor Cell (CTC) Analysis
CTC analysis is a liquid biopsy technique that involves the detection and enumeration of tumor cells circulating in the peripheral blood. CTC counts have been shown to be a prognostic biomarker in various cancers.
Clinical Significance
The presence and number of CTCs have been correlated with disease progression and overall survival in several cancer types. While direct correlative data with this compound PET is lacking, studies have shown a correlation between CTC levels and response to therapy as assessed by ¹⁸F-FDG PET/CT.[8]
Due to the absence of direct comparative studies with this compound PET in the reviewed literature, a performance table for CTCs in the same patient cohorts is not available.
Experimental Protocol: CTC Isolation and Enumeration
Various technologies exist for CTC analysis. The following is a generalized workflow.
-
Blood Collection: A peripheral blood sample (typically 7.5-10 mL) is collected in specialized blood collection tubes that preserve CTCs.
-
CTC Enrichment: CTCs are isolated from the vast number of blood cells using methods based on their physical (size, density) or biological (expression of epithelial cell adhesion molecule, EpCAM) properties.
-
CTC Detection and Enumeration: Enriched cells are stained with fluorescently labeled antibodies against cytokeratins (to identify epithelial cells) and CD45 (to exclude leukocytes). A nuclear stain (e.g., DAPI) is also used.
-
Analysis: Automated or manual microscopy is used to identify and count CTCs, which are typically defined as nucleated, cytokeratin-positive, and CD45-negative cells.
Biological Rationale for Cross-Validation
The uptake of this compound is mediated by upregulated amino acid transporters, primarily L-type Amino Acid Transporter 1 (LAT1) and Alanine, Serine, Cysteine Transporter 2 (ASCT2), on the surface of cancer cells.[9][10][11][12] These transporters are crucial for meeting the increased metabolic demands of proliferating tumor cells. It is biologically plausible that CTCs, which are shed from the primary tumor and metastatic sites, would also express these transporters to survive and proliferate in the circulation and at distant sites. Therefore, a correlation between the intensity of this compound uptake in tumors and the number of CTCs in the blood could exist.
Signaling Pathway of this compound Uptake
Caption: this compound uptake is mediated by LAT1 and ASCT2 amino acid transporters.
Proposed Experimental Workflow for Cross-Validation
Given the lack of direct comparative studies, a prospective clinical trial would be necessary to cross-validate this compound PET findings with CTC data.
Caption: Proposed workflow for a cross-validation study of this compound PET and CTCs.
Conclusion
This compound PET and CTC analysis are powerful tools for managing and understanding cancer. While this compound PET provides a whole-body snapshot of metabolic activity, CTCs offer a real-time window into the systemic spread of the disease. The current body of scientific literature, however, lacks direct evidence of a correlation between these two modalities. Future studies designed to perform this cross-validation are warranted and could provide significant insights into the relationship between tumor metabolism and the metastatic process, potentially leading to more integrated and personalized treatment strategies.
References
- 1. [18F]this compound PET/CT Improves the Clinical Management of Early Recurrence Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utility of 18F-Fluciclovine PET/MRI for Staging Newly Diagnosed High-Risk Prostate Cancer and Evaluating Response to Initial Androgen Deprivation Therapy: A Prospective Single-Arm Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. mdpi.com [mdpi.com]
- 5. [18F]this compound PET/CT Improves the Clinical Management of Early Recurrence Prostate Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of [18F]this compound PET/CT in the Characterization of High-Risk Primary Prostate Cancer: Comparison with [11C]Choline PET/CT and Histopathological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. radiologybusiness.com [radiologybusiness.com]
- 8. Circulating Tumor Cells and PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. Amino acid transporters ASCT2 and LAT1 in cancer: partners in crime? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ASCT2 and LAT1 Contribution to the Hallmarks of Cancer: From a Molecular Perspective to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A comparative study of Fluciclovine uptake in different cancer types (e.g., breast, brain, prostate)
Fluciclovine (¹⁸F), a synthetic amino acid radiotracer, has emerged as a significant tool in oncologic imaging with Positron Emission Tomography (PET). Marketed as Axumin®, it is approved for detecting recurrent prostate cancer. However, its utility is being actively investigated across a spectrum of other malignancies, including breast and brain cancers. This guide provides a comparative overview of this compound uptake mechanisms, quantitative imaging data, and the experimental protocols used to assess its efficacy in these three distinct cancer types.
The preferential accumulation of this compound in malignant cells is primarily driven by the upregulation of specific amino acid transporters on the cell surface. Cancer cells exhibit an increased demand for amino acids to fuel their rapid proliferation and protein synthesis. This compound, an analog of the amino acid leucine, exploits this metabolic reprogramming. It is predominantly transported into cells by the Alanine-Serine-Cysteine Transporter 2 (ASCT2) and the L-type Amino Acid Transporter 1 (LAT1).[1][2][3][4] Once intracellular, this compound is not metabolized or incorporated into proteins, allowing for its accumulation and subsequent detection by PET imaging.[2]
Mechanism of this compound Cellular Uptake
The transport of this compound into cancer cells is a multi-step process facilitated by transporters that are overexpressed in many tumor types.[1][3] ASCT2, a sodium-dependent transporter, and LAT1, a sodium-independent exchanger, are key players in this process.[4][5] The upregulation of these transporters is linked to tumor aggressiveness and poor prognosis in various cancers.[[“]][7][8]
Comparative Analysis of this compound Uptake
Prostate Cancer
This compound PET/CT is well-established for detecting recurrence in patients with rising prostate-specific antigen (PSA) levels after primary therapy.[9][10] The uptake is mediated by the overexpression of ASCT2 and LAT1 on prostate cancer cells.[1][2] Studies have shown high sensitivity and specificity for identifying sites of recurrence, often outperforming conventional imaging methods.[11][12] In primary prostate cancer, this compound uptake has been shown to correlate moderately with LAT1 expression.[4] While both high and low-grade tumors express ASCT2, LAT1 expression may be less prominent in some low-grade tumors.[4]
Breast Cancer
The use of this compound in breast cancer is investigational but shows promise, particularly for invasive lobular carcinoma (ILC), which can be difficult to visualize with standard imaging.[13][14] Cellular uptake is mediated by glutamine transporters, and this compound PET may serve as a biomarker for tumor glutamine pool size.[15] This has implications for therapies targeting glutamine metabolism, such as glutaminase inhibitors (GLSi).[15][16] In preclinical models, an increase in this compound uptake was observed after treatment with a GLSi in breast cancer models with high glutaminase activity.[15] A clinical study demonstrated that changes in this compound avidity strongly correlated with tumor response to neoadjuvant therapy.[14]
Brain Cancer
In neuro-oncology, this compound is being evaluated for its ability to differentiate tumor progression from treatment-related effects like radiation necrosis, a common diagnostic challenge.[17] It provides high-contrast images due to low uptake in normal brain tissue.[18] Studies in glioblastoma models suggest that this compound uptake is most strongly associated with ASCT2 expression levels.[19][20] Unlike some other tracers, its uptake is not solely dependent on the breakdown of the blood-brain barrier (BBB), allowing it to detect infiltrative tumor cells in regions with an intact BBB.[18] In recurrent brain metastases, a high maximum standardized uptake value (SUVmax) on this compound PET has shown high sensitivity and specificity for detecting true recurrence.[17]
Quantitative Data Summary
The following tables summarize quantitative data on this compound uptake and the expression of key amino acid transporters across the three cancer types.
Table 1: Comparative this compound PET Uptake Data
| Parameter | Prostate Cancer | Breast Cancer | Brain Cancer |
| Primary Use | FDA-approved for biochemical recurrence detection.[9] | Investigational for staging and therapy response.[14] | Investigational for differentiating recurrence from necrosis.[17] |
| Typical SUVmax | Variable; used to identify lesions relative to background (bone marrow/blood pool).[1] | Median corrected SUVmax decrease of 99% post-therapy correlated with response.[14] | SUVmax threshold of 4.8 showed 80% sensitivity and 85% specificity for recurrence.[17] |
| Detection Rate | High sensitivity and specificity for recurrent disease (e.g., 92.5% sensitivity for primary focus in one study).[11] | Strongly correlates with pathological response to neoadjuvant therapy (Spearman ρ, 0.79).[14] | High performance for detecting recurrence (AUC 0.87 for SUVmax).[17] |
| Key Findings | Superior to conventional imaging for failure-free survival when used for radiotherapy planning.[12] | Potential as a pharmacodynamic biomarker for glutaminase inhibitors.[15] | Strongly associated with ASCT2 transporter levels in glioblastoma.[19][20] |
Table 2: Amino Acid Transporter Expression and Role
| Transporter | Prostate Cancer | Breast Cancer | Brain Cancer (Glioma) |
| ASCT2 | Highly expressed in both high and low-grade tumors.[4] Targeting ASCT2 can block tumor growth.[21] | Highly expressed and promotes growth, especially in basal-like breast cancer.[22] | Expression is strongly associated with this compound uptake.[19][20] Higher mRNA expression correlated with worse survival in low-grade glioma.[8] |
| LAT1 | Expression correlates with tumor grade and this compound uptake.[4][12] | Overexpressed and associated with poor prognosis.[3] | Overexpressed in higher-grade astrocytomas and associated with poorer prognosis.[23][24] |
Experimental Protocols
In Vivo this compound PET/CT Imaging Protocol (Clinical)
A standardized protocol is crucial for accurate and reproducible this compound PET/CT imaging.
-
Patient Preparation: Patients are typically instructed to fast for at least 4 hours prior to the scan to minimize background muscular uptake.
-
Tracer Administration: A standard dose of this compound (¹⁸F) (e.g., 370 MBq or 10 mCi) is administered intravenously.[25]
-
Uptake Phase: Imaging is acquired shortly after injection, typically starting 3-5 minutes post-administration, as the optimal tumor-to-background contrast is achieved early.
-
Image Acquisition: A PET/CT scan is performed, usually from the skull base to the mid-thigh.[10] The acquisition time is approximately 20-30 minutes.[10][25]
-
Image Analysis: Images are reconstructed and analyzed. Uptake in suspicious lesions is assessed both qualitatively (visually comparing to background tissues like bone marrow or liver) and quantitatively using metrics like SUVmax.[1]
In Vitro this compound Uptake Assay Protocol
Cellular uptake studies are essential for understanding the underlying transport mechanisms.
-
Cell Culture: Cancer cell lines (e.g., PC-3 for prostate, MCF-7 for breast, U-87 MG for glioblastoma) are cultured to near confluence in appropriate media.
-
Preparation: Cells are seeded into multi-well plates. Prior to the assay, they are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Inhibition (Optional): To identify specific transporters, a subset of cells can be pre-incubated with inhibitors of known amino acid transporters (e.g., 2-amino-2-norbornane-carboxylic acid [BCH] for LAT1).[15]
-
Radiotracer Incubation: Cells are incubated with a known concentration of radiolabeled this compound (e.g., ¹⁴C-Fluciclovine or ¹⁸F-Fluciclovine) for a specified time course (e.g., 1-60 minutes) at 37°C.
-
Uptake Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular tracer.
-
Cell Lysis and Measurement: Cells are lysed, and the intracellular radioactivity is measured using a gamma counter (for ¹⁸F) or a liquid scintillation counter (for ¹⁴C).
-
Data Normalization: Radioactivity counts are normalized to the protein content of each sample to determine the uptake rate (e.g., pmol/mg protein/min).
Comparative Summary and Logical Relationships
This compound's utility varies across prostate, breast, and brain cancers, driven by the specific metabolic dependencies and transporter expression profiles of each malignancy.
References
- 1. Understanding and Improving 18F-Fluciclovine PET/CT Reports: A Guide for Physicians Treating Patients with Biochemical Recurrence of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Axumin® (this compound F 18) injection | Mechanism of Action for Axumin [axumin.com]
- 3. TPC - Amino acid transporters [turkupetcentre.net]
- 4. Correlation between 18F-1-amino-3-fluorocyclobutane-1-carboxylic acid (18F-fluciclovine) uptake and expression of alanine-serine-cysteine-transporter 2 (ASCT2) and L-type amino acid transporter 1 (LAT1) in primary prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TPC - this compound [turkupetcentre.net]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. Expression of Alanine-Serine-Cysteine Transporter 2 (ASCT2) and L-type Amino Acid Transporter 1 (LAT1) in Low-Grade and High-Grade Gliomas: An Analysis of Open-Access Immunohistochemical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostate Cancer—PET Imaging Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Update on 18F-Fluciclovine PET for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound PET Imaging Benefits Radiotherapy Treatment Planning Compared With Conventional Imaging in Prostate Cancer - The ASCO Post [ascopost.com]
- 13. Imaging Trial: this compound and PSMA PET/CT for the Classification and Improved Staging of ILC - The Lobular Breast Cancer Alliance [lobularbreastcancer.org]
- 14. Prospective Clinical Trial of 18F-Fluciclovine PET/CT for Determining the Response to Neoadjuvant Therapy in Invasive Ductal and Invasive Lobular Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 18F-Fluciclovine PET Imaging of Glutaminase Inhibition in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 18F-Fluciclovine PET Imaging of Glutaminase Inhibition in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. Exploratory Analysis of Serial 18F-fluciclovine PET-CT and Multiparametric MRI during Chemoradiation for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Imaging Glioblastoma With 18F-Fluciclovine Amino Acid Positron Emission Tomography [frontiersin.org]
- 20. Imaging Glioblastoma With 18F-Fluciclovine Amino Acid Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting ASCT2‐mediated glutamine uptake blocks prostate cancer growth and tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scielo.br [scielo.br]
- 24. researchgate.net [researchgate.net]
- 25. This compound F18 or Ga68-PSMA PET/CT to Enhance Prostate Cancer Outcomes [ctv.veeva.com]
Safety Operating Guide
Proper Disposal of Fluciclovine (F-18): A Guide for Laboratory Professionals
The proper disposal of Fluciclovine, a radioactive diagnostic agent labeled with Fluorine-18 (F-18), is paramount for ensuring laboratory safety and regulatory compliance.[1] The primary consideration for its disposal is its radioactivity. This compound waste is managed as radioactive waste until its activity has decayed to background levels. All handling and disposal must adhere strictly to the procedures established by your institution's Radiation Safety Program and comply with local, state, and federal regulations.
Core Disposal Principle: Decay-in-Storage (DIS)
Due to the short half-life of Fluorine-18, the standard and most effective method for disposal is "Decay-in-Storage." This process involves securely storing the radioactive waste to allow the F-18 to naturally decay to negligible levels before being disposed of as non-radioactive waste.
Step-by-Step Disposal Protocol
-
Segregation and Collection :
-
Immediately identify and segregate all waste contaminated with this compound F-18. This includes unused doses, vials, syringes, personal protective equipment (PPE) like gloves and lab coats, and any absorbent materials used for spills.
-
Place all contaminated items into designated, properly shielded, and leak-proof radioactive waste containers.
-
-
Shielding and Secure Storage :
-
Use appropriate shielding for all containers holding this compound waste to minimize radiation exposure to personnel.[2]
-
Store the waste containers in a secure, designated radioactive materials area with restricted access.
-
-
Accurate Labeling :
-
Clearly label each waste container with:
-
The words "Caution, Radioactive Material."
-
The radionuclide: Fluorine-18 or F-18.
-
The date of waste generation.
-
The initial radioactivity level and the date it was measured.
-
The name of the responsible researcher or laboratory.
-
-
-
Calculating Decay Time :
-
Store the waste for a minimum of 10 half-lives. This period allows the radioactivity to decay to less than 0.1% of its original activity.
-
Refer to the decay data table below to determine the required storage time. For Fluorine-18, with a half-life of 109.7 minutes, this equates to approximately 1,097 minutes or about 18.3 hours. A more conservative storage period (e.g., 24-48 hours) is often practiced to ensure complete decay.
-
-
Post-Decay Monitoring :
-
After the calculated decay period, survey the waste container with a sensitive radiation meter (e.g., a Geiger-Müller counter).
-
The radiation level must be indistinguishable from the natural background radiation. Check with your institution's Radiation Safety Officer (RSO) for the specific criteria for "indistinguishable from background."
-
-
Final Disposal :
-
Once the waste is confirmed to be at background radiation levels, the radioactive labels must be defaced or removed.
-
The now non-radioactive waste can be disposed of through the appropriate waste stream (e.g., chemical, biohazardous, or regular trash), in accordance with institutional guidelines.[3][4] The Safety Data Sheet for Axumin™ (this compound F 18 injection) notes that it contains no substances known to be hazardous to the environment. However, always consult your institution's safety protocols for the final classification.
-
Any spills of this compound must be cleaned up under the direct supervision of site radiation safety personnel.
Quantitative Data: Fluorine-18 Decay
The following table outlines the decay of Fluorine-18 over time, which is essential for planning the duration of storage for waste materials.
| Number of Half-Lives | Time Elapsed (Hours) | Percentage of Remaining Activity |
| 1 | 1.83 | 50% |
| 2 | 3.66 | 25% |
| 3 | 5.49 | 12.5% |
| 4 | 7.31 | 6.25% |
| 5 | 9.14 | 3.125% |
| 6 | 10.97 | 1.563% |
| 7 | 12.80 | 0.781% |
| 8 | 14.63 | 0.391% |
| 9 | 16.46 | 0.195% |
| 10 | 18.28 | 0.098% |
Data derived from the F-18 half-life of 109.7 minutes.
Experimental Workflow: this compound Disposal Process
The logical flow for the proper handling and disposal of this compound F-18 waste is illustrated below.
Caption: Workflow for the decay-in-storage disposal of this compound (F-18).
References
Personal protective equipment for handling Fluciclovine
Fluciclovine (18F), a radioactive diagnostic agent primarily used for positron emission tomography (PET) imaging, requires stringent handling and safety protocols to minimize radiation exposure to laboratory and clinical personnel.[1] Adherence to these guidelines is crucial for ensuring a safe working environment and compliance with regulatory standards.
Personal Protective Equipment (PPE) and Engineering Controls
The use of appropriate personal protective equipment and engineering controls is mandatory when handling this compound. These measures are the first line of defense against potential contamination and radiation exposure.
| Equipment/Control | Specification | Purpose |
| Eye/Face Protection | Safety glasses or goggles | To prevent eye contact with the radioactive material. |
| Skin & Body Protection | Disposable latex, nitrile, or rubber gloves; Lab coat | To protect the skin from contamination. Waterproof gloves are also recommended.[1] |
| Respiratory Protection | Not required under normal conditions | This compound does not easily become airborne. |
| Engineering Controls | Eyewash station; Good general room ventilation | To provide immediate decontamination in case of eye contact and to ensure adequate air circulation. |
| Shielding | Effective shielding, including syringe shields | To minimize radiation exposure during handling and administration.[1] |
Operational and Disposal Plans
A clear, step-by-step operational plan is essential for the safe handling and disposal of this compound. This includes procedures from the moment the material is received to its final disposal.
Handling and Administration:
-
Visual Inspection: Before administration, visually inspect the this compound solution for particulate matter and discoloration. Do not use if either is present.[1]
-
Aseptic Technique: Use aseptic techniques and radiation shielding when withdrawing and administering the drug.[1]
-
Hygiene Measures: Prohibit smoking, eating, drinking, or the application of cosmetics in areas where radioactive materials are handled or stored.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes and notify the Radiation Safety Officer.
-
Skin Contact: Wash the exposed area with soap and water or other approved decontamination media and notify the Radiation Safety Officer.
-
Ingestion or Inhalation: Notify radiation safety personnel immediately to assess the amount of material ingested or inhaled.
Disposal Plan:
Radioactive waste must be handled in accordance with the institution's established Radiation Safety Program. All disposal must comply with local, state, and federal regulations for radioactive materials.[1]
Logical Workflow for this compound Handling
The following diagram illustrates the procedural flow for safely handling this compound from receipt to disposal.
Caption: Procedural workflow for handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
